molecular formula C46H50N2Na4O15S4 B12369195 800CW acid

800CW acid

Cat. No.: B12369195
M. Wt: 1091.1 g/mol
InChI Key: BFPWPNIEGFGULK-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

800CW acid is a useful research compound. Its molecular formula is C46H50N2Na4O15S4 and its molecular weight is 1091.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H50N2Na4O15S4

Molecular Weight

1091.1 g/mol

IUPAC Name

tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate

InChI

InChI=1S/C46H54N2O15S4.4Na/c1-45(2)37-29-35(66(57,58)59)20-22-39(37)47(26-7-5-6-13-43(49)50)41(45)24-14-31-11-10-12-32(44(31)63-33-16-18-34(19-17-33)65(54,55)56)15-25-42-46(3,4)38-30-36(67(60,61)62)21-23-40(38)48(42)27-8-9-28-64(51,52)53;;;;/h14-25,29-30H,5-13,26-28H2,1-4H3,(H4-,49,50,51,52,53,54,55,56,57,58,59,60,61,62);;;;/q;4*+1/p-4

InChI Key

BFPWPNIEGFGULK-UHFFFAOYSA-J

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Excitation and Emission Spectra of 800CW Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of IRDye® 800CW acid, a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development. This document details the dye's core photophysical characteristics, presents experimental protocols for its characterization, and offers visualizations of key processes to aid in its effective application.

Introduction to this compound

IRDye® 800CW is a heptamethine cyanine (B1664457) dye that fluoresces in the near-infrared spectrum. The "acid" form, technically IRDye® 800CW carboxylate, is the non-reactive version of the dye. It serves as an excellent control for in vitro and in vivo studies where its reactive counterparts, such as the N-hydroxysuccinimide (NHS) ester, are used for labeling biomolecules.[1] Its fluorescence in the 700-900 nm window is particularly advantageous for biological imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in this range.[2]

Spectral and Photophysical Properties

The spectral characteristics of 800CW dyes are influenced by their solvent environment. Below is a summary of the key quantitative data for 800CW carboxylate (acid) and its commonly used reactive form, 800CW NHS ester.

Table 1: Spectral Properties of 800CW Carboxylate (Acid)
PropertyValueSolvent/Conditions
Excitation Maximum (λex)774 nm1X PBS
Emission Maximum (λem)789 nm1X PBS
Molar Extinction Coeff. (ε)240,000 cm⁻¹M⁻¹PBS
Molecular Weight1091.10 g/mol -

Data sourced from LI-COR Biosciences product information.[1][3]

Table 2: Spectral Properties of 800CW NHS Ester
PropertyValueSolvent/Conditions
Excitation Maximum (λex)774 nmPBS
778 nmMethanol
Emission Maximum (λem)789 nmPBS
794 nmMethanol
Molar Extinction Coeff. (ε)240,000 cm⁻¹M⁻¹PBS
300,000 cm⁻¹M⁻¹Methanol
Quantum Yield (Φ)~9%Varied, see note below
Molecular Weight1166.2 g/mol -

Data compiled from multiple sources.[4][5][6] Note on Quantum Yield: The quantum yield of 800CW can vary depending on its conjugation state and local environment. For instance, when conjugated to Human Serum Albumin (HSA), the quantum yield has been reported to be around 12% in fetal bovine serum.[4] Another study reported an absolute quantum yield of 8.0 ± 0.2% for nanocolloidal albumin-IRDye 800CW.[7]

Key Concepts in Fluorescence

To fully appreciate the data presented, it is essential to understand the fundamental principles of fluorescence, as illustrated by the Jablonski diagram below.

Jablonski cluster_S0 Singlet Ground State (S0) cluster_S1 First Excited Singlet State (S1) S0 Vibrational Energy Levels S0_0 S0_1 S1_2 S0_0->S1_2 Absorption (Excitation) S0_2 S1 Vibrational Energy Levels S1_0 S1_0->S0_1 Fluorescence (Emission) S1_1 S1_2->S1_0 Vibrational Relaxation AntibodyLabeling cluster_workflow Antibody Labeling and Purification Workflow antibody Antibody Solution (in amine-free buffer, pH 8.5-9.0) mixing Mixing and Incubation (1-2 hours at RT, protected from light) antibody->mixing dye IRDye 800CW NHS Ester (dissolved in DMSO) dye->mixing purification Purification (Size Exclusion Chromatography or Dialysis) mixing->purification analysis Characterization (Spectroscopy for DOL, SDS-PAGE) purification->analysis labeled_ab Labeled Antibody Conjugate analysis->labeled_ab

References

An In-depth Technical Guide to 800CW Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of 800CW acid, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document details the fundamental characteristics of this compound and provides standardized protocols for its use and characterization.

Core Chemical Properties and Structure

This compound is a heptamethine cyanine (B1664457) dye known for its exceptional brightness and high water solubility, making it a valuable tool in biological imaging and diagnostic research.[1] Its unique structure incorporates four sulfonate groups, which contribute to its high aqueous solubility and reduced aggregation in biological media.[1][2] This dye is characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, leading to high signal-to-noise ratios in imaging applications.[1][2]

The core structure of this compound consists of two indolenine rings linked by a polymethine chain. The carboxylic acid functional group allows for covalent conjugation to various biomolecules.

Chemical Structure of this compound

G cluster_core Heptamethine Cyanine Core cluster_functional_groups Key Functional Groups Indolenine1 Indolenine Ring 1 Polymethine Polymethine Chain Indolenine1->Polymethine Sulfonate1 Sulfonate (SO3-) Indolenine1->Sulfonate1 Sulfonate2 Sulfonate (SO3-) Indolenine1->Sulfonate2 Indolenine2 Indolenine Ring 2 Sulfonate3 Sulfonate (SO3-) Indolenine2->Sulfonate3 Sulfonate4 Sulfonate (SO3-) Indolenine2->Sulfonate4 Polymethine->Indolenine2 Carboxylic_Acid Carboxylic Acid (-COOH) Polymethine->Carboxylic_Acid Conjugation Site

Caption: Simplified schematic of the this compound structure.

Physicochemical Properties

The key physicochemical properties of this compound and its commonly used N-hydroxysuccinimide (NHS) ester derivative are summarized in the table below.

Property800CW Carboxylic Acid800CW NHS EsterReference
Molecular Formula C46H55N2NaO15S4C50H54N3Na3O17S4[3][4]
Molecular Weight 1027.17 g/mol 1166.2 g/mol [3][4]
Excitation Max (λex) 774 nm (in PBS)774 nm (in PBS)[1][5]
Emission Max (λem) 789 nm (in PBS)789 nm (in PBS)[1][5]
Molar Extinction Coefficient 240,000 M⁻¹cm⁻¹ (in PBS)240,000 M⁻¹cm⁻¹ (in PBS)[1][5]
Form SolidSolid[3]
Color Green to dark greenGreen to dark green[3]
Solubility High water solubilitySoluble in DMSO and water[2][5]
Purity >98% (by HPLC)≥90%[6]
CAS Number 1088919-86-1956579-01-4[3][6]

Synthesis and Purification

While the precise, proprietary synthesis of the 800CW core structure is not publicly detailed, the general synthesis of heptamethine cyanine dyes involves the condensation of heterocyclic precursors. A common method involves the reaction of substituted indolium salts with a pentamethine salt under mild, light-protected conditions to form the heptamethine backbone.[7] The functional groups, including the sulfonates for water solubility and the carboxylic acid for conjugation, are incorporated through the selection of appropriate starting materials.[7]

Purification of this compound and its derivatives is typically achieved through high-performance liquid chromatography (HPLC).

Experimental Protocols

Bioconjugation of 800CW NHS Ester to Antibodies

This protocol describes a general method for conjugating 800CW NHS ester to an antibody.

Materials:

  • 800CW NHS ester

  • Antibody (in phosphate-buffered saline, PBS, pH 7.4)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Potassium Phosphate (B84403) (K₂HPO₄), pH 9.0

  • Desalting spin columns

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.

  • Dye Preparation: Dissolve the 800CW NHS ester in DMSO to a final concentration of 10 mg/mL immediately before use.

  • pH Adjustment: Add 1 M potassium phosphate buffer (pH 9.0) to the antibody solution to achieve a final concentration of 100 mM.

  • Conjugation Reaction: Add the dissolved 800CW NHS ester to the antibody solution. The molar ratio of dye to antibody should be optimized for each specific antibody, typically ranging from 2:1 to 10:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye using a desalting spin column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 780 nm (for the dye).

Degree of Labeling (DOL) Calculation: DOL = (A₇₈₀ / ε_dye) / ((A₂₈₀ - (A₇₈₀ × CF)) / ε_protein)

Where:

  • A₇₈₀ is the absorbance of the conjugate at 780 nm.

  • ε_dye is the molar extinction coefficient of 800CW at 780 nm (240,000 M⁻¹cm⁻¹).

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05).

  • ε_protein is the molar extinction coefficient of the antibody at 280 nm.

Characterization by HPLC

Method for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV-Vis detector at 780 nm.

Characterization by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the this compound and its conjugates.

Sample Preparation:

  • Dilute the sample in a solution of 50% acetonitrile and 0.1% formic acid.

  • Infuse the sample directly into the mass spectrometer.

Visualization of Applications

Experimental Workflow: Antibody Conjugation

The process of conjugating 800CW NHS ester to an antibody can be visualized as a clear workflow.

G start Start prep_antibody Prepare Antibody in PBS start->prep_antibody prep_dye Dissolve 800CW NHS Ester in DMSO start->prep_dye adjust_ph Adjust pH of Antibody Solution to 9.0 prep_antibody->adjust_ph conjugation Incubate Antibody and Dye (1-2 hours at RT, protected from light) prep_dye->conjugation adjust_ph->conjugation purification Purify Conjugate (Desalting Spin Column) conjugation->purification characterization Characterize Conjugate (UV-Vis for DOL, HPLC for purity) purification->characterization end End characterization->end

Caption: Workflow for 800CW NHS ester antibody conjugation.

Signaling Pathway: Tracking EGFR with 800CW-Labeled Antibody

800CW-conjugated antibodies are powerful tools for visualizing and tracking cellular signaling pathways. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) labeled with 800CW can be used to monitor receptor internalization and trafficking.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space 800CW_Antibody 800CW-Antibody (e.g., Cetuximab-800CW) EGFR EGFR 800CW_Antibody->EGFR Binding Endosome Early Endosome EGFR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Recycling Recycling to Membrane Endosome->Recycling Recycling Degradation Degradation Lysosome->Degradation Fusion

Caption: EGFR internalization tracked by 800CW-antibody.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols serve as a starting point for the successful application of this versatile near-infrared dye in a variety of research settings.

References

800CW Acid Equivalent: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of IRDye 800CW and its "acid equivalent," a near-infrared (NIR) fluorescent dye pivotal for a range of biomedical research applications. This document details the physicochemical properties of IRDye 800CW and its common reactive derivatives, offers comprehensive experimental protocols for biomolecule conjugation and various applications, and illustrates key workflows and biological pathways using Graphviz diagrams. The content is designed to equip researchers with the necessary information to effectively utilize this powerful tool in their studies.

Introduction to IRDye 800CW and its Acid Equivalent

IRDye 800CW is a highly water-soluble, near-infrared fluorescent dye known for its exceptional brightness and low background autofluorescence in biological tissues.[1][2] This makes it an ideal candidate for sensitive in vivo imaging. The term "800CW acid equivalent" refers to the carboxylate form of the IRDye 800CW dye.[1][2][3][4] This non-reactive form is often used as a control in experiments to assess the biodistribution and potential off-target effects of the dye itself, independent of the targeting molecule it is conjugated to.[4][5] For labeling purposes, the carboxylic acid is typically activated, for instance, as an N-hydroxysuccinimide (NHS) ester for reacting with primary amines, a maleimide (B117702) for reacting with thiols, or a DBCO group for copper-free click chemistry.[6][7][8][9]

Physicochemical Properties

The key to IRDye 800CW's utility lies in its specific physicochemical properties. The presence of four sulfonate groups ensures high water solubility and reduces aggregation in aqueous solutions.[1][2] A summary of the quantitative data for IRDye this compound and its common derivatives is presented below.

Table 1: Physicochemical Properties of IRDye 800CW and its Derivatives
PropertyIRDye 800CW Carboxylic AcidIRDye 800CW NHS EsterIRDye 800CW MaleimideIRDye 800CW DBCO
Molecular Weight ( g/mol ) 1091.10[4][5]1166.2[8][10]1191.25[9]1327.45[7]
Chemical Formula C₄₆H₅₀N₂Na₄O₁₅S₄[4]C₅₀H₅₄N₃Na₃O₁₇S₄[8]C₅₂H₅₇N₄Na₃O₁₆S₄[9]C₆₄H₆₅N₄Na₃O₁₅S₄
Excitation Max (nm) 774 (in PBS)[5]773-774[8][11]773-774[9]778[7]
Emission Max (nm) 789 (in PBS)[5]789-792[11]789-792[9]794[7]
Molar Absorptivity (L mol⁻¹ cm⁻¹) 240,000 (in PBS)[5]240,000 (in PBS)[1]240,000[9]Not specified
Quantum Yield Similar to ICG (8.0 ± 0.2% in TCB)[12]Not specifiedNot specifiedNot specified
Reactive Group Carboxylic AcidNHS EsterMaleimideDBCO
Target Moiety None (control)Primary amines (-NH₂)Thiols (-SH)Azides (-N₃)
CAS Number 1088919-86-1[3]956579-01-4[8][11]1279564-25-8[9]1373928-39-2

Experimental Protocols

Detailed methodologies are crucial for the successful application of IRDye 800CW. Below are protocols for common experimental procedures.

Antibody Labeling with IRDye 800CW NHS Ester

This protocol describes the conjugation of IRDye 800CW NHS ester to primary amines on an antibody.

Materials:

  • Antibody (in azide-free buffer, e.g., PBS)

  • IRDye 800CW NHS Ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Prepare the antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing contaminants and ensure the correct pH for the reaction. Adjust the antibody concentration to 1-10 mg/mL.

  • Prepare the dye: Immediately before use, dissolve the IRDye 800CW NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation reaction: Add a 10-20 fold molar excess of the dissolved dye to the antibody solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 780 nm (for the dye).

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Antibody Antibody in Azide-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye IRDye 800CW NHS Ester Buffer_Prep Prepare Reaction Buffer (pH 8.3) Dye_Dissolve Dissolve Dye in DMSO Dye_Dissolve->Mix Incubate Incubate for 1-2h at RT (in dark) Mix->Incubate Purify Size Exclusion Chromatography Incubate->Purify Characterize Spectrophotometry (A280/A780) Purify->Characterize

Antibody labeling workflow with IRDye 800CW NHS Ester.
In Vivo Imaging with IRDye 800CW-labeled Probes

This protocol provides a general workflow for in vivo imaging in a mouse model.

Materials:

  • IRDye 800CW-labeled targeting agent (e.g., antibody, peptide)

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system with appropriate laser and filter sets for the 800 nm channel.

  • Anesthesia

Procedure:

  • Animal preparation: Anesthetize the animal and place it in the imaging system.

  • Pre-injection imaging: Acquire a baseline image of the animal before injecting the probe to assess autofluorescence.

  • Probe administration: Inject the IRDye 800CW-labeled probe intravenously (e.g., via tail vein). The optimal dose should be determined empirically.

  • Post-injection imaging: Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to monitor the biodistribution and tumor accumulation of the probe.

  • Image analysis: Quantify the fluorescent signal in the region of interest (e.g., tumor) and other organs to determine the signal-to-background ratio.

In_Vivo_Imaging_Workflow cluster_setup Setup cluster_imaging Imaging Procedure cluster_analysis Analysis Animal Anesthetize Animal Imaging_System Place in Imaging System Animal->Imaging_System Baseline Acquire Baseline Image Imaging_System->Baseline Inject Inject IRDye 800CW Probe Baseline->Inject Time_Course Image at Multiple Time Points Inject->Time_Course Quantify Quantify Signal in ROI Time_Course->Quantify Analyze Calculate Signal-to-Background Ratio Quantify->Analyze

General workflow for in vivo imaging.
Western Blotting with IRDye 800CW-labeled Secondary Antibodies

This protocol outlines the use of IRDye 800CW-conjugated secondary antibodies for Western blot detection.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibody

  • IRDye 800CW-labeled secondary antibody

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • Infrared imaging system

Procedure:

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer.

  • Primary antibody incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5 minutes each with wash buffer.

  • Secondary antibody incubation: Incubate the membrane with the IRDye 800CW-labeled secondary antibody (typically at a 1:15,000 dilution) for 1 hour at room temperature, protected from light.

  • Final washes: Wash the membrane three times for 5 minutes each with wash buffer, protected from light.

  • Imaging: Scan the membrane on an infrared imaging system in the 800 nm channel.

Application Example: EGFR Signaling Pathway Imaging

IRDye 800CW has been successfully used to visualize components of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[9][13][14][15][16] For example, EGFR-targeting antibodies like Cetuximab or smaller affinity proteins like Affibody molecules can be conjugated to IRDye 800CW.[9][14] These fluorescent probes can then be used to quantify EGFR expression on cancer cells in vitro or to visualize EGFR-positive tumors in vivo.[9][13]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF Ligand EGF->EGFR Binds Probe IRDye 800CW-Cetuximab Probe->EGFR Binds & Blocks RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

EGFR signaling and its visualization with an IRDye 800CW probe.

Conclusion

The IRDye 800CW dye and its derivatives are invaluable tools for researchers in various fields, offering high sensitivity and versatility. The "acid equivalent" serves as a crucial control for in vivo studies, while the reactive forms allow for the robust labeling of a wide range of biomolecules. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage the power of IRDye 800CW to advance their scientific investigations.

References

Technical Guide: Solubility of 800CW Acid in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 800CW acid and its derivatives in dimethyl sulfoxide (B87167) (DMSO) and water. The information is intended to assist researchers in the effective handling and application of this near-infrared (NIR) fluorescent dye for labeling and imaging studies.

Core Topic: this compound Solubility

This compound, and its commonly used N-hydroxysuccinimide (NHS) ester and maleimide (B117702) derivatives, are known for their high water solubility, a feature attributed to the presence of four sulfonate groups in their chemical structure. This high aqueous solubility is crucial for their application in biological systems, minimizing aggregation and non-specific binding. While precise saturation points are not extensively published, practical solubility has been established through recommended dissolution protocols from manufacturers and in-vivo studies.

Data Presentation: Quantitative Solubility Data

While exact solubility limits are not specified in available literature, a consistent range for dissolution has been provided by manufacturers for 800CW derivatives (NHS ester and maleimide), which are structurally analogous to the acid form. This information provides a reliable indication of the minimum solubility for practical laboratory use.

SolventRecommended Concentration Range (mg/mL)Molar Concentration (mM)†Notes
Water / Aqueous Buffer (e.g., PBS) 10 - 20[1][2]~8.6 - 17.1Solutions are recommended for single use and should be discarded afterward[1][2]. Good solubility in saline has been confirmed for in-vivo administration at doses up to 20 mg/kg[3].
Dimethyl Sulfoxide (DMSO) 10 - 20[1][2]~8.6 - 17.1Solutions are stable for up to two weeks when stored at -20°C, protected from light and moisture[1][2].

†Molar concentration calculated using the molecular weight of IRDye® 800CW NHS Ester (1166.2 g/mol ) as a representative value.

Experimental Protocols

The following sections detail methodologies for the dissolution of 800CW dyes and a general protocol for determining chemical solubility.

Protocol for Dissolving IRDye 800CW Dyes

This protocol is based on manufacturer guidelines for the preparation of stock solutions of IRDye 800CW NHS Ester or Maleimide, which is also applicable to the carboxylate (acid) form for creating a stock solution.

Materials:

  • Lyophilized IRDye 800CW dye (acid, NHS ester, or other derivative)

  • Anhydrous DMSO or high-purity water (e.g., sterile, nuclease-free)

  • Vortex mixer

  • Microcentrifuge

  • Low-retention microtubes

Procedure:

  • Equilibration: Allow the vial of lyophilized dye to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the required volume of DMSO or water to the vial to achieve a concentration within the 10-20 mg/mL range. For example, to prepare a 10 mg/mL solution from a 0.5 mg vial, add 50 µL of solvent.

  • Dissolution: Mix thoroughly by vortexing for 1-2 minutes until all the dye is completely dissolved. A brief centrifugation can be performed to collect the solution at the bottom of the vial.

  • Storage and Handling:

    • Aqueous Solutions: Use immediately or within the same day. Discard any unused portion as stability is limited[1][2].

    • DMSO Solutions: Aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light, for up to two weeks[1][2].

General Protocol for Solubility Determination by Visual Observation

This is a generalized, tiered approach to determine the solubility of a test chemical, such as a fluorescent dye, in a specific solvent.

Objective: To find the maximum soluble concentration of a compound in a given solvent through serial dilution and visual inspection.

Procedure:

  • High Concentration Test: Weigh approximately 10 mg of the test chemical into a suitable glass tube. Add 0.5 mL of the chosen solvent (e.g., water or DMSO) to achieve an initial concentration of 20 mg/mL.

  • Mechanical Agitation: Mix the solution vigorously using a vortex mixer for at least 2 minutes. If necessary, sonication can be used to aid dissolution.

  • Visual Inspection: Carefully observe the solution against a light and dark background. A compound is considered dissolved if the solution is clear, with no visible particulates, cloudiness, or precipitate.

  • Tiered Dilution: If the chemical is not fully dissolved at 20 mg/mL, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., add solvent to a total volume of 5 mL for a 2 mg/mL concentration).

  • Repeat Agitation and Inspection: Repeat the mechanical agitation and visual inspection steps.

  • Further Dilutions: If the chemical remains insoluble, continue this process of serial 10-fold dilutions until complete dissolution is observed. The lowest concentration at which the compound fully dissolves is recorded as its approximate solubility under these conditions.

Visualizations: Workflows and Logical Relationships

As this compound is a fluorescent label rather than a participant in signaling pathways, the following diagram illustrates the general experimental workflow for its use in conjugating to a target protein, a primary application for researchers.

G start Start: Lyophilized IRDye 800CW NHS Ester dissolve Dissolve Dye in DMSO or Water (10-20 mg/mL) start->dissolve conjugation Conjugation Reaction: Incubate Dye and Protein (e.g., 2 hours at 20°C) dissolve->conjugation prepare_protein Prepare Target Protein in Amine-Free Buffer (e.g., PBS, pH 8.5) prepare_protein->conjugation purification Purification: Remove Unreacted Dye (e.g., Desalting Column) conjugation->purification characterization Characterization: Determine Degree of Labeling (UV-Vis Spectroscopy) purification->characterization final_product Final Product: Purified IRDye 800CW-Labeled Protein Conjugate characterization->final_product

Caption: Workflow for protein labeling with IRDye 800CW NHS Ester.

References

An In-Depth Technical Guide to IRDye 800CW Acid for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IRDye 800CW acid, a near-infrared (NIR) fluorescent dye, and its application in in vivo imaging. We will delve into its chemical properties, the distinction between its reactive and non-reactive forms, and its crucial role as a control agent in preclinical and clinical research. This document offers detailed experimental protocols and quantitative data to assist researchers in designing and interpreting their in vivo imaging studies.

Introduction to IRDye 800CW and the Near-Infrared Window

IRDye 800CW is a bright and photostable fluorescent dye that absorbs and emits light in the near-infrared (NIR) spectrum, typically with an absorption maximum around 774 nm and an emission maximum around 789 nm in aqueous solutions.[1] The use of NIR fluorophores for in vivo imaging offers significant advantages over visible light fluorophores. The reduced autofluorescence of tissues in the NIR window (700-900 nm) leads to a higher signal-to-noise ratio, enabling deeper tissue penetration and more sensitive detection of labeled molecules. These properties make IRDye 800CW an ideal candidate for a wide range of in vivo applications, including cancer imaging, drug delivery tracking, and monitoring physiological processes.

The Critical Role of IRDye this compound (Carboxylate)

In the context of IRDye 800CW, the terms "acid" and "carboxylate" refer to the same chemical entity. This form of the dye possesses a terminal carboxylic acid group, rendering it non-reactive towards biomolecules like proteins and antibodies under standard physiological conditions. While the non-reactive nature of IRDye this compound precludes its direct use for labeling targeting moieties, it serves an indispensable function as a negative control in in vivo imaging experiments.

The primary purpose of using IRDye this compound as a control is to understand the intrinsic biodistribution, pharmacokinetics, and clearance profile of the dye itself, independent of any targeting ligand.[2] By injecting the free acid, researchers can differentiate between the signal originating from the specific targeting of a conjugated probe and the non-specific accumulation of the dye in various organs. This is crucial for accurately interpreting imaging results and validating the targeting efficacy of a novel imaging agent. A preclinical toxicity study in rats indicated no pathological evidence of toxicity for IRDye 800CW carboxylate administered intravenously at doses up to 20 mg/kg.

IRDye 800CW NHS Ester: The Reactive Counterpart for Conjugation

For labeling targeting molecules such as antibodies, peptides, or small molecules, a chemically reactive form of IRDye 800CW is required. The most commonly used derivative is the N-hydroxysuccinimide (NHS) ester. The NHS ester group readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) under mild alkaline conditions to form a stable amide bond. This covalent conjugation allows for the creation of highly specific and stable fluorescent probes for in vivo imaging.

Quantitative Data Summary

The following tables summarize the key quantitative properties of IRDye this compound (carboxylate) and its NHS ester derivative, as well as pharmacokinetic and biodistribution data for both the unconjugated dye and a representative antibody conjugate.

Table 1: Physicochemical and Spectral Properties
PropertyIRDye 800CW Carboxylate (Acid)IRDye 800CW NHS Ester
Molecular Weight ~1091 g/mol ~1166 g/mol
Excitation Max (PBS) ~774 nm[1]~774 nm[1]
Emission Max (PBS) ~789 nm[1]~789 nm[1]
Molar Absorptivity (PBS) ~240,000 L mol⁻¹ cm⁻¹Not specified
Reactive Group Carboxylic Acid (non-reactive)N-hydroxysuccinimide Ester (amine-reactive)
Solubility High in aqueous solutionsSoluble in organic solvents (DMSO, DMF) and aqueous buffers at appropriate pH
Table 2: Pharmacokinetic Parameters in Mice
ParameterUnconjugated IRDye 800CW CarboxylateIRDye 800CW-Nimotuzumab (Antibody Conjugate)
Administration Route IntravenousIntravenous
Half-life (α-phase) Not specified1.5 h[3]
Half-life (β-phase) ~35.7 minutes (Clearance half-life)[4]40.8 h[3]
Non-compartmental Half-life Not specified38 ± 1.5 h[3]
Clearance (CL) Rapid, significantly cleared by 24h[2]2 ± 1 mL/day[3]
Area Under the Curve (AUC) Not specified36 ± 2 µg•day/mL[3]
Volume of Distribution (Vss) Not specified4.8 ± 0.2 mL[3]

Note: Pharmacokinetic parameters can vary depending on the animal model, the conjugated molecule, and the experimental conditions.

Table 3: Biodistribution of IRDye 800CW Conjugates in Tumor-Bearing Mice (%ID/g ± SD)
OrganIRDye 800CW-Cetuximab (0.5 eq) - 24h p.i.IRDye 800CW-Cetuximab (1.0 eq) - 24h p.i.IRDye 800CW-Cetuximab (2.0 eq) - 24h p.i.
Blood 10.8 ± 1.68.5 ± 2.65.0 ± 1.0
Tumor 15.1 ± 2.113.9 ± 3.19.8 ± 1.8
Liver 4.5 ± 0.55.1 ± 0.96.8 ± 0.9
Spleen 2.9 ± 0.43.1 ± 0.63.9 ± 0.5
Kidneys 3.1 ± 0.43.2 ± 0.63.5 ± 0.5
Lungs 4.1 ± 0.53.9 ± 0.73.8 ± 0.6

Experimental Protocols and Methodologies

Protocol 1: In Vivo Imaging with IRDye 800CW Carboxylate as a Control

This protocol outlines the general steps for using IRDye 800CW carboxylate to assess the baseline biodistribution and clearance of the dye.

1. Reagent Preparation:

  • Reconstitute lyophilized IRDye 800CW carboxylate in sterile, pyrogen-free 1X Phosphate Buffered Saline (PBS) to the desired stock concentration.

  • Vortex gently to ensure complete dissolution.

  • For in vivo injections, it is recommended to filter the solution through a 0.22 µm sterile filter.

2. Animal Handling and Injection:

  • Use an appropriate animal model (e.g., nude mice for tumor studies).

  • Anesthetize the animal using a suitable method (e.g., isoflurane (B1672236) inhalation).

  • Administer a molar equivalent dose of IRDye 800CW carboxylate corresponding to the dose of the conjugated imaging agent being tested. The injection volume should be appropriate for the animal size (typically 100-200 µL for a mouse).

  • The route of administration (e.g., intravenous via tail vein) should match that of the experimental imaging agent.

3. In Vivo Fluorescence Imaging:

  • At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), image the anesthetized animal using a suitable small animal imaging system equipped with the appropriate excitation and emission filters for IRDye 800CW.

  • Acquire both white light and fluorescence images to co-register the signal with the animal's anatomy.

  • Maintain consistent imaging parameters (e.g., exposure time, laser power, field of view) across all animals and time points.

4. Ex Vivo Organ Analysis (Optional but Recommended):

  • At the final time point, euthanize the animal.

  • Dissect key organs (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable).

  • Image the dissected organs using the fluorescence imaging system to quantify the signal intensity in each tissue.

  • For more precise quantification, organs can be weighed and homogenized to measure fluorescence using a plate reader or similar instrument. The results can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Conjugation of IRDye 800CW NHS Ester to an Antibody

This protocol provides a general guideline for labeling an antibody with IRDye 800CW NHS ester. Optimization may be required depending on the specific antibody and desired degree of labeling.

1. Antibody Preparation:

  • Prepare the antibody in an amine-free buffer, such as PBS, at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the NHS ester and must be avoided.

  • Adjust the pH of the antibody solution to 8.0-9.0 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).

2. Dye Preparation:

  • Immediately before use, dissolve the IRDye 800CW NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

3. Conjugation Reaction:

  • Add a calculated molar excess of the dissolved IRDye 800CW NHS ester to the antibody solution. A typical starting point is a 5- to 15-fold molar excess of dye to antibody.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rocking.

4. Purification of the Conjugate:

  • Remove unconjugated dye from the labeled antibody using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.

  • Collect the fractions containing the purified antibody-dye conjugate.

5. Characterization of the Conjugate:

  • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated using the absorbance of the conjugate at 280 nm (for the antibody) and ~780 nm (for the dye), applying a correction factor for the dye's absorbance at 280 nm.

  • Confirm the purity and integrity of the conjugate using techniques such as SDS-PAGE and size-exclusion chromatography.

  • Validate the biological activity of the conjugated antibody (e.g., through an ELISA or cell-binding assay) to ensure that the labeling process has not compromised its function.

Mandatory Visualizations

Diagram 1: Chemical Reactivity of IRDye 800CW Forms

G Chemical Reactivity of IRDye this compound vs. NHS Ester cluster_0 IRDye this compound (Carboxylate) cluster_1 IRDye 800CW NHS Ester cluster_2 Target Molecule cluster_3 Conjugation Outcome Acid IRDye 800CW-COOH Non-reactive with amines Antibody Antibody-NH2 Primary Amine Acid->Antibody No Conjugation NHS IRDye 800CW-CO-NHS Amine-reactive NHS->Antibody Conjugation Reaction (pH 8.0-9.0) NoReaction No Reaction Conjugate IRDye 800CW-CO-NH-Antibody Stable Amide Bond G Experimental Workflow for a Targeted In Vivo Imaging Study cluster_0 Probe Preparation cluster_1 Control Preparation cluster_2 In Vivo Administration cluster_3 Imaging and Analysis A1 Conjugate IRDye 800CW NHS Ester to Targeting Antibody A2 Purify and Characterize Antibody-Dye Conjugate A1->A2 C1 Inject Experimental Group with Antibody-Dye Conjugate A2->C1 B1 Reconstitute IRDye this compound (Carboxylate) in Sterile PBS C2 Inject Control Group with IRDye this compound B1->C2 D1 Longitudinal In Vivo Imaging (e.g., 1, 24, 48, 72h) C1->D1 C2->D1 D2 Ex Vivo Organ Imaging and Quantification D1->D2 D3 Data Analysis: Compare Biodistribution and Pharmacokinetics D2->D3

References

An In-depth Technical Guide to the Cellular Mechanism of Action of 800CW Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular mechanism of action of IRDye 800CW and its derivatives. IRDye 800CW is a near-infrared (NIR) fluorescent dye widely utilized in life sciences research and is under investigation in numerous clinical trials for applications such as fluorescence-guided surgery. Understanding its behavior at the cellular level is critical for the effective design and interpretation of experiments in which it is employed.

Core Principles: A Tale of Two Forms

The "mechanism of action" of 800CW in cells is fundamentally determined by its chemical form. It is crucial to distinguish between the reactive forms of the dye used for conjugation and the non-reactive form used as a control or generated post-conjugation.

  • Reactive Forms (e.g., 800CW NHS Ester, 800CW Maleimide): These forms are designed for covalent conjugation to biomolecules. The N-hydroxysuccinimide (NHS) ester reacts with primary and secondary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[1][2] The maleimide (B117702) functional group reacts with free sulfhydryl groups, typically found on cysteine residues.[3] The primary "action" of these forms is the stable labeling of the target molecule.

  • Non-Reactive Form (800CW Carboxylate): Once the NHS ester has reacted or been hydrolyzed, it converts to the non-reactive carboxylate form.[4] This form is also available commercially and serves as an essential control for in vitro and in vivo experiments.[4] Studies have shown that this unconjugated form of the dye has no pathological evidence of toxicity at doses up to 20 mg/kg in animal models and is largely cleared from the body within 48 hours.[4] A noteworthy characteristic of the 800CW carboxylate is its intrinsic affinity for necrotic (dead) cells.[5] This is attributed to the cyanine (B1664457) core of the dye binding to intracellular proteins that become accessible when the cell membrane is compromised.[5]

Therefore, the predominant mechanism of action of 800CW in living cells is not intrinsic to the dye itself but is dictated by the targeting molecule to which it is attached. The dye acts as a reporter, allowing for the visualization and quantification of the conjugate's localization and trafficking.

The Journey of an 800CW Conjugate: From Extracellular Space to Subcellular Compartments

The cellular uptake and subsequent fate of an 800CW-labeled molecule are governed by the biological properties of the targeting moiety.

Cellular Uptake: A Targeted Approach

The entry of 800CW conjugates into cells is a specific process mediated by the targeting molecule. For instance:

  • Antibody-Drug Conjugates (ADCs) and Labeled Antibodies: When 800CW is conjugated to an antibody, such as panitumumab, its uptake is dependent on the expression of the corresponding antigen on the cell surface (e.g., Epidermal Growth Factor Receptor, EGFR). The antibody binds to its receptor, and the complex is internalized, often through receptor-mediated endocytosis.

  • Peptide Conjugates: Peptides containing specific motifs, like the RGD (Arginine-Glycine-Aspartic acid) sequence, are used to target integrins, which are cell surface receptors involved in cell adhesion and signaling.[6] The uptake of IRDye 800CW RGD is therefore directed to cells overexpressing these integrins.[6]

  • Small Molecule Conjugates: When conjugated to small molecules like 2-deoxyglucose (2-DG), the uptake of 800CW is mediated by glucose transporters (GLUTs).[7] This allows for the imaging of cells with high metabolic activity, such as cancer cells.[7]

Subcellular Localization and Fate

Following internalization, the 800CW conjugate is trafficked within the cell. The specific subcellular destination is again dependent on the targeting molecule and the pathway it highjacks. A common fate for receptor-bound conjugates is trafficking through the endo-lysosomal pathway. Evidence suggests that upon reaching the lysosomes, the protein or peptide component of the conjugate is degraded by lysosomal enzymes.[8] This degradation can lead to changes in the fluorescence properties of the 800CW dye, such as a decrease in photoacoustic signal and alterations in fluorescence lifetime.[8] Confocal microscopy has shown that 800CW-labeled 2-DG localizes to the cytoplasm.[7]

It is important to note that the 800CW dye itself does not appear to have a specific affinity for any particular organelle in living cells. Its distribution is a direct consequence of the trafficking of its carrier molecule.

Signaling Pathways: An Indirect Influence

There is currently no evidence to suggest that 800CW acid or its derivatives directly activate or inhibit cellular signaling pathways. The dye is considered biologically inert in this regard. However, it is a critical tool for studying signaling pathways. For example, by labeling an antibody that blocks a receptor, 800CW can be used to visualize the engagement of the antibody with its target and subsequently study the downstream effects on signaling. In techniques like Western blotting, 800CW-labeled secondary antibodies are instrumental in quantifying the phosphorylation state of signaling proteins.[9]

Quantitative Data

The following tables summarize key quantitative parameters of 800CW and its conjugates, compiled from various sources.

Table 1: Physicochemical and Spectroscopic Properties of IRDye 800CW
PropertyValueReference(s)
Molar Absorptivity 240,000 M⁻¹cm⁻¹ (in PBS)[4]
Quantum Yield 0.054 - 0.12[10][11]
Excitation Maximum ~774 nm (in PBS)[4]
Emission Maximum ~789 nm (in PBS)[4]
Purity (Carboxylate) >98% (by HPLC)[4]
Table 2: In Vivo Performance of 800CW Conjugates
ConjugateTargetCancer ModelTumor-to-Background Ratio (TBR)Time PointReference(s)
Panitumumab-IRDye800CWEGFRConjunctival SCC3.8-
Panitumumab-IRDye800CWEGFRColorectal Cancer12.5Day 10
IRDye 800CW RGDIntegrinsGlioblastoma (U87)-24 hours[6]

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are protocols for key experiments involving 800CW conjugates.

Protocol for Labeling an Antibody with 800CW NHS Ester

This protocol is a general guideline and may require optimization for specific antibodies.

  • Antibody Preparation:

    • Dialyze the antibody against a phosphate (B84403) buffer (e.g., 1X PBS) at pH 8.5. The buffer must be free of amines (e.g., Tris) and azide.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation:

    • Dissolve the 800CW NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use. Protect from light.

  • Conjugation Reaction:

    • Add a calculated amount of the dissolved 800CW NHS ester to the antibody solution. A molar dye-to-protein ratio of 1:1 to 2:1 is often a good starting point for IgG antibodies.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Remove unconjugated dye using a desalting spin column or by dialysis against 1X PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 778 nm (for the dye). The contribution of the dye to the 280 nm absorbance (typically around 3%) should be accounted for in the calculation.[2]

Protocol for Cellular Uptake Analysis by Flow Cytometry

This protocol allows for the quantification of the binding and internalization of an 800CW conjugate.

  • Cell Preparation:

    • Plate cells in a multi-well plate and grow to the desired confluency.

    • Wash the cells with 1X PBS.

  • Incubation with Conjugate:

    • Incubate the cells with varying concentrations of the 800CW-labeled molecule in appropriate cell culture medium for a defined period (e.g., 1-4 hours) at 37°C.

    • Include a control group with an excess of unlabeled targeting molecule to determine non-specific binding.

    • For a negative control, use cells that do not express the target receptor.

  • Cell Harvesting and Staining:

    • Wash the cells three times with cold 1X PBS to remove unbound conjugate.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for detecting 800CW (e.g., ~780 nm excitation and >800 nm emission).

    • Gate on the live cell population and quantify the mean fluorescence intensity.

Protocol for Subcellular Localization by Confocal Microscopy

This protocol enables the visualization of the intracellular trafficking of an 800CW conjugate.

  • Cell Culture and Treatment:

    • Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.

    • Incubate the cells with the 800CW conjugate at a predetermined concentration and for various time points (e.g., 30 min, 2h, 24h) to observe the trafficking process.

  • Co-staining with Organelle Markers (Optional):

    • To identify the subcellular location, co-stain with fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria). Ensure the emission spectra of these markers do not overlap with 800CW.

  • Cell Fixation and Mounting:

    • Wash the cells with 1X PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with 1X PBS.

    • Mount the coverslip with a mounting medium containing a nuclear counterstain (e.g., DAPI), if desired.

  • Confocal Imaging:

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for 800CW and any co-stains.

    • Acquire Z-stacks to obtain three-dimensional information about the localization of the conjugate.

    • Analyze the images for co-localization between the 800CW signal and the organelle markers.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of 800CW in cells.

Bioconjugation_Workflow TargetMolecule Target Molecule (e.g., Antibody, Peptide) Conjugation Conjugation Reaction (pH 8.5 for NHS Ester) TargetMolecule->Conjugation Primary Amines or Free Sulfhydryls ReactiveDye IRDye 800CW (NHS Ester or Maleimide) ReactiveDye->Conjugation Purification Purification (e.g., Desalting Column) Conjugation->Purification LabeledConjugate Labeled Conjugate Purification->LabeledConjugate Characterization Characterization (Spectroscopy, HPLC) LabeledConjugate->Characterization FinalProduct Purified & Characterized 800CW Conjugate Characterization->FinalProduct

Caption: Workflow for the bioconjugation of IRDye 800CW to a targeting molecule.

Cellular_Uptake_and_Trafficking cluster_cell Cell Receptor Cell Surface Receptor Endosome Early Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Degradation of Targeting Molecule Lysosome->Degradation 4. Enzymatic Degradation Cytoplasm Cytoplasm Conjugate 800CW Conjugate Conjugate->Receptor 1. Binding

Caption: Targeted cellular uptake and endo-lysosomal trafficking of an 800CW conjugate.

Experimental_Workflow CellCulture Cell Culture (Target vs. Control Cells) Incubation Incubation with 800CW Conjugate CellCulture->Incubation Washing Washing to Remove Unbound Conjugate Incubation->Washing Analysis Analysis Washing->Analysis FlowCytometry Flow Cytometry (Quantitative Uptake) Analysis->FlowCytometry ConfocalMicroscopy Confocal Microscopy (Subcellular Localization) Analysis->ConfocalMicroscopy InVivoImaging In Vivo Imaging (Animal Model) Analysis->InVivoImaging

Caption: A typical experimental workflow for studying the cellular effects of an 800CW conjugate.

Conclusion

The mechanism of action of this compound and its derivatives in cells is primarily that of a highly sensitive and photostable near-infrared reporter. Its behavior is dictated by the targeting molecule to which it is conjugated, enabling the visualization and quantification of a wide range of biological processes, from receptor binding and cellular trafficking to in vivo tumor targeting. The inert nature of the dye itself, coupled with its favorable optical properties, makes it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its conjugation chemistry and the biological pathways of its carrier molecule is paramount for its successful application.

References

An In-depth Technical Guide to IRDye 800CW for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IRDye 800CW, a near-infrared (NIR) fluorescent dye, and its application in protein labeling. The unique properties of IRDye 800CW, including its high water solubility and low non-specific binding, make it an exceptional tool for a variety of sensitive applications, from western blotting to in vivo imaging.[1] This document details the chemical properties of different IRDye 800CW derivatives, provides step-by-step experimental protocols, and illustrates relevant biological and experimental workflows.

Core Concepts: Understanding IRDye 800CW Chemistry

IRDye 800CW is a heptamethine cyanine (B1664457) dye characterized by its four sulfonate groups, which confer high water solubility and reduce aggregation in aqueous solutions.[1][2] Its fluorescence in the near-infrared spectrum (excitation ~774 nm, emission ~789 nm) is particularly advantageous for biological applications due to minimal autofluorescence from tissues and other biological components, leading to high signal-to-noise ratios.[2][3][4] While the most common and direct methods for protein labeling utilize the amine-reactive NHS ester or thiol-reactive maleimide (B117702) forms of the dye, it is also possible to label proteins using the carboxylic acid form through in-situ activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different forms of IRDye 800CW used in protein labeling.

Table 1: Physicochemical Properties of IRDye 800CW Derivatives

PropertyIRDye 800CW NHS EsterIRDye 800CW MaleimideIRDye 800CW Carboxylic Acid
Molecular Weight ( g/mol ) 1166.20[5]1247.41091.10
Chemical Formula C₅₀H₅₄N₃Na₃O₁₇S₄[5]C₅₄H₅₈N₄Na₄O₁₇S₄C₄₆H₅₀N₂Na₄O₁₅S₄
Reactive Group N-hydroxysuccinimide esterMaleimideCarboxylic acid
Target Functional Group Primary and secondary amines (e.g., lysine)[5]Sulfhydryl groups (e.g., cysteine)Activated for reaction with primary amines
Purity ≥80% (HPLC)Not specifiedNot specified
Storage Store at -20°C, protected from light and moisture.[6]Store at -20°C, protected from light.Store at -20°C, protected from light.

Table 2: Spectroscopic Properties of IRDye 800CW

SolventExcitation Maxima (nm)Emission Maxima (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Methanol 778794300,000[6]
PBS 774789240,000[6]
1:1 PBS:Methanol 777791270,000[6]

Table 3: Recommended Reaction Conditions for Protein Labeling

ParameterIRDye 800CW NHS EsterIRDye 800CW MaleimideIRDye 800CW Carboxylic Acid (with EDC/NHS)
pH 8.5[6]6.5 - 7.5[7]4.5 - 7.2 (for activation and conjugation)
Reaction Time 2 hours at 20°C[6]2 hours at room temperature or 16-18 hours at 4°C[7]15 min - 2 hours for activation, 2 hours to overnight for conjugation
Dye:Protein Molar Ratio 1:1 to 2:1 for IgG (~160 kDa)10-15 fold molar excess of dye over proteinVariable, requires optimization
Purification Method Spin/desalting columns, dialysis, HPLC[6]Spin/desalting columns, dialysis, HPLC[7]Spin/desalting columns, dialysis, HPLC

Experimental Protocols

Protein Labeling with IRDye 800CW Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the activation of the carboxylate form of IRDye 800CW to create an amine-reactive sulfo-NHS ester, which then conjugates to primary amines on the target protein.

Materials:

  • IRDye 800CW Carboxylic Acid

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Zeba™ Desalting Spin Columns)

Procedure:

  • Prepare Reagents:

    • Dissolve the protein in the appropriate amine-free buffer at a concentration of 1-10 mg/mL.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Dissolve IRDye 800CW Carboxylic Acid in DMSO or an aqueous buffer.

  • Activate IRDye 800CW Carboxylic Acid:

    • In a microcentrifuge tube, mix IRDye 800CW Carboxylic Acid with a molar excess of EDC and Sulfo-NHS in the Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugate to Protein:

    • Add the activated dye solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quench the Reaction:

    • Add the quenching solution to the reaction mixture to stop the labeling reaction by consuming any unreacted dye.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove unconjugated dye and other reaction components using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).

Protein Labeling with IRDye 800CW NHS Ester

This is a more direct method for labeling primary amines on proteins.

Materials:

  • IRDye 800CW NHS Ester

  • Protein to be labeled (in an azide-free phosphate (B84403) buffer, pH 8.5)[6]

  • DMSO or water for dissolving the dye

  • Purification column

Procedure:

  • Prepare Reagents:

    • Dissolve the protein in an azide-free phosphate buffer at pH 8.5.[6]

    • Dissolve the IRDye 800CW NHS Ester in DMSO or water to a concentration of 10-20 mg/mL immediately before use.[6]

  • Labeling Reaction:

    • Add the dissolved dye to the protein solution. For a 1 mg/mL IgG solution, a dye/protein ratio of 1:1 to 2:1 is recommended.[6]

    • Incubate the reaction for 2 hours at 20°C, protected from light.[6]

  • Purification:

    • Purify the labeled conjugate using a spin/desalting column or extensive dialysis.[6]

Application Protocol: Fluorescent Western Blotting

This protocol outlines the use of an IRDye 800CW-labeled secondary antibody for western blot detection.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., Intercept® (TBS) Blocking Buffer)

  • Primary antibody

  • IRDye 800CW-conjugated secondary antibody

  • Wash buffer (e.g., TBS with 0.1% Tween-20, TBST)

Procedure:

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer.

    • Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the IRDye 800CW-conjugated secondary antibody in the blocking buffer (a starting dilution of 1:20,000 is recommended).[8]

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the membrane three times for 5 minutes each with TBST, followed by a final rinse with TBS to remove residual detergent.

  • Imaging:

    • Image the blot on a near-infrared imaging system (e.g., LI-COR Odyssey).

Visualizations

Diagram 1: Protein Labeling Chemistry

G Protein Labeling with IRDye 800CW cluster_acid Carboxylic Acid Activation cluster_preactivated Pre-activated Dyes 800CW_Acid IRDye 800CW Carboxylic Acid EDC_NHS EDC / Sulfo-NHS 800CW_Acid->EDC_NHS Activation Activated_Dye Amine-Reactive Sulfo-NHS Ester EDC_NHS->Activated_Dye Primary_Amine Primary Amine (-NH2) Activated_Dye->Primary_Amine Conjugation 800CW_NHS IRDye 800CW NHS Ester 800CW_NHS->Primary_Amine Conjugation 800CW_Maleimide IRDye 800CW Maleimide Sulfhydryl Sulfhydryl (-SH) 800CW_Maleimide->Sulfhydryl Conjugation Protein Protein Protein->Primary_Amine Protein->Sulfhydryl Labeled_Protein_Amine Labeled Protein (Amide Bond) Primary_Amine->Labeled_Protein_Amine Labeled_Protein_Thiol Labeled Protein (Thioether Bond) Sulfhydryl->Labeled_Protein_Thiol

Caption: Overview of IRDye 800CW protein labeling strategies.

Diagram 2: Experimental Workflow for In Vivo Imaging

G Workflow for In Vivo Imaging with Labeled Antibody Label_Ab Label Antibody with IRDye 800CW Purify_Ab Purify Labeled Antibody Label_Ab->Purify_Ab Inject_Animal Inject Animal Model (e.g., mouse with tumor) Purify_Ab->Inject_Animal Incubate Incubation Period (for antibody to reach target) Inject_Animal->Incubate Image_Animal In Vivo Imaging (NIR Fluorescence) Incubate->Image_Animal Ex_Vivo_Image Ex Vivo Imaging of Organs/Tumor Image_Animal->Ex_Vivo_Image Data_Analysis Data Analysis (Biodistribution, Target Accumulation) Ex_Vivo_Image->Data_Analysis G Detection of a Signaling Protein by Western Blot Cell_Lysis Cell Lysis and Protein Extraction SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (specific to target protein) Blocking->Primary_Ab Secondary_Ab Incubate with IRDye 800CW Secondary Antibody Primary_Ab->Secondary_Ab Detection NIR Fluorescence Detection Secondary_Ab->Detection

References

The Advent of 800CW Dyes in Neuroscience: A Technical Guide to Illuminating the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to visualize and understand the intricate workings of the central nervous system has found a powerful ally in near-infrared (NIR) fluorescence imaging, with IRDye 800CW standing out as a particularly potent tool. Its advantageous optical properties, including high molar absorptivity and emission in the 800 nm window, minimize tissue autofluorescence and allow for deep tissue penetration, making it ideal for in vivo neuroscience research.[1][2] This technical guide provides an in-depth overview of the core applications of 800CW acid and its derivatives in neuroscience, complete with experimental protocols and quantitative data to empower researchers in their endeavors.

Core Applications in Neuroscience Research

The primary application of 800CW in neuroscience revolves around the targeted imaging of brain pathologies, most notably malignant brain tumors like glioblastoma.[1][3][4] The dye is typically conjugated to a targeting moiety, such as an antibody or a peptide, that specifically binds to receptors or proteins overexpressed on cancer cells. This approach enables high-contrast visualization of tumors, facilitating research into tumor biology and the development of novel therapeutics. Furthermore, 800CW-based probes are instrumental in fluorescence-guided surgery (FGS), allowing for more precise tumor resection.[1][4][5]

Another significant application lies in the assessment of blood-brain barrier (BBB) integrity.[6][7] The BBB's permeability is a critical factor in both neurological disease and drug delivery. Labeled tracers can be used to quantify leakage and understand the dynamics of BBB disruption in various pathological conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing 800CW-based probes in neuroscience research.

ProbeAnimal ModelTumor-to-Background Ratio (TBR)Optimal Imaging Time (Post-Injection)Reference
IRDye 800CW-RGDU-87 MG Glioblastoma79.7 ± 6.9 (ex vivo)48 hours[1]
IRDye 800CW-RGDRCAS-PDGF Glioblastoma31.2 ± 2.8 (ex vivo)48 hours[1]
IRDye 800CW-RGDTS543 Glioblastoma16.3 ± 1.3 (ex vivo)48 hours[1]
IRDye 800CW-AE344Orthotopic Glioblastoma> 4.51 to 12 hours[5][8]
Cetuximab-IRDye 800CWU-87MG Glioma4.5Day 1[9]
Cetuximab-IRDye 800CWD-54MG Glioma4.1Day 1[9]
Cetuximab-IRDye 800CWU-251MG Glioma3.7Day 1[9]
ProbeAnimal ModelOrgan% Injected Dose per Gram (%ID/g) at 24hReference
89Zr-cetuximab-IRDye800CW (1.5 eq)Non-tumor bearing miceBlood13.8 ± 0.8[10]
89Zr-cetuximab-IRDye800CW (1.5 eq)Non-tumor bearing miceLiver22.2 ± 4.2[10]
89Zr-cetuximab-IRDye800CW (2.5 eq)Non-tumor bearing miceBlood7.4 ± 0.4[10]
89Zr-cetuximab-IRDye800CW (2.5 eq)Non-tumor bearing miceLiver42.9 ± 5.4[10]
89Zr-cetuximab-IRDye800CW (5.0 eq)Non-tumor bearing miceBlood1.5 ± 0.3[10]
89Zr-cetuximab-IRDye800CW (5.0 eq)Non-tumor bearing miceLiver67.5 ± 10.5[10]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide standardized protocols for the conjugation of 800CW and its application in in vivo imaging.

Protocol 1: Antibody Conjugation with IRDye 800CW NHS Ester

This protocol outlines the steps for labeling antibodies with IRDye 800CW NHS ester, which reacts with primary amines on the antibody.

Materials:

  • Antibody of interest in an azide-free phosphate (B84403) buffer (e.g., PBS)

  • IRDye 800CW NHS Ester[11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[11]

  • 0.1 M Na2CO3[10]

  • Purification column (e.g., PD10 desalting column)[10]

  • Reaction tubes

Procedure:

  • Antibody Preparation: Prepare the antibody solution in an azide-free phosphate buffer at a pH of 8.5.[11]

  • Dye Preparation: Dissolve the IRDye 800CW NHS ester in DMSO to a concentration of 10-20 mg/mL.[11]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5 using 0.1 M Na2CO3 if necessary.[10]

    • Add the dissolved IRDye 800CW NHS ester to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point, but should be optimized for each antibody.[10] For a typical IgG antibody (~160 kDa), a final dye-to-protein ratio of 1:1 to 2:1 is often desired.[11]

    • Incubate the reaction mixture for 2 hours at room temperature (20-25°C) or at 35°C, protected from light.[10][11]

  • Purification: Remove unreacted dye by purifying the conjugate using a desalting column (e.g., PD10) equilibrated with a suitable buffer like 0.9% NaCl or PBS.[10][11]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the dye at its maximum absorbance wavelength (~774 nm in PBS) and the protein absorbance at 280 nm.[11]

Protocol 2: In Vivo Fluorescence Imaging of Brain Tumors

This protocol provides a general workflow for in vivo imaging of brain tumors in a mouse model using an 800CW-labeled probe.

Materials:

  • Tumor-bearing mouse model (e.g., orthotopic glioblastoma xenograft)

  • IRDye 800CW-labeled targeting probe

  • Sterile saline or PBS for injection

  • In vivo fluorescence imaging system equipped for NIR imaging

  • Anesthesia machine

Procedure:

  • Probe Administration:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Intravenously inject the IRDye 800CW-labeled probe (typically 1-10 nmol) via the tail vein.[1][2][12]

  • Imaging:

    • At predetermined time points post-injection (e.g., 24, 48, 72 hours), anesthetize the mouse and place it in the imaging system.[1][10]

    • Acquire whole-body or head-specific fluorescence images using the appropriate excitation and emission filters for the 800 nm channel.[1]

    • A white light image should also be acquired for anatomical reference.[1]

  • Ex Vivo Analysis (Optional but Recommended):

    • After the final in vivo imaging session, euthanize the animal and carefully excise the brain and other organs of interest.[1]

    • Perform ex vivo fluorescence imaging of the excised tissues to confirm tumor localization and assess biodistribution.[1][3]

    • The tissues can then be processed for histological analysis (e.g., H&E staining) to correlate fluorescence with tumor pathology.[3][5]

Visualizing Molecular Pathways and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate such diagrams.

Signaling Pathway: EGFR Targeting in Glioblastoma

Glioblastoma frequently overexpresses the Epidermal Growth Factor Receptor (EGFR). Cetuximab, an anti-EGFR antibody, conjugated to IRDye 800CW can be used to visualize these tumors.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cetuximab_800CW Cetuximab-IRDye800CW EGFR EGFR Cetuximab_800CW->EGFR Binds & Blocks EGF EGF Ligand EGF->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by Cetuximab-IRDye800CW.

Signaling Pathway: Integrin αvβ3 Targeting in Angiogenesis

Integrin αvβ3 is another key target in glioblastoma, playing a crucial role in tumor angiogenesis. RGD peptides conjugated to IRDye 800CW are used to target this pathway.

Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space RGD_800CW RGD-IRDye800CW Integrin Integrin αvβ3 RGD_800CW->Integrin Binds ECM ECM Proteins (e.g., Vitronectin) ECM->Integrin Binds FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K AKT Akt PI3K->AKT Angiogenesis Cell Migration, Proliferation & Survival (Angiogenesis) AKT->Angiogenesis

Caption: Integrin αvβ3 signaling in angiogenesis targeted by RGD-IRDye800CW.

Experimental Workflow: Fluorescence-Guided Surgery

This diagram illustrates the typical workflow for a preclinical fluorescence-guided surgery experiment using an 800CW-labeled probe.

FGS_Workflow Start Start Tumor_Model Establish Orthotopic Brain Tumor Model Start->Tumor_Model Probe_Admin Administer IRDye 800CW Targeted Probe (IV) Tumor_Model->Probe_Admin InVivo_Imaging In Vivo NIR Fluorescence Imaging (e.g., 24-48h post-injection) Probe_Admin->InVivo_Imaging Surgery Intraoperative Imaging & Fluorescence-Guided Resection InVivo_Imaging->Surgery Post_Resection_Imaging Post-Resection Imaging of Surgical Bed Surgery->Post_Resection_Imaging ExVivo_Analysis Ex Vivo Imaging of Resected Tissue & Residual Tumor Post_Resection_Imaging->ExVivo_Analysis Histo_Analysis Histopathological Analysis ExVivo_Analysis->Histo_Analysis End End Histo_Analysis->End

Caption: Workflow for preclinical fluorescence-guided surgery.

References

Getting Started with IRDye 800CW Dyes in the Lab: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of IRDye 800CW dyes, focusing on their application in a laboratory setting. IRDye 800CW is a near-infrared (NIR) fluorescent dye valued for its high water solubility, enhanced sensitivity, and low background autofluorescence in biological tissues, making it a powerful tool for a variety of applications.[1][2][3] This document details the dye's properties, provides protocols for its use in bioconjugation and various assays, and offers guidance on experimental design and data interpretation.

Core Properties of IRDye 800CW and its Derivatives

IRDye 800CW is available in several forms, each suited for different applications. The most common derivatives are the NHS ester for labeling primary and secondary amines[4][5], the maleimide (B117702) for labeling free sulfhydryl groups[6][7], and the carboxylate form, which serves as a non-reactive control.[8][9]

Physicochemical and Spectroscopic Data

The key characteristics of IRDye 800CW and its common derivatives are summarized below. Understanding these properties is crucial for designing experiments and interpreting results.

PropertyIRDye 800CW NHS EsterIRDye 800CW MaleimideIRDye 800CW Carboxylate
Molecular Weight 1166.2 g/mol [4][10]1191.25 g/mol [7]1091.1 g/mol [8]
Excitation Max (λex) 773-778 nm[4][10][11]773-774 nm[7]774-778 nm[8]
Emission Max (λem) 789-794 nm[4]789-792 nm[7]789-794 nm[8]
Molar Absorptivity (PBS) 240,000 L mol⁻¹ cm⁻¹[4]240,000 L mol⁻¹ cm⁻¹[7]240,000 L mol⁻¹ cm⁻¹[8]
Reactive Group N-hydroxysuccinimide esterMaleimideCarboxylic acid (non-reactive)
Target Functionality Primary and secondary amines (-NH₂)Free sulfhydryl groups (-SH)N/A (Control)
Storage and Handling

Proper storage and handling are critical to maintain the reactivity and fluorescence of IRDye 800CW dyes.

ConditionLyophilized DyeReconstituted in DMSOReconstituted in Water
Storage Temperature -20°C[3][4]-20°C[4][11]Discard after one use[4]
Stability Up to 1 year[4]Up to 2 weeks[4][11]Single use[4]
Protection Protect from light and moisture[3][4]Protect from light and moisture[4][11]N/A

Experimental Protocols

Detailed methodologies for common applications of IRDye 800CW dyes are provided below. These protocols are general guidelines and may require optimization for specific applications.

Protein and Antibody Labeling with IRDye 800CW NHS Ester

This protocol describes the conjugation of IRDye 800CW NHS ester to proteins or antibodies via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • IRDye 800CW NHS Ester

  • Protein/antibody to be labeled

  • Amine-free buffer (e.g., phosphate-buffered saline, PBS) at pH 8.5

  • Anhydrous DMSO or water

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein/Antibody:

  • Reconstitute the Dye:

    • Dissolve the lyophilized IRDye 800CW NHS Ester in anhydrous DMSO or water to a concentration of 10-20 mg/mL.[4] Note that dye dissolved in water should be used immediately.[4]

  • Labeling Reaction:

    • Add the reconstituted dye to the protein/antibody solution. The optimal dye-to-protein molar ratio will vary depending on the protein's molecular weight and the desired degree of labeling. For a typical IgG antibody (~160 kDa), a final dye/protein ratio of 1:1 to 2:1 is recommended, which requires approximately 0.03 mg of dye per 1 mg of protein.[4]

    • Incubate the reaction for 2 hours at room temperature (20°C), protected from light.[4]

  • Purification:

    • Remove unconjugated dye using a desalting spin column or by extensive dialysis against a suitable buffer (e.g., 1x PBS).[4]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 778 nm (for the dye).[4] The contribution of the dye to the 280 nm absorbance is approximately 3%.[4]

    • The DOL can be calculated using the following formula:

      • DOL = (A₇₇₈ / ε_dye) / ((A₂₈₀ - (A₇₇₈ × CF₂₈₀)) / ε_protein)

        • Where:

          • A₇₇₈ is the absorbance at 778 nm.

          • A₂₈₀ is the absorbance at 280 nm.

          • ε_dye is the molar extinction coefficient of the dye (240,000 L mol⁻¹ cm⁻¹ in PBS).[4]

          • ε_protein is the molar extinction coefficient of the protein.

          • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.03).[4]

    • Further characterize the conjugate by size-exclusion chromatography (SEC) to assess for aggregation and remove any remaining free dye.[4]

experimental_workflow_nhs_ester cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis prep_protein Prepare Protein in Azide-Free Buffer (pH 8.5) mix Mix Protein and Dye prep_protein->mix prep_dye Reconstitute IRDye 800CW NHS Ester in DMSO prep_dye->mix incubate Incubate 2h at 20°C (Protected from Light) mix->incubate purify Purify via Desalting Column or Dialysis incubate->purify characterize Characterize: - UV-Vis (DOL) - SEC purify->characterize

Figure 1. Workflow for labeling proteins with IRDye 800CW NHS Ester.
In Vitro Cell Staining for In-Cell Western™ Assays

This protocol outlines the use of IRDye 800CW NHS ester for total protein staining in fixed cells, often used for normalization in In-Cell Western™ assays.[12]

Materials:

  • Cells cultured in microplates

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton® X-100)

  • IRDye 800CW NHS Ester

  • Anhydrous DMSO

  • Wash buffer (e.g., PBS with 0.1% Tween® 20)

  • Odyssey® Blocking Buffer

Procedure:

  • Cell Culture and Treatment:

    • Seed and culture cells in a microplate to the desired confluency.

    • Perform experimental treatments as required.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with fixing solution.

    • Wash cells with PBS.

    • Permeabilize cells with permeabilization buffer.[12]

  • Dye Preparation:

    • Prepare a 1 mg/mL stock solution of IRDye 800CW NHS Ester in anhydrous DMSO.[12]

    • Dilute the stock solution to the working concentration. A 1:50,000 dilution is a recommended starting point.[12]

  • Staining:

    • Remove the permeabilization buffer and add 200 µL of the diluted dye solution to each well.[12]

    • Incubate for 20 minutes at room temperature, protected from light.[12]

  • Washing and Blocking:

    • Wash the wells three times with wash buffer for 5 minutes each.[12]

    • Block with Odyssey® Blocking Buffer before proceeding with primary antibody staining for the target of interest.[12]

experimental_workflow_icw cluster_cell_prep Cell Preparation cluster_staining Staining cluster_final_steps Final Steps culture Culture & Treat Cells in Microplate fix_perm Fix and Permeabilize Cells culture->fix_perm stain Incubate with Dye (20 min) fix_perm->stain prep_dye Prepare Diluted IRDye 800CW NHS Ester prep_dye->stain wash Wash 3x with PBS + 0.1% Tween® 20 stain->wash block Block and Proceed with Antibody Staining wash->block

Figure 2. Workflow for In-Cell Western™ total protein staining.
In Vivo Imaging with IRDye 800CW Conjugates

IRDye 800CW-labeled agents are extensively used for in vivo imaging due to the deep tissue penetration of near-infrared light.[13] This protocol provides a general framework for in vivo imaging experiments.

Materials:

  • IRDye 800CW-labeled targeting agent (e.g., antibody, peptide)

  • IRDye 800CW Carboxylate (for control experiments)

  • Animal model (e.g., tumor-bearing mice)

  • Sterile 1x PBS

  • 0.2 µm syringe filter

  • In vivo imaging system capable of NIR fluorescence detection

Procedure:

  • Agent Preparation:

    • Reconstitute the IRDye 800CW-labeled agent and the IRDye 800CW Carboxylate control in sterile 1x PBS.[8]

    • The molar concentration of the carboxylate control should be equal to the amount of dye in the labeled agent dose.[8]

    • Filter-sterilize the solutions through a 0.2 µm filter before injection.[8]

  • Administration:

    • Administer the labeled agent and the control to the respective animal cohorts, typically via intravenous injection.[14]

  • Imaging:

    • Image the animals at various time points post-injection using an appropriate in vivo imaging system.[14] The optimal imaging time will depend on the pharmacokinetics of the labeled agent.

    • It is crucial to image a control group injected with IRDye 800CW Carboxylate to understand the biodistribution and clearance of the dye itself.[8][9]

  • Data Analysis:

    • Quantify the fluorescence signal in the region of interest (e.g., tumor) and in background tissues.

    • Calculate tumor-to-background ratios to assess the specific accumulation of the targeting agent.

experimental_workflow_in_vivo cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis prep_agent Reconstitute & Filter-Sterilize Labeled Agent & Control Dye inject Administer Agent to Animal Models prep_agent->inject image Perform NIR Fluorescence Imaging at Multiple Time Points inject->image quantify Quantify Signal in Regions of Interest image->quantify analyze Calculate Tumor-to-Background Ratios quantify->analyze

Figure 3. General workflow for in vivo fluorescence imaging.

Conclusion

IRDye 800CW and its derivatives are versatile and robust tools for a wide range of biological research applications, from molecular-level investigations to preclinical in vivo imaging.[2][3] By understanding the fundamental properties of these dyes and adhering to detailed experimental protocols, researchers can effectively leverage the advantages of near-infrared fluorescence to achieve high-quality, reproducible data. The use of appropriate controls, such as IRDye 800CW Carboxylate, is essential for accurate interpretation of experimental results.[8] This guide serves as a foundational resource to facilitate the successful integration of IRDye 800CW technology into your research endeavors.

References

An In-depth Technical Guide on the Safety and Handling of 800CW Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 800CW acid, a near-infrared fluorescent dye commonly utilized in biomedical imaging and research. The information presented herein is synthesized from available safety data sheets and toxicity studies to ensure safe laboratory practices.

Substance Identification and Properties

This compound is identified by CAS Number 1088919-86-1.[1] It is a water-soluble dye with excitation and emission maxima at approximately 774 nm and 789 nm, respectively.[2] Its molecular formula is C46H50N2Na4O15S4, with a molecular weight of 1091.11 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number1088919-86-1[1]
Molecular FormulaC46H50N2Na4O15S4[1]
Molecular Weight1091.11 g/mol [1]
Excitation Maximum~774 nm[2]
Emission Maximum~789 nm[2]

Hazard Identification and Classification

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture.[1] No specific hazards have been identified.[1]

Toxicological Data

A single-dose intravenous and intradermal toxicity study was conducted on IRDye 800CW carboxylate, the base form of this compound, in Sprague-Dawley rats. The study concluded that there was no pathological evidence of toxicity at the tested dose levels.[3][4]

Table 2: Acute Toxicity Data for IRDye 800CW Carboxylate in Rats

Route of AdministrationDose Levels TestedObservation PeriodResultsNOAEL*Reference
Intravenous (IV)1, 5, and 20 mg/kgUp to 14 daysNo pathological evidence of toxicity20 mg/kg[3][4]
Intradermal (ID)20 mg/kgUp to 14 daysNo pathological evidence of toxicity20 mg/kg[3][4]

*No Observed Adverse Effect Level

Handling and Storage

While this compound is not classified as hazardous, standard laboratory safety protocols should be followed.

  • Storage: Store at -20°C, protected from light and moisture.[5]

  • Personal Protective Equipment (PPE): It is recommended to use gloves and safety glasses when handling the substance.[5]

  • Handling: Avoid contact with skin and eyes. In case of contact, follow the first aid measures outlined below.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed[1]:

  • Eye Contact: Immediately flush eyes with plenty of water, removing any contact lenses. Seek medical attention.[1]

  • Skin Contact: Rinse the affected area thoroughly with water. Remove contaminated clothing.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek medical attention.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) (Gloves, Safety Glasses) B Retrieve this compound from -20°C Storage A->B C Allow to Equilibrate to Room Temperature B->C D Weigh/Measure Required Amount C->D E Dissolve in Appropriate Solvent D->E F Perform Experimental Procedure E->F G Dispose of Waste According to Institutional Guidelines F->G H Clean Work Area G->H I Remove PPE H->I J Wash Hands Thoroughly I->J K In Case of Spill or Exposure L Follow First Aid Measures K->L M Notify Laboratory Supervisor K->M

General laboratory workflow for handling this compound.

Distinction from 800CW NHS Ester

It is important to distinguish this compound from its N-hydroxysuccinimide (NHS) ester derivative. 800CW NHS ester is an amine-reactive form of the dye used for labeling proteins and other biomolecules.[5] While the core fluorophore is the same, the reactive NHS ester group introduces different handling and reactivity considerations. The safety information in this guide is specific to this compound.

Conclusion

Based on available data, this compound is not considered a hazardous material. However, adherence to standard laboratory safety practices, including the use of personal protective equipment and following prescribed first aid measures in case of accidental exposure, is essential. The toxicological data from studies on the carboxylate form of the dye further support its low toxicity profile. Researchers should always consult the most recent Safety Data Sheet from their supplier before use.

References

Unveiling the Potential of 800CW Acid Fluorescence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the core principles and applications of 800CW acid, a near-infrared (NIR) fluorescent dye that has become an invaluable tool for researchers, scientists, and drug development professionals. This document details the fundamental science behind its fluorescence, offers comprehensive experimental protocols, and presents quantitative data to empower researchers in their study design and execution.

Core Principles of this compound Fluorescence

IRDye® 800CW is a near-infrared fluorescent dye that exhibits exceptional brightness and high water solubility. Its fluorescence is centered in the 800 nm region of the electromagnetic spectrum, a window where biological tissues have minimal autofluorescence, leading to an optimal signal-to-noise ratio for sensitive detection.[1] The core of its utility lies in its chemical structure, which includes a reactive group, typically an N-hydroxysuccinimide (NHS) ester or a maleimide (B117702), allowing for covalent conjugation to biomolecules.

The NHS ester variant of IRDye 800CW readily reacts with primary and secondary amines, such as those found on lysine (B10760008) residues of proteins and antibodies, forming stable amide bonds.[2] This straightforward conjugation chemistry makes it a versatile tool for labeling a wide array of biological probes. The maleimide version, on the other hand, is designed for conjugation to free sulfhydryl groups (thiols).[3]

The fluorescence mechanism is based on the absorption of light by the dye's chromophore, which excites electrons to a higher energy state. As the electrons return to their ground state, they emit photons of a longer wavelength, resulting in the characteristic fluorescence. The large Stokes shift (the difference between the excitation and emission maxima) of IRDye 800CW facilitates the efficient detection of the emitted fluorescence without interference from the excitation source.

Quantitative Data

The following tables summarize the key quantitative properties of IRDye 800CW, providing a valuable resource for experimental planning and data analysis.

PropertyValueReference
Molecular Weight 1166.2 g/mol (NHS ester)[2]
1191.25 g/mol (Maleimide)[3]
Excitation Maximum (λex) 774 nm (in PBS)[2]
778 nm (in Methanol)[2]
Emission Maximum (λem) 789 nm (in PBS)[2]
794 nm (in Methanol)[2]
Molar Absorptivity (ε) 240,000 L mol⁻¹ cm⁻¹ (in PBS)[2][3]
300,000 L mol⁻¹ cm⁻¹ (in Methanol)[2]
Quantum Yield (Φ) ~8.0 - 8.6% (conjugated to nanocolloidal albumin in TCB)
Purity ≥80% (HPLC)[3]
SolventExcitation Max (nm)Emission Max (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
PBS774789240,000
Methanol778794300,000
1:1 PBS:Methanol777791270,000

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific application and experimental setup.

Antibody Labeling with IRDye 800CW NHS Ester

This protocol describes the conjugation of IRDye 800CW NHS ester to an antibody.

Materials:

  • Antibody (in an azide-free buffer, pH 8.5)

  • IRDye 800CW NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., desalting spin column)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in an azide-free phosphate (B84403) buffer at a pH of 8.5. The concentration will depend on the antibody's molecular weight.

  • Reconstitute the Dye: Immediately before use, dissolve the IRDye 800CW NHS ester in DMSO to a concentration of 10-20 mg/mL.

  • Labeling Reaction: Add the reconstituted dye to the antibody solution. A general guideline for IgG antibodies (~160 kDa) is to use approximately 0.03 mg of dye for every 1 mg of protein to achieve a dye-to-protein ratio of 1:1 to 2:1.[2] The optimal ratio may vary for different proteins.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a desalting spin column or by dialysis against PBS.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 778 nm (for the dye). The contribution of the dye to the 280 nm absorbance is approximately 3%.[2]

Troubleshooting:

  • Low Labeling Efficiency: Ensure the antibody buffer is at the correct pH and free of amine-containing substances like Tris. The dye should be freshly reconstituted.

  • Antibody Precipitation: The amount of DMSO in the final reaction mixture should be minimized, especially for smaller proteins.[2]

Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of an IRDye 800CW-conjugated secondary antibody for immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips or in imaging plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody

  • IRDye 800CW-conjugated secondary antibody

  • Mounting medium

Procedure:

  • Cell Fixation: Rinse cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization (if required for intracellular targets): Wash cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the IRDye 800CW-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescence using a microscope equipped with the appropriate filters for the 800 nm channel.

In Vivo Imaging with IRDye 800CW-Labeled Probes

This protocol provides a general workflow for in vivo imaging in small animal models.

Materials:

  • IRDye 800CW-labeled targeting agent (e.g., antibody, peptide)

  • Animal model (e.g., mouse with tumor xenograft)

  • In vivo imaging system with NIR fluorescence detection capabilities

Procedure:

  • Probe Administration: Inject the IRDye 800CW-labeled probe into the animal, typically via intravenous (tail vein) injection. The optimal dose will need to be determined empirically.

  • Imaging Time Course: Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to determine the optimal time for tumor accumulation and clearance from non-target tissues.

  • Image Acquisition: Anesthetize the animal and place it in the imaging system. Acquire fluorescence images in the 800 nm channel. A white light image is typically acquired for anatomical reference.

  • Data Analysis: Quantify the fluorescence signal in the region of interest (e.g., tumor) and in background regions to calculate the tumor-to-background ratio.

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animal and excise organs and the tumor for ex vivo imaging to confirm the in vivo signal distribution.

Optimization:

  • Signal-to-Noise Ratio: The near-infrared properties of IRDye 800CW inherently provide a good signal-to-noise ratio.[1] Further optimization can be achieved by determining the optimal probe dose and imaging time point.

  • Controls: Inject a control group of animals with a non-targeted IRDye 800CW probe or free dye to assess non-specific uptake.

Visualization of Signaling Pathways

IRDye 800CW-labeled probes are powerful tools for visualizing and quantifying components of signaling pathways in vitro and in vivo. Below are two examples of how this technology is applied.

EGFR Signaling Pathway Imaging

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and is often overexpressed in cancer. IRDye 800CW conjugated to EGFR-targeting ligands, such as the antibody Cetuximab or Epidermal Growth Factor (EGF) itself, can be used to visualize and quantify EGFR expression.

EGFR_Signaling_Imaging cluster_workflow Experimental Workflow cluster_pathway Simplified EGFR Signaling IRDye_800CW_Probe IRDye 800CW-Cetuximab (Targeting Probe) Tumor_Cells Tumor Cells (Overexpressing EGFR) IRDye_800CW_Probe->Tumor_Cells Introduction Binding Binding to EGFR Tumor_Cells->Binding Internalization Receptor-Mediated Internalization Binding->Internalization Fluorescence_Signal NIR Fluorescence Signal Internalization->Fluorescence_Signal Imaging In Vivo / In Vitro Imaging Fluorescence_Signal->Imaging EGFR EGFR Imaging->EGFR Visualizes EGFR location and relative abundance EGF EGF EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Integrin_Signaling_Imaging cluster_workflow Experimental Workflow cluster_pathway Simplified Integrin Signaling in Angiogenesis IRDye_800CW_RGD IRDye 800CW-RGD Peptide (Targeting Probe) Endothelial_Cells Angiogenic Endothelial Cells (Expressing αvβ3 integrin) IRDye_800CW_RGD->Endothelial_Cells Introduction Binding_Integrin Binding to αvβ3 Integrin Endothelial_Cells->Binding_Integrin Fluorescence_Signal_Integrin NIR Fluorescence Signal Binding_Integrin->Fluorescence_Signal_Integrin Imaging_Angiogenesis Imaging of Angiogenesis Fluorescence_Signal_Integrin->Imaging_Angiogenesis Integrin αvβ3 Integrin Imaging_Angiogenesis->Integrin Visualizes areas of active angiogenesis ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Signaling_Cascade Downstream Signaling (e.g., Src, Rho GTPases) FAK->Signaling_Cascade Cell_Response Cell Migration, Survival, Proliferation Signaling_Cascade->Cell_Response

References

800CW Acid as an Orally Active Near-Infrared Dye: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 800CW acid, a near-infrared (NIR) fluorescent dye with oral activity, for researchers, scientists, and drug development professionals. The guide details its physicochemical properties, experimental protocols for its use in in vivo imaging, and its application in assessing intestinal permeability.

Introduction to this compound

This compound is a water-soluble, near-infrared fluorescent dye that has gained attention for its utility in preclinical research, particularly in applications requiring oral administration.[1][2] As the carboxylate form of IRDye 800CW, it is a non-reactive dye ideal for use as a control in imaging experiments or for direct in vivo assessment of biological phenomena such as intestinal permeability.[1][3] Its fluorescence in the NIR spectrum (excitation/emission ~774/789 nm in PBS) allows for deep tissue penetration and high signal-to-noise ratios due to minimal autofluorescence from biological tissues.[1][2][3][4]

The unique properties of this compound, including its high water solubility conferred by four sulfonate groups, make it a valuable tool for oral administration studies, where it can serve as a sensitive marker for changes in gastrointestinal barrier function.[1][2]

Physicochemical and Spectroscopic Properties

The key characteristics of this compound (IRDye 800CW carboxylate) are summarized in the tables below. This information is crucial for designing and interpreting experiments involving this dye.

Table 1: General and Physicochemical Properties of this compound
PropertyValueReference
Synonyms IRDye 800CW carboxylate[3]
Molecular Weight 1091.1 g/mol [3]
Physical State Lyophilized pellet[3]
Reactive Group None (carboxylate)[3]
Key Feature High water solubility due to 4 sulfonate groups[2]
Table 2: Spectroscopic Properties of this compound
SolventExcitation Maxima (nm)Emission Maxima (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
1X PBS 774789240,000[3][5]
Methanol 778794300,000[3]
1:1 1X PBS:Methanol 777791270,000[3]

Mechanism of Oral Absorption

The oral activity of a hydrophilic and anionic molecule like this compound is noteworthy. While the precise mechanism of its intestinal absorption is not fully elucidated in the provided search results, we can infer a likely pathway based on general principles of drug absorption. Hydrophilic molecules, particularly anionic drugs, generally exhibit low oral bioavailability.[6] However, measurable absorption can occur.[6] The absorption of this compound is likely a combination of paracellular transport (passage through the tight junctions between intestinal epithelial cells) and potentially some degree of transcellular transport. In disease models such as colitis, where intestinal permeability is compromised, the paracellular transport of this compound is expected to increase, leading to a higher systemic concentration and providing a basis for its use as a diagnostic marker for gut barrier integrity.[1]

G Conceptual Workflow for Oral Administration and Imaging of this compound cluster_oral_admin Oral Administration cluster_absorption Intestinal Absorption cluster_imaging In Vivo Imaging and Analysis oral_gavage Oral Gavage of This compound Solution intestinal_lumen Intestinal Lumen oral_gavage->intestinal_lumen epithelial_barrier Intestinal Epithelial Barrier intestinal_lumen->epithelial_barrier Paracellular/Transcellular Transport systemic_circulation Systemic Circulation epithelial_barrier->systemic_circulation nir_imaging Near-Infrared Fluorescence Imaging systemic_circulation->nir_imaging data_analysis Quantification of Fluorescence Signal nir_imaging->data_analysis permeability_assessment Assessment of Intestinal Permeability data_analysis->permeability_assessment pharmacokinetics Pharmacokinetic Analysis data_analysis->pharmacokinetics

Caption: Workflow of this compound oral administration and subsequent imaging.

Experimental Protocols

Detailed methodologies for key experiments involving orally administered this compound are provided below.

Preparation of this compound for Oral Administration
  • Reconstitution: Reconstitute the lyophilized this compound pellet in sterile 1X Phosphate-Buffered Saline (PBS).[3]

  • Sterilization: It is recommended to filter-sterilize the solution through a 0.2 µm filter before administration.[3]

  • Concentration: The final concentration should be calculated based on the desired dosage for the animal model.

In Vivo Oral Administration in Animal Models

The following dosages have been reported in preclinical studies for assessing intestinal permeability:[1]

  • DSS Colitis Mouse Model (C57BL/6): 2-6 mg/kg

  • Anti-CD40 Colitis Mouse Model (SCID): 6 mg/kg or 120 µ g/mouse

  • Cynomolgus Macaque Model: 1 mg/kg

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the prepared this compound solution via oral gavage.

  • Proceed with in vivo imaging at specified time points post-administration.

In Vivo Near-Infrared Fluorescence Imaging
  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Imaging System: Use an in vivo imaging system equipped with the appropriate laser for excitation (around 770-780 nm) and an emission filter for capturing fluorescence around 790-820 nm.

  • Image Acquisition: Acquire whole-body images of the animals at various time points post-oral administration to monitor the biodistribution and clearance of the dye.

  • Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as the abdomen or specific organs, using the imaging system's software. The signal intensity will correlate with the amount of this compound that has been absorbed into the systemic circulation and distributed to the tissues.

G Experimental Workflow for Intestinal Permeability Assessment start Start animal_model Select Animal Model (e.g., DSS Colitis) start->animal_model oral_admin Oral Administration of this compound animal_model->oral_admin imaging In Vivo NIR Imaging at Time Points oral_admin->imaging roi_analysis Region of Interest (ROI) Fluorescence Quantification imaging->roi_analysis data_comparison Compare Fluorescence between Diseased and Control Groups roi_analysis->data_comparison conclusion Conclusion on Intestinal Permeability data_comparison->conclusion

Caption: Step-by-step workflow for assessing intestinal permeability.

Applications in Research and Drug Development

The primary application of orally administered this compound is in the sensitive detection of changes in intestinal permeability.[1] It can be used to distinguish between diseased and normal states in models of inflammatory bowel disease (IBD).[1] This makes it a valuable tool for:

  • Disease Modeling: Studying the progression of diseases that affect gastrointestinal barrier function.

  • Drug Efficacy Studies: Assessing the therapeutic efficacy of drugs aimed at restoring intestinal barrier integrity.

  • Pharmacokinetic Studies: While not a drug itself, its absorption and clearance can provide insights into the general principles of oral bioavailability of similar molecules.

Safety and Toxicology

Preclinical studies have indicated that IRDye 800CW carboxylate is non-toxic.[7][8] A single-dose intravenous toxicity study in Sprague-Dawley rats identified a no-observed-adverse-effect level (NOAEL) of 20 mg/kg.[5][8] While this study was for intravenous administration, the low toxicity profile is a positive indicator for its use in oral applications. As with any experimental agent, appropriate safety precautions should be taken.

Conclusion

This compound is a powerful and versatile near-infrared dye for preclinical research. Its oral activity, coupled with its favorable spectroscopic properties and safety profile, makes it an invaluable tool for studying intestinal permeability and other gastrointestinal phenomena. The detailed protocols and data presented in this guide should enable researchers to effectively incorporate this dye into their experimental designs for a wide range of applications in drug discovery and development.

References

Methodological & Application

Application Notes: IRDye® 800CW NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with IRDye® 800CW NHS Ester, a near-infrared (NIR) fluorescent dye. This dye is widely used in various applications, including Western blotting, immunofluorescence microscopy, and in vivo imaging, due to its high fluorescence intensity and low background signal in the 800 nm channel. The N-hydroxysuccinimide (NHS) ester reactive group on the dye efficiently couples with primary and secondary amine groups, such as those on lysine (B10760008) residues of antibodies, forming a stable amide bond.[1][2] Adherence to this protocol will ensure optimal and consistent antibody labeling for your research needs.

Principle of Reaction

The labeling chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester of IRDye® 800CW with primary amines present on the antibody, primarily the ε-amino groups of lysine residues. This reaction, carried out under alkaline conditions (pH 8.5), results in the formation of a stable covalent amide bond, permanently attaching the fluorescent dye to the antibody.[1][2]

Materials and Equipment

Materials:

  • IRDye® 800CW NHS Ester (lyophilized powder)

  • Antibody to be labeled (in an azide-free and amine-free buffer)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or high-purity water

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS) or similar, pH 8.5

  • Purification/desalting columns (e.g., spin columns) or dialysis equipment

  • Spectrophotometer

Equipment:

  • Microcentrifuge

  • Pipettes

  • Vortex mixer

  • Rotator or shaker

Quantitative Data Summary

The following tables provide key specifications for IRDye® 800CW NHS Ester and recommended starting amounts for labeling a typical IgG antibody.

Table 1: IRDye® 800CW NHS Ester Specifications

PropertyValueReference
Molecular Weight1166.2 g/mol [1][3][4]
Excitation Maximum (λabs)774 nm (in PBS)[3]
Emission Maximum (λem)789 nm (in PBS)[3]
Molar Absorptivity (ε) in PBS240,000 L mol⁻¹ cm⁻¹[3]
Correction Factor at 280 nm (CF₂₈₀)0.03 (3%)[3]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[1]
Storage-20°C, protected from light and moisture[3][4]

Table 2: Recommended Labeling Ratios for IgG Antibody (Molecular Weight ~150 kDa)

Desired Dye-to-Antibody Molar RatioMoles of Dye per Mole of Antibody
2:18
4:112
6:120

Note: These are starting recommendations. The optimal ratio may vary depending on the specific antibody and its lysine content.

Experimental Protocols

Preparation of Reagents

a. Antibody Preparation:

  • Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and sodium azide (B81097), as these will compete with the labeling reaction.

  • If necessary, perform a buffer exchange into the Reaction Buffer (1X PBS, pH 8.5) using a desalting column or dialysis.

  • Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.

b. IRDye® 800CW NHS Ester Solution Preparation:

  • Allow the lyophilized IRDye® 800CW NHS Ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO at a concentration of 10-20 mg/mL.[3][4] Alternatively, high-purity water can be used, but the solution should be used immediately.[3] Dye dissolved in DMSO is stable for up to two weeks when stored at -20°C and protected from light.[3]

  • Vortex the solution until the dye is completely dissolved.

Antibody Labeling Reaction
  • Calculate the required volume of the IRDye® 800CW NHS Ester solution to achieve the desired molar ratio (refer to Table 2). The following formula can be used:

    Volume of Dye (µL) = (Molar Ratio of Dye to Antibody) x (Antibody Amount in mg) x (Dye Stock Concentration in mg/mL)⁻¹ x (Antibody Molecular Weight in g/mol )⁻¹ x (Dye Molecular Weight in g/mol ) x 1000

  • Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 2 hours at room temperature (20-25°C) with continuous gentle mixing.[3]

Purification of the Labeled Antibody
  • Following the incubation, it is crucial to remove any unconjugated free dye. This can be achieved using a desalting spin column or by dialysis against 1X PBS.[3]

  • Follow the manufacturer's instructions for the chosen purification method. The labeled antibody will be in the eluate or remain within the dialysis tubing, while the smaller, unconjugated dye molecules will be removed.

Characterization of the Labeled Antibody
  • Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and 774 nm (A₇₇₄) using a spectrophotometer.

  • Calculate the concentration of the antibody and the dye using the following equations:

    • Corrected A₂₈₀ = A₂₈₀ - (A₇₇₄ x CF₂₈₀)

    • Antibody Concentration (mg/mL) = Corrected A₂₈₀ / (Extinction Coefficient of Antibody at 280 nm)

    • Dye Concentration (M) = A₇₇₄ / ε

    • Degree of Labeling (moles of dye per mole of antibody) = Dye Concentration (M) / (Antibody Concentration (M))

    Where:

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.03 for IRDye® 800CW).[3]

    • The extinction coefficient of a typical IgG at 280 nm is ~1.4 mL mg⁻¹ cm⁻¹.

    • ε is the molar absorptivity of IRDye® 800CW at 774 nm (240,000 L mol⁻¹ cm⁻¹).[3]

Experimental Workflow Diagram

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Antibody_Prep Antibody Preparation Labeling Antibody Labeling (2 hrs, RT) Antibody_Prep->Labeling Dye_Prep Dye Preparation Dye_Prep->Labeling Purification Purification (Spin Column/Dialysis) Labeling->Purification Characterization Spectrophotometry (A280 & A774) Purification->Characterization Calculation Calculate Degree of Labeling Characterization->Calculation

Caption: Workflow for labeling antibodies with IRDye 800CW NHS ester.

Troubleshooting

IssuePossible CauseSolution
Low Degree of Labeling Presence of primary amines (e.g., Tris) or sodium azide in the antibody buffer.Perform buffer exchange into an amine-free, azide-free buffer like PBS.
Incorrect pH of the reaction buffer.Ensure the reaction buffer is at pH 8.5 for optimal NHS ester reactivity.
Inactive dye due to improper storage or handling.Use fresh dye stock and protect it from light and moisture.
High Degree of Labeling (Antibody Precipitation) Molar ratio of dye to antibody is too high.Reduce the amount of dye used in the labeling reaction.
Antibody is sensitive to the labeling conditions.Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C for a longer duration).
High Background in Application Incomplete removal of free dye.Ensure thorough purification of the labeled antibody using desalting columns or extensive dialysis.

References

Application Notes and Protocols: 800CW Maleimide Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of IRDye® 800CW maleimide (B117702) to peptides containing a free thiol group, typically from a cysteine residue. This procedure is fundamental for synthesizing fluorescently labeled peptides used in a variety of research and drug development applications, including in vivo imaging, fluorescence microscopy, and binding assays.

Introduction

The conjugation of near-infrared (NIR) fluorescent dyes, such as IRDye® 800CW, to peptides offers significant advantages due to the low autofluorescence of biological tissues in the NIR spectrum, allowing for high signal-to-noise ratios. The maleimide functional group is highly selective for the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond.[1][2][3] This specific and efficient reaction, occurring at a pH range of 6.5-7.5, makes it an ideal method for site-specific labeling of peptides.[3][4]

Reaction Mechanism: Thiol-Maleimide Conjugation

The core of this labeling protocol is the Michael addition reaction between the thiol group of a cysteine residue and the maleimide group of the 800CW dye. This reaction is highly efficient and specific under mild, physiological conditions.[3]

G cluster_reactants Reactants cluster_product Product Peptide Peptide-SH (Cysteine Residue) Conjugate Peptide-S-800CW (Stable Thioether Bond) Peptide->Conjugate Michael Addition (pH 6.5-7.5) Dye 800CW-Maleimide Dye->Conjugate

Caption: Thiol-Maleimide Reaction Mechanism.

Experimental Protocol

This protocol outlines the steps for reducing disulfide bonds within a peptide, conjugating it with 800CW maleimide, and purifying the final product.

Materials
  • Peptide with at least one cysteine residue

  • IRDye® 800CW Maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed conjugation buffer (e.g., 0.1 M Phosphate Buffered Saline (PBS), Tris, or HEPES at pH 7.0-7.5)[1][5]

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE) cartridges)

  • Lyophilizer

Experimental Workflow

G A 1. Peptide Preparation Dissolve peptide in degassed buffer. B 2. Disulfide Bond Reduction Add TCEP. Incubate. A->B D 4. Conjugation Reaction Mix peptide and dye solutions. Incubate in the dark. B->D C 3. Dye Preparation Dissolve 800CW Maleimide in DMSO. C->D E 5. Quench Reaction (Optional) Add excess thiol reagent. D->E F 6. Purification Separate labeled peptide from free dye using HPLC or SPE. E->F G 7. Analysis & Lyophilization Confirm product by Mass Spec/HPLC. Lyophilize for storage. F->G

Caption: 800CW Maleimide Peptide Conjugation Workflow.

Detailed Methodologies

1. Peptide and Dye Preparation

  • Peptide Solution: Dissolve the cysteine-containing peptide in degassed conjugation buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[1][5] Degas the buffer by vacuum application or by bubbling with an inert gas like nitrogen or argon to prevent re-oxidation of thiols.[1][5]

  • Dye Solution: Immediately before use, dissolve the IRDye® 800CW Maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.[6][7] Protect the solution from light.[6]

2. Reduction of Disulfide Bonds (if necessary)

If the peptide may have formed intramolecular or intermolecular disulfide bonds, these must be reduced to free thiols.

  • Add a 10-100 fold molar excess of TCEP to the peptide solution.[1][2][5]

  • Incubate at room temperature for 20-60 minutes.

3. Conjugation Reaction

  • Add the 800CW maleimide stock solution to the reduced peptide solution. The molar ratio of dye to peptide should be optimized, but a starting point of 10:1 to 20:1 is recommended to ensure complete labeling of the peptide.[7][8]

  • Mix thoroughly and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[2][4][5] The reaction vessel should be protected from light.

4. Quenching the Reaction (Optional)

To stop the reaction and consume any unreacted maleimide, a quenching reagent can be added.

  • Add a 5-10 fold molar excess of L-cysteine or β-mercaptoethanol relative to the starting amount of maleimide dye.

  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Labeled Peptide

Purification is essential to remove unreacted dye, unlabeled peptide, and quenching reagents.[]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for achieving high purity. A reverse-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The labeled peptide will have a longer retention time than the unlabeled peptide due to the hydrophobicity of the 800CW dye.

  • Solid-Phase Extraction (SPE): For smaller scale or less stringent purity requirements, C18 SPE cartridges can be used for cleanup.

6. Analysis and Storage

  • Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight of the conjugate) and analytical HPLC.[]

  • Lyophilize the purified, labeled peptide for long-term storage. Store the lyophilized powder at -20°C or -80°C, protected from light.

Quantitative Data Summary

ParameterRecommended RangeNotes
Peptide Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency.
Reaction pH 7.0 - 7.5Optimal for selective thiol-maleimide reaction.[3][4][5]
TCEP Molar Excess 10 - 100 fold (over peptide)Ensures complete reduction of disulfide bonds.[1][2][5]
Dye:Peptide Molar Ratio 2:1 - 20:1Should be optimized for each specific peptide.[6][7][8]
Reaction Temperature Room Temperature or 4°C4°C for longer incubations or for sensitive peptides.[4][5]
Reaction Time 2 - 4 hours (RT) or Overnight (4°C)Monitor reaction progress by HPLC if possible.[4][5]

Troubleshooting

  • Low Labeling Efficiency:

    • Ensure complete reduction of disulfide bonds by increasing TCEP concentration or incubation time.

    • Verify the pH of the conjugation buffer is within the optimal range.

    • Increase the molar excess of the 800CW maleimide.

  • Precipitation of Peptide or Dye:

    • If precipitation occurs, consider adding a small amount of an organic co-solvent like DMSO to the reaction mixture.[5]

  • Multiple Labeled Species:

    • If the peptide has multiple cysteine residues, expect multiple labeling events. Site-specific labeling requires a peptide with a single cysteine.

    • At pH values above 7.5, maleimides can react with primary amines (e.g., lysine, N-terminus), though at a much slower rate.[3] Ensure the pH is not too high.

References

Application Notes and Protocols for Quantitative Western Blotting using 800CW Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Western blotting is a crucial technique for the precise measurement of protein expression levels, providing critical insights into cellular signaling, disease mechanisms, and the efficacy of therapeutic interventions. Near-infrared (NIR) fluorescence detection offers significant advantages over traditional chemiluminescence, including a wider linear dynamic range, higher signal-to-noise ratios, and the capability for multiplexing.[1][2][3] This document provides detailed application notes and protocols for performing quantitative Western blotting using secondary antibodies conjugated with 800CW acid, a highly sensitive and stable near-infrared dye.[4]

The 800CW dye is a near-infrared fluorescent dye with high water solubility and less aggregation in aqueous solutions, making it an excellent choice for labeling biomolecules like antibodies.[4] Its enhanced sensitivity is due to low background autofluorescence in the near-infrared region, which results in higher signal-to-noise ratios.[4] These characteristics make it ideal for applications such as Western blotting, in-cell Western assays, and in vivo imaging.[4][5]

This guide will cover a comprehensive workflow, from sample preparation to data analysis, with a focus on obtaining accurate and reproducible quantitative results. We will use the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a model system to illustrate the application of this technology in a biologically relevant context.

Experimental Workflow Overview

A typical quantitative Western blotting experiment involves several key stages, each critical for achieving reliable data. The overall workflow is depicted below.

G cluster_0 Sample Preparation & Electrophoresis cluster_1 Protein Transfer & Immunodetection cluster_2 Data Acquisition & Analysis a Cell Lysis & Protein Extraction b Protein Quantification (e.g., BCA Assay) a->b c Sample Preparation for SDS-PAGE b->c d SDS-PAGE c->d e Electrotransfer to Membrane (PVDF or Nitrocellulose) d->e f Membrane Blocking e->f g Primary Antibody Incubation f->g h Secondary Antibody Incubation (800CW Conjugate) g->h i NIR Imaging h->i j Image Analysis & Quantification i->j k Normalization j->k l Data Interpretation k->l

Caption: A generalized workflow for quantitative Western blotting.

Detailed Experimental Protocols

This section provides a step-by-step protocol for performing quantitative Western blotting using an 800CW-conjugated secondary antibody.

I. Sample Preparation
  • Cell Lysis:

    • Culture and treat cells as required for your experiment.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.[6]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6] This step is crucial for ensuring equal loading of protein across all lanes.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]

II. SDS-PAGE and Protein Transfer
  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 10-30 µg) into the wells of a polyacrylamide gel.

    • Include a pre-stained molecular weight marker to monitor protein separation and transfer efficiency.

    • Run the gel according to the manufacturer's recommendations until adequate separation is achieved.

  • Protein Transfer:

    • Equilibrate the gel, membranes (PVDF or nitrocellulose), and filter paper in transfer buffer.

    • Assemble the transfer stack and perform the electrotransfer according to the manufacturer's protocol for your transfer system (wet or semi-dry).

III. Immunodetection
  • Membrane Blocking:

    • After transfer, block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in antibody diluent (e.g., blocking buffer with 0.1% Tween-20) at the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20) to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation:

    • Dilute the 800CW-conjugated secondary antibody in antibody diluent at the recommended concentration (e.g., 1:10,000 to 1:20,000).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.[9]

  • Final Washes:

    • Wash the membrane three to four times for 5-10 minutes each with TBST, protected from light.

    • Perform a final wash with TBS (without Tween-20) to remove any residual detergent.

IV. Data Acquisition and Analysis
  • Imaging:

    • Scan the membrane using a near-infrared imaging system (e.g., LI-COR Odyssey) in the 800 nm channel.

    • Ensure that the signal is within the linear range of the detector and not saturated.

  • Quantification:

    • Use image analysis software (e.g., ImageJ, LI-COR Image Studio) to quantify the band intensities.

    • Define the region of interest (ROI) around each band and subtract the local background.

  • Normalization:

    • To correct for variations in protein loading and transfer, normalize the signal of the target protein to a loading control.

    • Housekeeping Proteins (HKPs): Normalize to a consistently expressed protein like GAPDH or β-actin. It is crucial to validate that the expression of the chosen HKP is not affected by the experimental conditions.

    • Total Protein Normalization (TPN): Stain the membrane with a total protein stain (e.g., Ponceau S or a fluorescent total protein stain) and normalize the target protein signal to the total protein in each lane. TPN is often considered more accurate as it accounts for the entire protein loaded.[2]

Data Presentation: Quantitative Analysis of EGFR Signaling

To illustrate the type of data that can be obtained, the following table summarizes hypothetical results from an experiment investigating the effect of an EGFR inhibitor on the phosphorylation of EGFR and a downstream target, Akt.

Treatmentp-EGFR (800nm Signal)Total EGFR (700nm Signal)p-Akt (800nm Signal)Total Akt (700nm Signal)GAPDH (800nm Signal)Normalized p-EGFR/Total EGFRNormalized p-Akt/Total Akt
Untreated Control85,00090,00075,00080,00095,0000.940.94
Inhibitor (1 µM)15,00088,00020,00078,00093,0000.170.26
Inhibitor (5 µM)5,00091,0008,00081,00096,0000.050.10

Note: The data in this table is for illustrative purposes only.

Signaling Pathway Diagram: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[6] Dysregulation of EGFR signaling is a common feature in many cancers.[6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR

Caption: A simplified diagram of the EGFR signaling pathway.

Conclusion

Quantitative Western blotting with this compound-conjugated secondary antibodies provides a robust and sensitive method for the precise measurement of protein expression. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can obtain high-quality, reproducible data to advance their understanding of complex biological systems and accelerate drug development. The superior linear range and signal-to-noise ratio of near-infrared detection make it the preferred choice for quantitative applications.

References

Application Notes and Protocols for 800CW Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 800CW acid and its derivatives in flow cytometry. 800CW is a near-infrared (NIR) fluorescent dye that offers significant advantages for multicolor flow cytometry due to its emission in a region with low cellular autofluorescence, leading to high signal-to-noise ratios.[1][2]

Introduction to this compound in Flow Cytometry

This compound and its amine-reactive N-hydroxysuccinimide (NHS) ester form are near-infrared fluorescent dyes with an excitation maximum around 774 nm and an emission maximum around 789 nm.[1] In flow cytometry, 800CW-conjugated antibodies are particularly useful for identifying cell surface and intracellular markers, especially in complex multicolor panels where spectral overlap can be a challenge. The use of NIR dyes like 800CW allows for the expansion of multicolor panels by utilizing the far-red and NIR laser lines available on modern cytometers.[2]

Physicochemical and Spectral Properties of 800CW

The key properties of this compound and its NHS ester are summarized in the table below, providing essential information for experimental setup and instrument configuration.

PropertyValueReference
Chemical Formula C₄₅H₄₄N₃NaO₁₆S₄ (Acid)AxisPharm
Molecular Weight 1019.1 g/mol (Acid)AxisPharm
Excitation Maximum (λex) ~774 nm[1]
Emission Maximum (λem) ~789 nm[1]
Recommended Laser Line 750 nm or 785 nm
Common Emission Filter 780/60 nm bandpass
Extinction Coefficient ~240,000 M⁻¹cm⁻¹ in PBS

Experimental Protocols

Protocol for Antibody Conjugation with 800CW NHS Ester

This protocol provides a general guideline for labeling primary antibodies with 800CW NHS ester. The degree of labeling should be optimized for each antibody.

Materials:

  • Primary antibody (free of amine-containing buffers like Tris)

  • 800CW NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Potassium Phosphate buffer, pH 9.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting spin columns

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into 1X PBS, pH 7.4. The antibody concentration should be at least 2 mg/mL for optimal labeling.

  • Dye Preparation:

    • Immediately before use, dissolve the 800CW NHS ester in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Add the 1 M Potassium Phosphate buffer to the antibody solution to achieve a final concentration of 100 mM.

    • Add the dissolved 800CW NHS ester to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the 800CW-conjugated antibody from the unconjugated dye using a desalting spin column according to the manufacturer's instructions.

    • Elute the labeled antibody in 1X PBS.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 774 nm (for the 800CW dye).

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a suitable cryoprotectant and store at -20°C or -80°C.

Protocol for Phospho-Flow Cytometry Analysis of T-Cell Receptor Signaling

This protocol details the analysis of T-cell receptor (TCR) signaling pathways by detecting the phosphorylation of key signaling molecules, such as ZAP-70 and PKC-θ, using an 800CW-conjugated antibody for a cell surface marker (e.g., CD4).[3]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Anti-CD3 antibody (for T-cell stimulation)

  • Anti-CD28 antibody (for co-stimulation)

  • 800CW-conjugated anti-CD4 antibody

  • PE-conjugated anti-phospho-ZAP-70 antibody

  • Alexa Fluor 488-conjugated anti-phospho-PKC-θ antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or a saponin-based buffer)

  • Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer equipped with a near-infrared laser (e.g., 785 nm) and appropriate detectors.

Experimental Workflow Diagram:

G cluster_0 Cell Preparation and Stimulation cluster_1 Fixation and Permeabilization cluster_2 Antibody Staining cluster_3 Data Acquisition A Isolate PBMCs B Rest cells (2h, 37°C) A->B C Stimulate with anti-CD3/CD28 (2 min, 37°C) B->C D Fix with 4% PFA (10 min, RT) C->D E Permeabilize with ice-cold Methanol (30 min, 4°C) D->E F Wash cells E->F G Stain with antibody cocktail: - CD4-800CW - pZAP-70-PE - pPKC-θ-AF488 (60 min, RT, in dark) F->G H Wash cells G->H I Resuspend in Staining Buffer H->I J Acquire on flow cytometer I->J

Experimental workflow for phospho-flow cytometry.

Procedure:

  • Cell Preparation and Stimulation:

    • Isolate human PBMCs using a density gradient centrifugation method.

    • Resuspend cells in pre-warmed RPMI-1640 with 10% FBS at a concentration of 1 x 10⁷ cells/mL.

    • Rest the cells for at least 2 hours at 37°C in a CO₂ incubator.

    • Stimulate the T cells by adding anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) antibodies and incubating for 2 minutes at 37°C. An unstimulated control should be run in parallel.

  • Fixation:

    • Immediately stop the stimulation by adding an equal volume of Fixation Buffer (final concentration 2% paraformaldehyde).

    • Incubate for 10 minutes at room temperature.

    • Wash the cells with Flow Cytometry Staining Buffer.

  • Permeabilization:

    • Gently resuspend the cell pellet and add 1 mL of ice-cold 90% methanol while vortexing slowly.

    • Incubate on ice for 30 minutes.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Antibody Staining:

    • Prepare a cocktail of the 800CW-conjugated anti-CD4, PE-conjugated anti-phospho-ZAP-70, and Alexa Fluor 488-conjugated anti-phospho-PKC-θ antibodies in Flow Cytometry Staining Buffer at their predetermined optimal concentrations.

    • Resuspend the permeabilized cells in the antibody cocktail.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer equipped with blue (488 nm), yellow-green (561 nm), and near-infrared (e.g., 785 nm) lasers.

    • Set up appropriate voltage and compensation settings using single-stained controls for each fluorochrome. For the 800CW channel, use a 780/60 nm bandpass filter.

Data Presentation and Analysis

Following data acquisition, a gating strategy is applied to identify the cell populations of interest. For this experiment, CD4+ T cells are first gated based on their forward and side scatter properties, followed by gating on CD4-800CW positive cells. The phosphorylation status of ZAP-70 and PKC-θ is then analyzed within the CD4+ T cell population.

T-Cell Receptor Signaling Pathway Diagram:

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus TCR TCR/CD3 Lck Lck TCR->Lck CD4 CD4 (Target for 800CW Ab) CD4->Lck APC APC (pMHC) APC->TCR ZAP70 ZAP-70 (pZAP-70) Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 PKC PKCθ (pPKCθ) PLCg1->PKC Ca Ca²⁺ influx PLCg1->Ca NFkB NF-κB PKC->NFkB Gene Gene Transcription (Cytokine production, Proliferation) NFkB->Gene NFAT NFAT Ca->NFAT NFAT->Gene

Simplified T-Cell Receptor (TCR) signaling pathway.

Quantitative Data Summary:

The following table presents hypothetical but representative data from a phospho-flow cytometry experiment analyzing TCR signaling in human CD4+ T cells. Data is shown as the percentage of positive cells and the Mean Fluorescence Intensity (MFI).

MarkerCondition% Positive CellsMean Fluorescence Intensity (MFI)Staining Index*
CD4-800CW Unstimulated98.5%15,000150
Stimulated98.2%14,800148
pZAP-70-PE Unstimulated2.1%5001.5
Stimulated75.8%8,50095
pPKC-θ-AF488 Unstimulated3.5%8002.0
Stimulated68.3%7,20080

*Staining Index is calculated as (MFI positive - MFI negative) / (2 x SD negative) and provides a measure of the resolution of the positive and negative populations.

Troubleshooting

IssuePossible CauseSuggested Solution
High background staining - Non-specific antibody binding- Inadequate washing- Dead cells- Use an Fc block reagent.- Increase the number and volume of wash steps.- Use a viability dye to exclude dead cells from analysis.
Weak or no signal - Insufficient antibody concentration- Inefficient dye conjugation- Inappropriate instrument settings- Transient phosphorylation signal missed- Titrate the antibody to determine the optimal concentration.- Verify the antibody conjugation.- Ensure correct laser and filter setup for 800CW.- Optimize the stimulation time course.
High compensation values - Spectral overlap between fluorochromes- Use single-stained controls for accurate compensation setup.- Consider using fluorochromes with less spectral overlap.

Conclusion

This compound and its conjugates are valuable tools for expanding the capabilities of multicolor flow cytometry. By utilizing the near-infrared spectrum, researchers can minimize issues with autofluorescence and spectral overlap, enabling more complex and sensitive cellular analysis. The protocols provided herein offer a framework for the successful application of 800CW in immunophenotyping and the study of intracellular signaling pathways. Careful optimization of antibody conjugation, staining procedures, and instrument settings is crucial for obtaining high-quality, reproducible data.

References

Application Notes: In-Cell Western™ Assay Protocol for Protein Quantification using IRDye® 800CW

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The In-Cell Western™ (ICW) Assay is a powerful, quantitative immunofluorescence technique that combines the specificity of Western blotting with the high-throughput capability of an ELISA.[1][2] This method allows for the direct quantification of intracellular proteins in fixed and permeabilized cells cultured in multi-well plates.[3][4] By eliminating the need for cell lysis, gel electrophoresis, and membrane transfer, the ICW assay offers a more streamlined and less error-prone workflow compared to traditional Western blotting.[3] The use of near-infrared (NIR) fluorescent dyes, such as IRDye® 800CW, provides significant advantages, including low background autofluorescence from cells and plastic plates, high sensitivity, and signal stability, leading to more accurate and reproducible quantification.[2][5][6]

This application note provides a detailed protocol for performing a two-color In-Cell Western™ assay using a target-specific primary antibody detected with an IRDye® 800CW conjugated secondary antibody (800 nm channel) and a normalization stain, CellTag™ 700 Stain, to quantify cell number (700 nm channel). This ratiometric approach enhances data accuracy by correcting for well-to-well variations in cell seeding.[1][7]

Principle of the Assay

The In-Cell Western™ assay involves seeding cells in a microplate, followed by optional drug treatment. The cells are then fixed to preserve their morphology and protein localization, and permeabilized to allow antibodies to access intracellular targets. A primary antibody specific to the protein of interest is added, followed by a secondary antibody conjugated to an NIR fluorophore, such as IRDye® 800CW. For normalization, a fluorescent cell stain is simultaneously incubated with the secondary antibody. The plate is then scanned on a compatible NIR imaging system, and the fluorescence intensities from both the target protein and the normalization stain are measured. The ratio of the target signal to the normalization signal provides a quantitative measure of the target protein expression level.

Experimental Workflow

The following diagram illustrates the key steps in the In-Cell Western™ assay workflow.

ICW_Workflow A 1. Seed Cells in Microplate B 2. Treat Cells (e.g., with drug compounds) A->B C 3. Fix and Permeabilize Cells B->C D 4. Block Non-Specific Binding C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody (IRDye® 800CW) & Normalization Stain Incubation E->F G 7. Wash F->G H 8. Image Plate on NIR Scanner G->H I 9. Data Analysis H->I

Caption: General workflow for the In-Cell Western™ Assay.

Materials and Reagents

Reagent Preparation and Storage
ReagentPreparationStorage
10X Phosphate-Buffered Saline (PBS) Dilute to 1X with sterile deionized water for use.Room Temperature
Fixation Solution (3.7% Formaldehyde (B43269) in PBS) Prepare fresh from a 16% or 37% stock solution. Dilute in 1X PBS. Caution: Formaldehyde is toxic. Use immediately
Permeabilization Buffer (0.1% Triton X-100 in PBS) Add 1 mL of 10% Triton X-100 to 99 mL of 1X PBS.Room Temperature
Blocking Buffer Commercially available blocking buffers (e.g., LI-COR® Intercept® Blocking Buffer) are recommended. Alternatively, 5% non-fat dry milk or BSA in PBS can be tested.4°C
Primary Antibody Diluent Blocking Buffer or a solution of 1% BSA in PBS with 0.1% Tween-20.4°C
Secondary Antibody Diluent Blocking Buffer with 0.2% Tween-20.4°C
Wash Buffer (0.1% Tween-20 in PBS) Add 1 mL of 10% Tween-20 to 999 mL of 1X PBS.Room Temperature
IRDye® 800CW Secondary Antibody Store protected from light.4°C
CellTag™ 700 Stain Store protected from light.4°C

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Volumes should be adjusted for other plate types (e.g., 384-well).

1. Cell Seeding

  • Culture cells of interest under standard conditions.

  • Trypsinize and count the cells.

  • Seed cells into a 96-well plate at a predetermined optimal density (typically 10,000–40,000 cells/well) in 100 µL of culture medium.

  • Include wells for background controls (no cells or no primary antibody).

  • Incubate the plate for 24-48 hours, or until cells reach the desired confluency.

2. Cell Treatment (Optional)

  • If studying the effects of a treatment (e.g., drug compound, growth factor), remove the culture medium.

  • Add the treatment diluted in fresh culture medium to the appropriate wells.

  • Incubate for the desired treatment period.

3. Fixation

  • Carefully remove the culture medium from the wells.

  • Gently add 150 µL of 3.7% formaldehyde in 1X PBS to each well.[8]

  • Incubate for 20 minutes at room temperature without agitation.[8]

4. Permeabilization

  • Discard the fixation solution.

  • Wash the plate twice with 200 µL/well of 1X PBS.

  • Add 150 µL/well of Permeabilization Buffer (0.1% Triton X-100 in PBS).

  • Incubate for 20 minutes at room temperature with gentle shaking.

5. Blocking

  • Discard the permeabilization buffer.

  • Add 150 µL/well of Blocking Buffer.

  • Incubate for 1.5 hours at room temperature with gentle shaking.

6. Primary Antibody Incubation

  • Dilute the primary antibody to its optimal concentration in Primary Antibody Diluent. A typical starting dilution is 1:200 to 1:1000.

  • Discard the blocking buffer.

  • Add 50 µL of the diluted primary antibody solution to each well.

  • Incubate overnight at 4°C or for 2 hours at room temperature with gentle shaking.

7. Washing

  • Discard the primary antibody solution.

  • Wash the plate 4 times with 200 µL/well of Wash Buffer (0.1% Tween-20 in PBS) for 5 minutes each with gentle shaking.

8. Secondary Antibody and Normalization Stain Incubation

  • Prepare a cocktail of the IRDye® 800CW secondary antibody and CellTag™ 700 Stain in Secondary Antibody Diluent.

    • IRDye® 800CW secondary antibody: Dilute 1:800 to 1:1500 (a starting dilution of 1:1000 is recommended).[8][9]
    • CellTag™ 700 Stain: Dilute 1:500 to 1:1000.[9]

  • Discard the wash buffer.

  • Add 50 µL of the antibody/stain cocktail to each well.

  • Incubate for 1 hour at room temperature with gentle shaking, protected from light.[8][9]

9. Final Washes

  • Discard the secondary antibody solution.

  • Wash the plate 4 times with 200 µL/well of Wash Buffer for 5 minutes each with gentle shaking, protected from light.

  • After the final wash, remove all residual wash buffer by inverting the plate and tapping it firmly on a paper towel.

10. Imaging

  • Ensure the bottom of the plate is clean.
  • Scan the plate on a compatible near-infrared imaging system (e.g., LI-COR® Odyssey®).
  • Acquire images in both the 700 nm and 800 nm channels.

Data Analysis

Data analysis is performed using specialized software, such as LI-COR® Image Studio™ or Empiria Studio™.[10] The general steps are as follows:

  • Background Subtraction: The average pixel intensity from background wells (containing no primary antibody) is subtracted from all other wells for each channel.[11]

  • Normalization: The background-subtracted signal intensity of the target protein (800 nm channel) is divided by the background-subtracted signal intensity of the normalization stain (700 nm channel) for each well.[11]

    • Normalized Signal = (Signal_800nm - Background_800nm) / (Signal_700nm - Background_700nm)

  • Data Interpretation: The normalized fluorescence intensity is directly proportional to the amount of target protein in the well. This data can be used to determine EC50/IC50 values, compare protein expression across different conditions, and analyze signaling pathways.[3]

Signaling Pathway Example: EGFR Activation

The In-Cell Western™ assay is ideal for studying signal transduction pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream cascades. An ICW assay can quantify the phosphorylation of key proteins like ERK.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Grb2 Grb2 pEGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription

Caption: Simplified EGFR signaling pathway leading to ERK phosphorylation.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High Background - Insufficient blocking- Secondary antibody concentration too high- Inadequate washing- Cells are overgrown or unhealthy- Increase blocking time to 1.5-2 hours. Use a high-quality blocking buffer.[12]- Titrate the secondary antibody to determine the optimal concentration.- Increase the number and duration of wash steps.[12]- Ensure cells are healthy and not overly confluent.
Low or No Signal - Primary or secondary antibody concentration too low- Inefficient cell permeabilization- Target protein not expressed or at low levels- Antibody not suitable for immunofluorescence- Optimize antibody concentrations by performing a titration.[12]- Optimize permeabilization time and/or Triton X-100 concentration.[12]- Use a positive control cell line known to express the target protein.[13]- Verify that the primary antibody is validated for IF/ICC applications.
High Well-to-Well Variability - Inconsistent cell seeding- Cell loss during washing steps- Edge effects in the microplate- Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for consistency.- Be gentle during washing steps; do not aspirate directly onto the cell monolayer.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity.
Signal Not in Linear Range - Cell density is too high or too low- Perform a cell seeding linearity experiment to determine the range where the normalization stain signal is proportional to the cell number.[10]

Conclusion

The In-Cell Western™ assay using IRDye® 800CW provides a robust, sensitive, and high-throughput method for the quantitative analysis of protein expression and signaling pathways directly in cultured cells. By following this detailed protocol and optimizing key parameters, researchers can obtain high-quality, reproducible data for a wide range of applications in basic research and drug discovery.

References

Application Notes and Protocols for Small Animal Imaging using IRDye 800CW

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo small animal imaging using the near-infrared (NIR) fluorescent dye, IRDye 800CW. These guidelines are intended for researchers and scientists in academia and the pharmaceutical industry engaged in preclinical research and drug development.

Introduction to IRDye 800CW for In Vivo Imaging

IRDye 800CW is a near-infrared fluorescent dye that is widely used for in vivo small animal imaging. Its spectral properties, with an excitation maximum around 774 nm and an emission maximum around 789 nm, fall within the NIR window (700-900 nm), where light absorption and scattering by biological tissues are minimized.[1][2] This results in deeper tissue penetration and higher signal-to-noise ratios compared to imaging in the visible spectrum.[1]

The carboxylate form of IRDye 800CW is a non-reactive version of the dye, ideal for use as a control to assess the biodistribution and clearance of the dye itself.[3][4] For labeling biomolecules such as antibodies and peptides, the N-hydroxysuccinimide (NHS) ester form of IRDye 800CW is commonly used, as it readily reacts with primary amines on the target molecule.

Key Advantages of IRDye 800CW:

  • Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR region, leading to improved sensitivity and contrast.[1]

  • Deep Tissue Penetration: NIR light can penetrate several centimeters into tissue, enabling the visualization of deep-seated structures and tumors.

  • High Quantum Yield: IRDye 800CW has a high quantum yield, contributing to its bright fluorescent signal.

  • Versatility: It can be conjugated to a wide range of targeting molecules, including antibodies, peptides, and small molecules, for specific imaging applications.

Experimental Protocols

Protocol for Labeling an Antibody with IRDye 800CW NHS Ester

This protocol provides a general guideline for conjugating IRDye 800CW NHS ester to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

  • IRDye 800CW NHS Ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • Dye Preparation:

    • Allow the vial of IRDye 800CW NHS ester to warm to room temperature before opening to prevent condensation.

    • Dissolve the dye in a small volume of anhydrous DMSO to create a stock solution (e.g., 1 mg/mL). The dye solution should be used immediately.

  • Conjugation Reaction:

    • The desired molar ratio of dye to antibody will depend on the specific antibody and application. A common starting point is a 2-4 fold molar excess of dye.

    • Slowly add the calculated volume of the IRDye 800CW NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification:

    • Remove unconjugated dye from the antibody-dye conjugate using a purification column according to the manufacturer's instructions. Size-exclusion chromatography is a common and effective method.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 774 nm (for IRDye 800CW).

    • The concentration of the antibody and dye can be calculated using the following formulas:

      • Antibody Concentration (mg/mL) = [A280 - (A774 x CF)] / ε_protein

      • Dye Concentration (M) = A774 / ε_dye

      • DOL = (Molar concentration of dye) / (Molar concentration of antibody)

      • Where A280 and A774 are the absorbances at 280 nm and 774 nm, CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for IRDye 800CW), ε_protein is the molar extinction coefficient of the antibody, and ε_dye is the molar extinction coefficient of IRDye 800CW (~270,000 M⁻¹cm⁻¹).

  • Storage:

    • Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like bovine serum albumin (BSA) and storing at -20°C or -80°C.

In Vivo Small Animal Imaging Protocol

This protocol outlines a general procedure for in vivo fluorescence imaging of small animals (e.g., mice) bearing subcutaneous tumors using an IRDye 800CW-labeled antibody.

Materials and Equipment:

  • Small animal in vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS, Pearl Trilogy)

  • Anesthesia system (e.g., isoflurane (B1672236) vaporizer)

  • Animal warming system

  • IRDye 800CW-labeled antibody

  • Sterile saline or PBS for injection

  • Tumor-bearing mice

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • If the imaging area has fur, it should be removed using a depilatory cream or shaving to minimize light scattering and absorption.

    • Place the anesthetized mouse on the imaging stage, ensuring the tumor is positioned for optimal imaging. Maintain the animal's body temperature using a warming pad.

  • Pre-injection (Baseline) Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the imaging agent. This will serve as a control for background autofluorescence.

  • Agent Administration:

    • The dose of the IRDye 800CW-labeled antibody will depend on the specific conjugate and tumor model. A typical dose for an antibody conjugate is in the range of 10-100 µg per mouse.[5]

    • Administer the imaging agent via intravenous (tail vein) injection. The injection volume is typically 100-200 µL.

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection to monitor the biodistribution and tumor accumulation of the agent. Common imaging time points for antibody conjugates are 24, 48, 72, and 96 hours post-injection.[5][6]

    • For each imaging session, anesthetize the mouse and position it in the same orientation as in the baseline scan to ensure consistency.

  • Image Analysis:

    • Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (e.g., muscle) to quantify the fluorescence signal.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity in the tumor ROI by the average fluorescence intensity in the background ROI.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final imaging time point, euthanize the mouse.

    • Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the excised tissues using the in vivo imaging system to quantify the fluorescence signal in each organ.

    • The data is often expressed as the percentage of injected dose per gram of tissue (%ID/g).

Data Presentation

Quantitative data from in vivo imaging studies are crucial for evaluating the performance of an imaging agent. The following tables provide examples of how to present biodistribution and tumor-to-background ratio data, based on published studies using IRDye 800CW conjugates.

Table 1: Ex Vivo Biodistribution of Panitumumab-IRDye800CW in BT-474 Tumor-Bearing Mice [5]

Organ24 h (%ID/g)48 h (%ID/g)72 h (%ID/g)96 h (%ID/g)144 h (%ID/g)
Tumor10.5 ± 1.512.1 ± 2.113.5 ± 2.511.8 ± 1.99.5 ± 1.2
Blood8.2 ± 1.15.9 ± 0.84.1 ± 0.62.9 ± 0.41.5 ± 0.2
Liver15.2 ± 2.214.1 ± 1.912.8 ± 1.711.2 ± 1.58.9 ± 1.1
Kidneys6.5 ± 0.95.8 ± 0.75.1 ± 0.64.3 ± 0.53.1 ± 0.4
Spleen4.1 ± 0.63.8 ± 0.53.5 ± 0.43.1 ± 0.42.5 ± 0.3
Lungs5.5 ± 0.84.9 ± 0.74.2 ± 0.63.6 ± 0.52.8 ± 0.3
Muscle2.1 ± 0.31.9 ± 0.21.7 ± 0.21.5 ± 0.21.1 ± 0.1

Data are presented as mean ± standard deviation.

Table 2: Tumor-to-Background Ratios (TBR) of Cetuximab-IRDye800CW in A431 Tumor-Bearing Mice [7]

Time Post-InjectionTumor-to-Background Ratio
6 h1.5 ± 0.2
24 h3.2 ± 0.5

Data are presented as mean ± standard deviation.

Table 3: Clearance Kinetics of IRDye 800CW Carboxylate in Mice [4]

Time Post-InjectionWhole Body Fluorescence Signal (Arbitrary Units)
1 hHigh
4 hModerate
24 hLow
48 hCleared

Visualization of Concepts

Experimental Workflow

The following diagram illustrates the typical workflow for a small animal imaging experiment using an IRDye 800CW-labeled antibody.

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis antibody_labeling Antibody Labeling with IRDye 800CW NHS Ester purification Purification and Characterization antibody_labeling->purification injection Intravenous Injection of Labeled Antibody purification->injection animal_prep Animal Model Preparation (Tumor Implantation) baseline_scan Baseline Imaging (Pre-injection) animal_prep->baseline_scan baseline_scan->injection post_injection_scan Post-injection Imaging (Multiple Time Points) injection->post_injection_scan image_analysis Image Analysis (ROI Quantification, TBR) post_injection_scan->image_analysis ex_vivo Ex Vivo Biodistribution (Organ Imaging) post_injection_scan->ex_vivo data_interpretation Data Interpretation and Reporting image_analysis->data_interpretation ex_vivo->data_interpretation

A typical workflow for a small animal imaging experiment.
EGFR Signaling Pathway

Many in vivo imaging studies with IRDye 800CW utilize antibodies targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development. The diagram below provides a simplified overview of the EGFR signaling pathway.[8][9][10]

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Transcription->Proliferation Metastasis Metastasis Transcription->Metastasis

A simplified diagram of the EGFR signaling pathway.

References

Application Notes and Protocols for IRDye 800CW Carboxylic Acid in Tissue Section Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRDye® 800CW Carboxylic Acid is a near-infrared (NIR) fluorescent dye characterized by its high water solubility and minimal aggregation in aqueous solutions.[1] In the realm of tissue section imaging, its primary role is not as a direct staining agent for specific biological targets, due to its non-reactive carboxylate group, but as an essential negative control.[2] When researchers use bioconjugates of the reactive form of this dye (IRDye 800CW NHS Ester) to label antibodies or other targeting moieties, the carboxylic acid version is employed to assess the background signal attributable to the dye itself.[2] This allows for the accurate interpretation of specific signals by accounting for non-specific retention or binding of the fluorophore within the tissue. The low background autofluorescence in the NIR spectrum provides a high signal-to-noise ratio, enhancing detection sensitivity.[1]

Core Applications

The primary application of IRDye 800CW Carboxylic Acid in tissue section imaging is to serve as a "dye-only" negative control to validate the specificity of targeted fluorescent probes. Its use is critical for:

  • Evaluating Non-Specific Binding: Determining the extent to which the fluorescent dye alone binds to or is retained in the tissue, independent of the targeting molecule (e.g., an antibody).

  • Assessing Background Fluorescence: Quantifying the inherent signal from the dye to establish a baseline for accurate signal-to-noise calculations.

  • Validating Staining Specificity: Ensuring that the signal observed with an IRDye 800CW-conjugated probe is due to the specific interaction of the probe with its target and not an artifact of the dye's properties.[3]

  • Biodistribution and Clearance Studies: While primarily used in in vivo studies, understanding the dye's behavior in excised tissues can provide insights into its clearance patterns and potential for retention in specific organs.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of IRDye 800CW Carboxylic Acid.

Table 1: Physicochemical Properties

PropertyValueReference
Chemical FormulaC46H50N2Na4O15S4[1][3]
Molecular Weight1091.10 g/mol [1][3]
Purity>98% (by HPLC)
Physical StateLyophilized Pellet

Table 2: Spectroscopic Properties

PropertyValueSolventReference
Absorption Maximum (λabs) 774 nm1X PBS
778 nmMethanol (B129727)
Emission Maximum (λem) 789 nm1X PBS
794 nmMethanol
Molar Absorptivity 240,000 L mol⁻¹ cm⁻¹1X PBS
300,000 L mol⁻¹ cm⁻¹Methanol
Correction Factor at 280 nm 3%

Experimental Protocols

The following protocols provide a general framework for preparing tissue sections and using IRDye 800CW Carboxylic Acid as a negative control.

Protocol 1: Preparation of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

This protocol outlines the standard procedure for deparaffinization and rehydration of FFPE tissue sections prior to staining.

Materials:

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Coplin jars or staining dishes

Procedure:

  • Deparaffinization:

    • Immerse slides in xylene for 5-10 minutes. Repeat with fresh xylene.[3]

  • Rehydration:

    • Immerse slides in 100% ethanol for 3-10 minutes. Repeat with fresh 100% ethanol.[3]

    • Immerse slides in 95% ethanol for 3-5 minutes.[3]

    • Immerse slides in 70% ethanol for 3-5 minutes.[3]

    • Rinse slides thoroughly with deionized water.

Protocol 2: Preparation of Frozen Tissue Sections

This protocol describes the preparation of frozen tissue sections.

Materials:

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Gelatin or poly-L-lysine coated slides

Procedure:

  • Embedding: Embed fresh tissue in OCT compound and freeze at -80°C.

  • Sectioning: Cut tissue sections at a thickness of 5-20 µm using a cryostat.

  • Mounting: Mount the sections onto pre-coated slides.

  • Storage: Slides can be stored at -80°C for an extended period.

  • Fixation (optional): Before staining, sections can be fixed with cold methanol or acetone.

Protocol 3: Application of IRDye 800CW Carboxylic Acid as a Negative Control

This protocol details the application of the non-reactive dye to prepared tissue sections. This procedure should be performed in parallel with the experimental slides being stained with an IRDye 800CW-conjugated probe.

Materials:

  • IRDye 800CW Carboxylic Acid

  • 1X Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% normal serum in PBS with 0.1% Tween-20)

  • Humidified chamber

  • Mounting medium (low fluorescence)

Procedure:

  • Reconstitution: Reconstitute the lyophilized IRDye 800CW Carboxylic Acid in sterile 1X PBS to a desired stock concentration.

  • Working Solution: Prepare a working solution of the dye in the same buffer used to dilute the experimental antibody-dye conjugate. The molar concentration of the carboxylic acid dye should be equivalent to the molar concentration of the dye in the experimental conjugate solution.

  • Blocking: Block the rehydrated tissue sections with a suitable blocking buffer for 30-60 minutes at room temperature in a humidified chamber to reduce non-specific binding.

  • Incubation: After blocking, remove the blocking buffer and apply the IRDye 800CW Carboxylic Acid working solution to the tissue section. Incubate for the same duration and at the same temperature as the experimental probe (typically 1-2 hours at room temperature or overnight at 4°C), protected from light.

  • Washing: Wash the slides three times for 5 minutes each with PBS containing 0.1% Tween-20 to remove any unbound dye.

  • Counterstaining (Optional): If a nuclear counterstain is used in the experimental protocol, it should also be applied to the control slide.

  • Mounting: Mount the coverslip using a low-fluorescence mounting medium.

  • Imaging: Image the slide using a fluorescence imaging system with appropriate filters for the 800 nm channel (Excitation: ~774 nm, Emission: ~789 nm).

Visualizations

Experimental Workflow for Tissue Preparation and Staining

G cluster_prep Tissue Preparation cluster_staining Staining Protocol tissue_source Tissue Source (FFPE or Frozen) sectioning Sectioning (Microtome/Cryostat) tissue_source->sectioning mounting Mounting on Slides sectioning->mounting deparaffinization Deparaffinization & Rehydration (FFPE) mounting->deparaffinization For FFPE fixation Fixation (Frozen, optional) mounting->fixation For Frozen blocking Blocking (e.g., Normal Serum) deparaffinization->blocking fixation->blocking primary_incubation Primary Incubation (Experimental vs. Control) blocking->primary_incubation washing1 Washing primary_incubation->washing1 secondary_incubation Secondary Incubation (Experimental vs. Control) washing1->secondary_incubation washing2 Washing secondary_incubation->washing2 mounting_final Mounting washing2->mounting_final

Caption: General workflow for tissue preparation and staining.

Logical Flow for Using IRDye 800CW Carboxylic Acid as a Control

G cluster_experimental Experimental Slide cluster_control Control Slide start Prepared Tissue Section exp_probe Incubate with IRDye 800CW-conjugated Antibody/Probe start->exp_probe control_dye Incubate with IRDye 800CW Carboxylic Acid (molar equivalent) start->control_dye washing Washing Steps exp_probe->washing control_dye->washing imaging Fluorescence Imaging (800 nm channel) washing->imaging analysis Data Analysis and Comparison imaging->analysis

Caption: Workflow for negative control using IRDye 800CW Carboxylic Acid.

References

Revolutionizing Bioconjugation: Application Notes and Protocols for Click Chemistry Labeling with 800CW DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of IRDye® 800CW DBCO (Dibenzocyclooctyne) in copper-free click chemistry applications. This advanced labeling technique offers a robust and efficient method for conjugating the bright, near-infrared (NIR) 800CW dye to a wide range of azide-modified biomolecules, including antibodies, proteins, and cells. The exceptional brightness and low background fluorescence of the 800CW fluorophore make it an ideal choice for high-sensitivity applications in research and drug development, from in vitro assays to in vivo imaging.[1][2][3]

Principle of the Technology

The core of this labeling strategy is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that occurs spontaneously between a strained alkyne (DBCO) and an azide (B81097) (-N3).[4][5][6] This copper-free click chemistry is highly specific and biocompatible, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[4][5] This makes it particularly well-suited for applications involving live cells and whole organisms.[4] The resulting triazole linkage is a stable covalent bond, ensuring a robust and durable conjugation.[4][6]

Key Features and Applications

  • High Biocompatibility: The absence of a copper catalyst makes this method ideal for labeling live cells and for in vivo studies.[4][5]

  • Exceptional Brightness and Sensitivity: The 800CW dye is a near-infrared fluorophore with high quantum yield, leading to high signal-to-noise ratios in various applications.[1][2][3]

  • Versatility: This technique can be used to label a wide array of azide-modified biomolecules for diverse downstream applications.

  • Robust and Stable Conjugation: The formation of a stable triazole ring ensures the integrity of the labeled biomolecule.[4][6]

Primary Applications Include:

  • In Vivo Imaging: The deep tissue penetration of near-infrared light and the high signal-to-background ratio of 800CW make it excellent for non-invasive imaging in small animals.[1][7][8]

  • Flow Cytometry: Precisely label cell surface markers for high-throughput analysis and cell sorting.[9]

  • Western Blotting: Sensitive detection of low-abundance proteins.[1]

  • Microscopy: High-resolution imaging of cellular and tissue targets.[1]

  • Antibody-Drug Conjugate (ADC) Development: A key tool for the site-specific conjugation of cytotoxic drugs to targeting antibodies.

Quantitative Data

The following tables summarize key quantitative data for IRDye® 800CW DBCO and provide recommended starting parameters for labeling reactions.

Parameter Value Reference
Excitation Maximum (λex) 778 nm[10][11]
Emission Maximum (λem) 794 nm[10][11]
Molecular Weight 1327.45 g/mol [12]
Extinction Coefficient ~240,000 M⁻¹cm⁻¹ in PBS[3]
Correction Factor at 280 nm 3%[12]
Application Recommended Molar Ratio (DBCO:Azide) Typical Protein Concentration Typical Reaction Time Typical Reaction Temperature
Antibody Labeling 2-4 fold excess of DBCO1-10 mg/mL1-4 hoursRoom Temperature or 4°C
Protein Labeling 2-4 fold excess of DBCO1-10 mg/mL1-4 hoursRoom Temperature or 4°C
Cell Surface Labeling 10-50 µM1x10⁶ - 1x10⁷ cells/mL30-60 minutes37°C

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Antibodies with 800CW DBCO

This protocol describes a general procedure for labeling azide-modified antibodies. The optimal conditions may vary depending on the specific antibody and its concentration.

Materials:

  • Azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)

  • IRDye® 800CW DBCO, dissolved in anhydrous DMSO to a stock concentration of 10 mM

  • Desalting columns for purification

  • Reaction tubes

Procedure:

  • Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an azide-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Reaction Setup:

    • Bring the 800CW DBCO stock solution to room temperature.

    • Add a 2-4 fold molar excess of the 800CW DBCO solution to the antibody solution. For example, for a 2:1 molar ratio, add 0.2 µL of 10 mM 800CW DBCO to 100 µL of a 1 mg/mL (6.67 µM) IgG solution.

    • Gently mix the reaction solution by pipetting up and down.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times may be required for lower concentrations of reactants.

  • Purification:

    • Remove unreacted 800CW DBCO using a desalting column according to the manufacturer's instructions.

    • Collect the purified, labeled antibody.

  • Characterization (Optional):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 778 nm.

    • The DOL can be calculated using the following formula: DOL = (A₇₇₈ × ε_protein) / ((A₂₈₀ - (CF × A₇₇₈)) × ε_dye) Where:

      • A₇₇₈ and A₂₈₀ are the absorbances at 778 nm and 280 nm, respectively.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of 800CW at 778 nm (~240,000 M⁻¹cm⁻¹).

      • CF is the correction factor for the dye's absorbance at 280 nm (0.03 for 800CW).[12]

Protocol 2: Cell Surface Labeling for Flow Cytometry

This protocol describes the labeling of cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

  • Cells with surface azide groups (e.g., cultured in the presence of Ac₄ManNAz)

  • IRDye® 800CW DBCO

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest the azide-modified cells and wash them twice with ice-cold FACS buffer.

    • Resuspend the cells to a concentration of 1x10⁶ - 1x10⁷ cells/mL in FACS buffer.

  • Labeling Reaction:

    • Add 800CW DBCO to the cell suspension to a final concentration of 10-50 µM.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with ice-cold FACS buffer to remove unreacted dye.

  • Flow Cytometry Analysis:

    • Resuspend the cells in an appropriate volume of FACS buffer.

    • Analyze the labeled cells using a flow cytometer with the appropriate laser and emission filters for the 800 nm channel.

Mandatory Visualizations

experimental_workflow cluster_prep Biomolecule Preparation cluster_labeling Click Chemistry Labeling cluster_purification Purification & Analysis cluster_application Downstream Application biomolecule Azide-Modified Biomolecule (e.g., Antibody, Cell) reaction Incubate with 800CW DBCO biomolecule->reaction Add 800CW DBCO purify Purification (e.g., Desalting Column) reaction->purify Remove excess dye analyze Characterization (e.g., DOL, Activity Assay) purify->analyze application In Vivo Imaging, Flow Cytometry, Western Blot, etc. analyze->application

Experimental workflow for 800CW DBCO labeling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor (e.g., EGFR) ras RAS receptor->ras Activates pi3k PI3K receptor->pi3k Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation adc 800CW-Antibody Conjugate adc->receptor Binds to Extracellular Domain

Targeted therapy signaling pathway visualization.

Troubleshooting

Problem Possible Cause Suggested Solution
Low Labeling Efficiency - Inactive 800CW DBCO reagent- Presence of azide in the buffer- Low concentration of reactants- Steric hindrance on the biomolecule- Use fresh or properly stored reagent.- Ensure all buffers are azide-free.- Increase the concentration of the antibody and/or the molar excess of 800CW DBCO.- Optimize the position of the azide modification on the biomolecule.
High Background Signal - Incomplete removal of unreacted dye- Non-specific binding of the labeled antibody- Ensure thorough purification using appropriate desalting columns.- Optimize blocking steps and washing conditions in your application protocol.
Loss of Biological Activity - Over-labeling of the biomolecule- Reduce the molar excess of 800CW DBCO in the labeling reaction to achieve a lower DOL.[13]
Precipitation of Labeled Protein - High degree of labeling leading to aggregation- Reduce the molar excess of the dye.- Perform labeling and storage in a buffer optimized for the protein's stability.

References

Calculating the Dye-to-Protein Ratio for IRDye® 800CW Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of IRDye® 800CW NHS Ester to proteins, with a specific focus on the accurate calculation of the dye-to-protein (D/P) ratio. This ratio, also known as the degree of labeling (DOL), is a critical parameter for ensuring the quality and consistency of fluorescently labeled proteins used in a variety of applications, including Western blots, In-Cell Western™ assays, microscopy, and in vivo imaging.[1][2][3][4]

Introduction

IRDye® 800CW is a near-infrared (NIR) fluorescent dye that offers significant advantages for biological imaging due to reduced autofluorescence from tissues and other biological materials, leading to a high signal-to-noise ratio.[2][5][6] The N-hydroxysuccinimide (NHS) ester reactive group of the dye efficiently labels primary and secondary amines, such as the lysine (B10760008) residues found in proteins.[7][8][9]

The D/P ratio represents the average number of dye molecules conjugated to a single protein molecule.[10][11] An optimal D/P ratio is crucial for experimental success. Under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching, protein precipitation, and altered biological activity.[11] Therefore, precise determination of the D/P ratio is essential for reproducible and reliable experimental outcomes.

Key Parameters for IRDye® 800CW Labeling

A summary of the essential quantitative data for IRDye® 800CW NHS Ester is provided in the table below.

ParameterValueReference
Molecular Weight (MW) of IRDye® 800CW NHS Ester 1166.20 g/mol [7]
Molar Extinction Coefficient (ε) of IRDye® 800CW in PBS 240,000 M⁻¹cm⁻¹[1][12][13]
Maximum Absorbance (λmax) of IRDye® 800CW in PBS 774 nm[1][12]
Correction Factor (CF) at 280 nm 0.03 (3%)[1]
Recommended Dye-to-Protein Ratio for IgG Antibodies 1:1 to 2:1[1][3]

Experimental Protocol: Protein Labeling with IRDye® 800CW NHS Ester

This protocol provides a general guideline for labeling proteins, such as antibodies, with IRDye® 800CW NHS Ester. Optimization may be required for specific proteins and applications.

Materials and Reagents
  • Protein of interest (e.g., IgG antibody) in an azide-free buffer

  • IRDye® 800CW NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Potassium Phosphate (B84403), pH 8.5[1]

  • Purification column (e.g., desalting spin column)[1]

  • Spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Protein Solution (azide-free buffer, pH 8.5) C Add Dye to Protein Solution (e.g., 5-20 molar excess) A->C B Prepare Dye Stock Solution (1 mg/mL in anhydrous DMSO) B->C D Incubate (2 hours at room temperature, protected from light) C->D E Remove Unconjugated Dye (e.g., Desalting Spin Column) D->E F Measure Absorbance (A280 and A774) E->F G Calculate Dye-to-Protein Ratio F->G

Caption: Workflow for protein labeling and D/P ratio calculation.
Step-by-Step Procedure

  • Protein Preparation:

    • Prepare the protein solution in an azide-free buffer, as azide (B81097) can interfere with the NHS ester reaction. A suitable buffer is 100 mM sodium bicarbonate or potassium phosphate at pH 8.5.[1] The optimal protein concentration is typically around 1-2 mg/mL.

  • Dye Preparation:

    • Allow the vial of IRDye® 800CW NHS Ester to warm to room temperature before opening.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 1 mg/mL.[9] This stock solution should be used immediately or can be stored at -20°C for up to two weeks, protected from light and moisture.[1]

  • Labeling Reaction:

    • The amount of dye to be added to the protein solution depends on the desired D/P ratio. A molar excess of 5-20 fold of dye to protein is a common starting point.[14]

    • For example, to achieve a D/P ratio of 1:1 to 2:1 for a 1 mg IgG antibody (~150,000 g/mol ), approximately 0.03 mg of dye is required.[1]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.[1]

  • Purification:

    • After the incubation period, it is crucial to remove the unconjugated dye from the labeled protein.[11][15] This can be achieved using a desalting spin column or through extensive dialysis against a suitable buffer like PBS.[1]

Calculation of the Dye-to-Protein Ratio

The D/P ratio is determined by measuring the absorbance of the purified labeled protein at two wavelengths: 280 nm (for the protein) and the maximum absorbance of the dye (approximately 774 nm for IRDye® 800CW in PBS).[1][10]

Signaling Pathway for Calculation

G cluster_calc Calculations A280_raw Measure A280 (raw) Corrected_A280 Corrected A280 = A280(raw) - (Amax * CF) A280_raw->Corrected_A280 A_dye_max Measure Amax (at ~774 nm) A_dye_max->Corrected_A280 Dye_Conc Dye Concentration (M) = Amax / Dye ε A_dye_max->Dye_Conc CF Correction Factor (0.03) CF->Corrected_A280 Protein_MW Protein MW (g/mol) Protein_epsilon Protein ε at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG) Protein_Conc Protein Concentration (M) = Corrected A280 / Protein ε Protein_epsilon->Protein_Conc Dye_epsilon Dye ε at max (240,000 M⁻¹cm⁻¹) Dye_epsilon->Dye_Conc Corrected_A280->Protein_Conc DP_Ratio Dye/Protein Ratio = Dye Conc. / Protein Conc. Protein_Conc->DP_Ratio Dye_Conc->DP_Ratio

Caption: Logical flow for calculating the Dye-to-Protein ratio.
Formulas

  • Corrected Absorbance at 280 nm (A_prot): The dye absorbs slightly at 280 nm, and this contribution must be subtracted from the total absorbance at 280 nm.[1]

    A_prot = A₂₈₀ - (A_max × CF)

    • A₂₈₀: Absorbance of the labeled protein at 280 nm.

    • A_max: Absorbance of the labeled protein at the dye's maximum absorbance wavelength (~774 nm).

    • CF: Correction factor for the dye's absorbance at 280 nm (0.03 for IRDye® 800CW).[1]

  • Molar Concentration of the Protein ([Protein]):

    [Protein] (M) = A_prot / ε_prot

    • ε_prot: Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹).[15]

  • Molar Concentration of the Dye ([Dye]):

    [Dye] (M) = A_max / ε_dye

    • ε_dye: Molar extinction coefficient of IRDye® 800CW at its maximum absorbance (240,000 M⁻¹cm⁻¹ in PBS).[1]

  • Dye-to-Protein (D/P) Ratio:

    D/P Ratio = [Dye] / [Protein]

    Alternatively, the D/P ratio can be calculated using a combined formula:

    D/P Ratio = (A_max × ε_prot) / ((A₂₈₀ - (A_max × CF)) × ε_dye)[10]

By following these protocols and calculations, researchers can confidently and accurately determine the dye-to-protein ratio of their IRDye® 800CW labeled proteins, ensuring high-quality conjugates for their research and development needs.

References

Dual-Labeling Techniques with IRDye 800CW and Other Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing IRDye 800CW in dual-labeling studies. These techniques are pivotal for a range of applications, from in vivo molecular imaging to quantitative Western blotting, enabling more comprehensive and insightful research.

Introduction to IRDye 800CW for Dual-Labeling

IRDye 800CW is a near-infrared (NIR) fluorescent dye with an excitation maximum around 774 nm and an emission maximum around 789 nm.[1] Its application in the NIR spectrum (700-900 nm) is advantageous as it minimizes background autofluorescence from biological tissues, leading to a high signal-to-noise ratio.[1][2] This characteristic makes IRDye 800CW an excellent candidate for sensitive detection in various biological assays. When combined with other dyes or labels, it facilitates multiplexed analysis, allowing for the simultaneous tracking of multiple molecular targets or processes.

Application Note 1: In Vivo Dual-Modality Imaging

Dual-modality imaging, combining fluorescence with nuclear imaging (PET or SPECT), offers a powerful approach for cancer research and surgical guidance.[3][4] This technique allows for whole-body imaging and preoperative planning using the nuclear signal, followed by high-resolution intraoperative guidance using the fluorescent signal.[5]

Key Concepts:
  • Complementary Modalities: PET/SPECT provides deep tissue penetration and quantitative whole-body imaging, while fluorescence imaging offers high-resolution, real-time feedback during surgery.[3][5]

  • Targeted Probes: Monoclonal antibodies (mAbs) or other targeting moieties can be labeled with both a radionuclide (e.g., 89Zr, 99mTc) and a fluorescent dye (IRDye 800CW).[3][4][6] This creates a single probe for both imaging modalities.

  • Enhanced Tumor Detection: Studies have demonstrated the successful use of dual-labeled antibodies, such as trastuzumab and bevacizumab, for specific tumor targeting.[3] The excellent selective tumor uptake observed with PET imaging of 89Zr-labeled antibodies was also seen with the same antibodies labeled with IRDye 800CW.[3]

Quantitative Data:
ParameterFindingReference
Tumor-to-Background Ratio (TBR) IRDye 800CW NHS ester has shown equal or better TBR than established PET methods with nuclear-tagged probes in pre-clinical studies.[3][3]
Labeling Efficiency Conjugation efficiency of IRDye 800CW to 89Zr-labeled mAbs was approximately 50%.[7][7]
In Vivo Stability 89Zr-mAb-IRDye800CW conjugates were >95% stable in human serum at 37°C for at least 96 hours.[7][7]
Experimental Protocol: Dual-Labeling of a Monoclonal Antibody with 89Zr and IRDye 800CW

This protocol is a generalized procedure based on published studies.[7]

Materials:

  • Monoclonal antibody (e.g., cetuximab, bevacizumab)

  • 89Zr-desferal (89Zr-Df)

  • IRDye 800CW NHS ester[8]

  • PD-10 desalting columns

  • Phosphate-buffered saline (PBS), pH 8.5

  • 0.9% NaCl solution

  • Incubator at 37°C

  • HPLC system for analysis

Procedure:

  • Radiolabeling:

    • Prepare the antibody in an azide-free phosphate (B84403) buffer.

    • Incubate the antibody with 89Zr-desferal at a specific molar ratio.

    • Incubate the reaction mixture for 1 hour at 37°C.

    • Purify the 89Zr-labeled antibody using a PD-10 column with 0.9% NaCl as the eluent.

  • Fluorescent Dye Conjugation:

    • Adjust the pH of the purified 89Zr-mAb solution to 8.5.

    • Add IRDye 800CW NHS ester to the 89Zr-mAb solution at a desired molar ratio (e.g., 1 to 10 equivalents).[7]

    • Incubate the reaction for 2 hours at 35°C, protected from light.[7]

  • Purification and Characterization:

    • Purify the dual-labeled conjugate (89Zr-mAb-IRDye800CW) using a PD-10 column with 0.9% NaCl.

    • Assess the conjugation efficiency and purity using HPLC analysis by monitoring absorbance at 780 nm for IRDye 800CW.[7]

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC).[7]

    • Calculate the final dye-to-antibody ratio.

Dual_Labeling_Workflow cluster_radiolabeling Step 1: Radiolabeling cluster_fluorescence_labeling Step 2: Fluorescence Labeling cluster_analysis Step 3: Analysis mAb Monoclonal Antibody Incubate1 Incubate (1h, 37°C) mAb->Incubate1 Zr89 89Zr-Desferal Zr89->Incubate1 Purify1 Purification (PD-10 Column) Incubate1->Purify1 Zr_mAb 89Zr-mAb Purify1->Zr_mAb Incubate2 Incubate (2h, 35°C) Zr_mAb->Incubate2 IRDye IRDye 800CW NHS Ester IRDye->Incubate2 Purify2 Purification (PD-10 Column) Incubate2->Purify2 Dual_Labeled_mAb Dual-Labeled mAb (89Zr-mAb-IRDye800CW) Purify2->Dual_Labeled_mAb Analysis HPLC & ITLC Analysis Dual_Labeled_mAb->Analysis Two_Color_Western_Blot cluster_membrane PVDF Membrane cluster_primary Primary Antibodies ProteinA Protein A PrimaryA Rabbit anti-A ProteinA->PrimaryA Binds ProteinB Protein B PrimaryB Mouse anti-B ProteinB->PrimaryB Binds SecondaryA Goat anti-Rabbit IRDye 800CW PrimaryA->SecondaryA Binds SecondaryB Goat anti-Mouse IRDye 680RD PrimaryB->SecondaryB Binds

References

Application Notes and Protocols: IRDye 800CW for In Vivo Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of IRDye 800CW fluorescent dyes for the purpose of tracking cells in vivo. The near-infrared (NIR) properties of IRDye 800CW make it an exceptional candidate for deep-tissue imaging with high signal-to-noise ratios, a critical requirement for non-invasive, longitudinal studies in living organisms.

Introduction to IRDye 800CW

IRDye 800CW is a highly water-soluble and bright near-infrared fluorescent dye. Its excitation and emission maxima, around 774 nm and 789 nm respectively, fall within the NIR window (700-900 nm), where light absorption and scattering by biological tissues are minimal.[1] This property allows for deeper tissue penetration and reduced autofluorescence, leading to enhanced sensitivity in in vivo imaging applications.[2]

The most common form of the dye used for labeling cells is the N-hydroxysuccinimide (NHS) ester derivative, IRDye 800CW NHS Ester. This form readily reacts with primary and secondary amines, such as the lysine (B10760008) residues on cell surface proteins, forming stable covalent bonds.[3][4] This stable labeling is crucial for long-term cell tracking studies.

Quantitative Data

The photophysical and chemical properties of IRDye 800CW and its derivatives are summarized in the tables below.

Table 1: Properties of IRDye 800CW NHS Ester

PropertyValueReference
Molecular Weight1166.20 g/mol [3]
Excitation Maximum (PBS)774 nm[5]
Emission Maximum (PBS)789 nm[5]
Molar Absorptivity (PBS)240,000 L mol⁻¹ cm⁻¹[5]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[3]
Target Functional GroupPrimary and Secondary Amines (e.g., Lysine)[3]

Table 2: Spectral Properties of IRDye 800CW in Different Solvents

SolventAbsorption Maxima (nm)Emission Maxima (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
Methanol778794300,000[5]
1X PBS774789240,000[5]
1:1 PBS:Methanol777791270,000[5]

Experimental Protocols

Protocol for Labeling Live Cells with IRDye 800CW NHS Ester

This protocol outlines the steps for labeling live cells in suspension for subsequent in vivo tracking.

Materials:

  • Cells of interest in single-cell suspension

  • IRDye 800CW NHS Ester (lyophilized)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), azide-free, pH 8.5

  • Fetal Bovine Serum (FBS)

  • Cell culture medium

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

  • Flow cytometer (optional, for quality control)

Procedure:

  • Dye Reconstitution:

    • Protect the lyophilized IRDye 800CW NHS Ester from light.

    • Bring the vial to room temperature before opening.

    • Reconstitute the dye in anhydrous DMSO to a stock concentration of 1 mg/mL.[4]

    • Vortex briefly to ensure complete dissolution.

    • Store the reconstituted dye stock at -20°C, protected from light and moisture. The DMSO stock is stable for up to two weeks.[5][6]

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Count the cells and determine cell viability. Viability should be >95%.

    • Wash the cells twice with ice-cold, azide-free PBS (pH 8.5) to remove any residual media and proteins.

    • Resuspend the cells in ice-cold, azide-free PBS (pH 8.5) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Cell Labeling:

    • Determine the optimal concentration of IRDye 800CW NHS Ester. A starting concentration of 1-10 µM is recommended. This may need to be optimized for your specific cell type and application.

    • Add the appropriate volume of IRDye 800CW NHS Ester stock solution to the cell suspension.

    • Incubate for 15-30 minutes at room temperature or on ice, protected from light. Gently mix the cells every 5-10 minutes to ensure uniform labeling.

    • The incubation time and temperature may require optimization.

  • Quenching and Washing:

    • To quench the labeling reaction, add an equal volume of complete cell culture medium containing FBS. The proteins in the FBS will react with any unbound dye.

    • Incubate for 5-10 minutes.

    • Centrifuge the cells at 300-500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet three times with complete cell culture medium to remove any unbound dye.

  • Quality Control (Optional):

    • Resuspend a small aliquot of the labeled cells in PBS.

    • Analyze the cells using a flow cytometer with appropriate NIR detection capabilities to assess labeling efficiency and cell viability.

  • Preparation for Injection:

    • Resuspend the final cell pellet in an appropriate sterile, pyrogen-free vehicle for in vivo injection (e.g., PBS or saline).

    • Keep the labeled cells on ice and protected from light until injection.

Protocol for In Vivo Imaging of IRDye 800CW-Labeled Cells

This protocol provides a general guideline for the non-invasive imaging of animals injected with IRDye 800CW-labeled cells using an in vivo imaging system (IVIS) or a similar instrument.

Materials:

  • Animal model with injected IRDye 800CW-labeled cells

  • In vivo imaging system equipped with NIR fluorescence capabilities (e.g., IVIS)

  • Anesthesia system (e.g., isoflurane)

  • Warming pad to maintain animal body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

    • Place the animal on the imaging stage within the imaging system.

    • Maintain the animal's body temperature using a warming pad.

    • If the animal has dense fur, it is recommended to shave the area of interest to minimize light scattering and absorption.[7]

  • Image Acquisition:

    • Select the appropriate excitation and emission filter set for IRDye 800CW (Excitation: ~745-780 nm, Emission: ~810-845 nm).

    • Acquire a baseline, pre-injection image of the animal to determine the level of autofluorescence.

    • After injecting the labeled cells, acquire images at various time points to track their migration and localization. The optimal imaging time will depend on the biological question and can range from minutes to several days post-injection.[7]

    • Optimize imaging parameters such as exposure time, binning, and f/stop to achieve the best signal-to-noise ratio.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the areas of fluorescent signal.

    • Quantify the fluorescent signal in the ROIs. The signal intensity is typically reported in units of radiance (photons/second/cm²/steradian).

    • The biodistribution and clearance of the labeled cells can be monitored over time by comparing the signal intensity at different time points.[1]

Visualizations

Experimental Workflow: Cell Labeling

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_wash Washing & Final Prep Harvest Harvest & Create Single-Cell Suspension Wash1 Wash Cells with PBS (pH 8.5) Harvest->Wash1 Resuspend Resuspend in PBS Wash1->Resuspend AddDye Add IRDye 800CW NHS Ester Resuspend->AddDye Incubate Incubate (15-30 min) AddDye->Incubate Quench Quench with FBS-containing Medium Incubate->Quench Wash2 Wash Cells (3x) Quench->Wash2 FinalResuspend Resuspend for Injection Wash2->FinalResuspend InVivo Ready for In Vivo Injection FinalResuspend->InVivo

Caption: Workflow for labeling live cells with IRDye 800CW NHS Ester.

Experimental Workflow: In Vivo Cell Tracking

G cluster_injection Cell Administration cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Inject Inject Labeled Cells into Animal Model Anesthetize Anesthetize Animal Inject->Anesthetize Place Position in Imaging System Anesthetize->Place Acquire Acquire NIR Fluorescent Images Place->Acquire ROI Define Regions of Interest (ROIs) Acquire->ROI Quantify Quantify Fluorescent Signal ROI->Quantify Track Track Signal Over Time Quantify->Track Biodistribution Determine Cell Biodistribution Track->Biodistribution

Caption: Workflow for in vivo tracking of IRDye 800CW-labeled cells.

Concluding Remarks

The use of IRDye 800CW for in vivo cell tracking offers a robust and highly sensitive method for non-invasively monitoring cellular fate and biodistribution. The protocols provided herein serve as a comprehensive guide for researchers. However, optimization of labeling conditions and imaging parameters for specific cell types and animal models is highly recommended to achieve the best possible results.

References

Application Notes and Protocols for Labeling Low Molecular Weight Proteins with IRDye 800CW

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the covalent labeling of low molecular weight (LMW) proteins (14-45 kDa) with the near-infrared (NIR) fluorescent dye, IRDye 800CW. IRDye 800CW is a highly water-soluble fluorophore with a low background autofluorescence in the NIR region, making it an ideal choice for a variety of applications requiring high sensitivity.[1] These applications include Western blotting, in-cell Western™ assays, microscopy, flow cytometry, and in vivo imaging.[1][2][3]

The protocols outlined below describe two common conjugation chemistries: the use of IRDye 800CW NHS Ester to target primary and secondary amines (e.g., lysine (B10760008) residues) and IRDye 800CW Maleimide (B117702) to target free sulfhydryl groups (e.g., cysteine residues).

Quantitative Data Summary

For ease of reference, the key quantitative data for IRDye 800CW and its use in protein labeling are summarized in the tables below.

Table 1: Physicochemical Properties of IRDye 800CW NHS Ester

PropertyValueReference
Molecular Weight1166.20 g/mol [4][5]
Excitation Maximum (λex) in PBS774 nm[5]
Emission Maximum (λem) in PBS789 nm[5]
Molar Extinction Coefficient in PBS240,000 L mol⁻¹ cm⁻¹[5]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[4]
Target Functional GroupPrimary and secondary amines[4]

Table 2: Recommended Reaction Conditions for Labeling LMW Proteins

ParameterIRDye 800CW NHS EsterIRDye 800CW MaleimideReference
Protein Molecular Weight Range14 - 45 kDa14 - 45 kDa[2][6]
Reaction BufferPhosphate-buffered saline (PBS) or other amine-free bufferPhosphate-buffered saline (PBS) or other thiol-reactive compatible buffer[5][7]
Reaction pH8.56.5 - 7.5[5][7]
Reaction Temperature20°C (Ambient)Ambient (or 4°C for unstable proteins)[5][7]
Reaction Time2 hours2-3 hours (or 16-18 hours at 4°C)[5][7]
Recommended Dye:Protein Molar RatioVaries; requires optimization (a higher ratio is needed for smaller proteins)2-5 fold molar excess of dye over free sulfhydryl groups[5][7]

Experimental Workflows

The general workflows for labeling low molecular weight proteins with IRDye 800CW NHS Ester and Maleimide are depicted below.

NHS_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.5) Incubate Incubate Protein and Dye (2 hours at 20°C) Protein_Prep->Incubate Add Protein Dye_Prep Dissolve IRDye 800CW NHS Ester in DMSO or Water Dye_Prep->Incubate Add Dye Purify Purify Labeled Protein (e.g., Desalting Column) Incubate->Purify Reaction Mixture Characterize Characterize Conjugate (UV-Vis Spectroscopy) Purify->Characterize Purified Conjugate

Figure 1: Experimental workflow for labeling LMW proteins with IRDye 800CW NHS Ester.

Maleimide_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Reduction Reduce Disulfide Bonds (if necessary) and Purify Protein_Prep Prepare Protein in Buffer (pH 6.5-7.5) Protein_Reduction->Protein_Prep Incubate Incubate Protein and Dye (2-3 hours at RT) Protein_Prep->Incubate Add Protein Dye_Prep Dissolve IRDye 800CW Maleimide in DMSO or Water Dye_Prep->Incubate Add Dye Purify Purify Labeled Protein (e.g., Desalting Column) Incubate->Purify Reaction Mixture Characterize Characterize Conjugate (UV-Vis Spectroscopy) Purify->Characterize Purified Conjugate

Figure 2: Experimental workflow for labeling LMW proteins with IRDye 800CW Maleimide.

Experimental Protocols

Protocol 1: Labeling of Low Molecular Weight Proteins with IRDye 800CW NHS Ester

This protocol is optimized for labeling 1.0 mg of a protein with a molecular weight between 14-45 kDa.[2][6] The NHS ester reacts with primary and secondary amines, such as the side chain of lysine residues, to form a stable amide bond.[4]

Materials:

  • Low Molecular Weight Protein (1.0 mg)

  • IRDye 800CW Protein Labeling Kit - Low MW (e.g., from LI-COR) containing:[2][6]

    • IRDye 800CW Reactive Dye

    • 1 M Potassium Phosphate (K₂HPO₄), pH 9.0

    • 1X PBS

    • Ultra-pure water

    • Desalting Spin Columns

  • Anhydrous DMSO (if dye is not pre-aliquoted)

  • Microcentrifuge tubes

  • Pipettors and tips

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-2 mg/mL. Phosphate-buffered saline (PBS) at pH 8.5 is recommended.[5] Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.

    • If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Dye Preparation:

    • If using a kit, the dye may be pre-aliquoted. If not, dissolve the IRDye 800CW NHS Ester in anhydrous DMSO to a concentration of 10-20 mg/mL.[5]

    • Note: For LMW proteins, a proportionally larger amount of dye is required for adequate labeling, which may increase the final DMSO concentration in the reaction.[5] If your protein is sensitive to DMSO, consider dissolving the dye in water immediately before use; however, aqueous solutions of the dye should be used once and then discarded.[5]

  • Labeling Reaction:

    • The optimal dye-to-protein molar ratio should be determined empirically. For LMW proteins, a higher molar excess of dye is generally required compared to larger proteins.[5]

    • Add the calculated amount of dissolved IRDye 800CW NHS Ester to the protein solution.

    • Gently mix and incubate the reaction for 2 hours at 20°C, protected from light.[5]

  • Purification of the Labeled Protein:

    • Remove the unreacted dye from the labeled protein using a desalting spin column according to the manufacturer's instructions.[2][6] Other suitable methods include size-exclusion chromatography or extensive dialysis.[5]

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 774 nm (for the dye).[5]

    • The concentration of the protein and dye can be calculated using the Beer-Lambert law (A = εcl).

    • Protein Concentration (M) = [A₂₈₀ - (A₇₇₄ × CF)] / ε_protein

      • A₂₈₀ = Absorbance at 280 nm

      • A₇₇₄ = Absorbance at 774 nm

      • CF = Correction factor for the dye's absorbance at 280 nm (0.03 for IRDye 800CW).[5]

      • ε_protein = Molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = A₇₇₄ / ε_dye

      • ε_dye = 240,000 M⁻¹cm⁻¹ in PBS.[5]

    • Dye:Protein Ratio = Dye Concentration / Protein Concentration

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Labeling of Low Molecular Weight Proteins with IRDye 800CW Maleimide

This protocol is for labeling proteins with available free sulfhydryl (-SH) groups. Maleimide groups react with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[7] If the protein does not have free sulfhydryls, disulfide bonds can be reduced to generate them.

Materials:

  • Low Molecular Weight Protein

  • IRDye 800CW Maleimide

  • Reaction Buffer (e.g., PBS, pH 7.2)

  • Reducing agent (e.g., TCEP, DTT) - if necessary

  • Anhydrous DMSO or water

  • Desalting Spin Columns

  • Microcentrifuge tubes

  • Pipettors and tips

  • Spectrophotometer

Procedure:

  • Protein Preparation (with Reduction if Necessary):

    • If your protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, incubate the protein with a suitable reducing agent (e.g., TCEP).

    • It is crucial to remove the excess reducing agent before adding the maleimide dye, as it will compete for reaction.[7] This can be done using a desalting spin column.

    • Dissolve the protein (with free sulfhydryls) in a buffer at pH 6.5-7.5. PBS at pH 7.2 is a good starting point.[7] Avoid buffers with pH > 8.0, as this can lead to non-specific reactions with amines.[7]

  • Dye Preparation:

    • Reconstitute the IRDye 800CW Maleimide in anhydrous DMSO or water to a concentration of approximately 10 mM.[7]

    • The reconstituted dye solution can be stored at -20°C, protected from light, for up to two weeks.[7]

  • Labeling Reaction:

    • Add a 2- to 5-fold molar excess of the dissolved IRDye 800CW Maleimide to the protein solution.[7]

    • Gently mix and incubate for 2-3 hours at room temperature, protected from light.[7] If the protein is not stable at room temperature, the reaction can be performed at 4°C for 16-18 hours.[7]

  • Purification of the Labeled Protein:

    • Purify the labeled protein from unreacted dye using a desalting spin column, size-exclusion chromatography, or dialysis.[7]

  • Characterization and Storage:

    • Follow steps 5 and 6 from Protocol 1 to characterize the degree of labeling and store the purified conjugate. Use the appropriate absorbance maximum and extinction coefficient for IRDye 800CW.

Signaling Pathway Diagram

While the labeling process itself does not directly involve a signaling pathway, the labeled proteins are often used to probe such pathways. As an illustrative example, here is a simplified diagram of an antibody-drug conjugate (ADC) targeting a cell surface receptor and inducing apoptosis. The IRDye 800CW would be conjugated to the antibody for imaging and tracking purposes.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC IRDye 800CW-Labeled Antibody-Drug Conjugate Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Drug Release Apoptosis Apoptosis Drug->Apoptosis Induction

Figure 3: Simplified pathway of an IRDye 800CW-labeled ADC targeting a cell.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal with IRDye® 800CW Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal intensity with IRDye® 800CW labeled antibodies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a weak or absent signal when using an IRDye® 800CW labeled antibody?

A weak or no signal can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations are critical. Using too little antibody will result in a faint signal.[1][2][3]

  • Ineffective Blocking: The choice of blocking buffer can significantly impact signal detection. Some blocking agents may mask epitopes or cause high background, which can obscure a weak signal.[4][5]

  • Issues with Antibody Incubation: Inadequate incubation times or suboptimal temperatures can lead to insufficient antibody binding.[1][6]

  • Problems with the Target Protein: The protein of interest may be in low abundance in your sample, or it may have degraded.[5]

  • Inefficient Protein Transfer (for Western Blots): Poor transfer of proteins from the gel to the membrane will naturally lead to a weak signal.[5]

  • Antibody Inactivity: The antibody may have lost activity due to improper storage or handling.[5][7]

Troubleshooting Guide: Step-by-Step Solutions

This section provides a more in-depth approach to resolving low signal issues.

Problem 1: Weak or No Signal on a Western Blot

If you are experiencing a faint signal or no signal at all on your Western blot, follow this troubleshooting workflow.

Troubleshooting_Low_Signal_WB start Start: Low/No Signal check_protein 1. Verify Protein Loading & Transfer start->check_protein check_antibodies 2. Optimize Antibody Concentrations check_protein->check_antibodies Protein OK end_bad Still Low Signal (Contact Support) check_protein->end_bad Transfer Failed check_blocking 3. Evaluate Blocking Buffer check_antibodies->check_blocking Antibodies Optimized check_antibodies->end_bad No Improvement check_incubation 4. Adjust Incubation Conditions check_blocking->check_incubation Blocking OK check_blocking->end_bad No Improvement check_reagents 5. Assess Reagent Integrity check_incubation->check_reagents Incubation Optimized check_incubation->end_bad No Improvement end_good Signal Improved check_reagents->end_good Reagents OK check_reagents->end_bad Reagents Expired Dot_Blot_Workflow cluster_prep Preparation cluster_incubation Incubation & Washing cluster_analysis Analysis prep_lysate Prepare Lysate Dilutions spot_membrane Spot onto Membrane prep_lysate->spot_membrane block Block Membrane spot_membrane->block primary_ab Incubate with Primary Ab (Different Dilutions) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with IRDye 800CW Secondary Ab wash1->secondary_ab wash2 Wash secondary_ab->wash2 image Image Membrane wash2->image analyze Determine Optimal Concentration image->analyze

References

Technical Support Center: Optimizing IRDye® 800CW Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing IRDye® 800CW for near-infrared (NIR) fluorescence imaging. High background fluorescence can significantly impact data quality by reducing the signal-to-noise ratio. This guide offers solutions to common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: High background fluorescence from the biological sample (Autofluorescence).

Q1: What are the primary sources of autofluorescence in tissue samples when imaging in the near-infrared spectrum?

A1: Autofluorescence in the near-infrared (NIR) region, particularly in the NIR-I window (700-900 nm), is generally lower than in the visible spectrum. However, certain biological components can still contribute to background signal. The primary sources include:

  • Dietary Components: For in vivo imaging, chlorophyll (B73375) from standard rodent chow is a major contributor to autofluorescence in the gastrointestinal tract.[1][2][3]

  • Endogenous Fluorophores: Molecules like melanin (B1238610) and collagen can fluoresce in the NIR range.

  • Tissue Properties: Light scattering and absorption by components like hemoglobin can also contribute to apparent background. Shifting to longer wavelengths in the NIR-I window helps to reduce this interference.[1]

Q2: How can I reduce autofluorescence originating from my animal model's diet?

A2: Switching the diet of the animal model is a highly effective method.

  • Protocol: Place animals on a purified or chlorophyll-free diet for at least two weeks prior to imaging. This will significantly reduce the autofluorescence from the gut.

  • Impact: Studies have shown that a purified diet can reduce background autofluorescence by more than two orders of magnitude, substantially improving the signal-to-background ratio (SBR).[1][2][3]

Q3: Are there instrumentation adjustments that can help mitigate tissue autofluorescence?

A3: Yes, optimizing imaging parameters can help.

  • Wavelength Selection: Utilizing excitation wavelengths further into the NIR spectrum (e.g., 760 nm or 808 nm instead of 670 nm) can decrease the excitation of endogenous fluorophores.[1][2][3] IRDye® 800CW, with its excitation maximum around 774 nm, is well-positioned to minimize autofluorescence.[4]

  • Spectral Unmixing: If your imaging system supports it, spectral unmixing algorithms can be used to differentiate the specific signal from the broader autofluorescence background.

Issue 2: Non-specific signal and high background in blotting applications (e.g., Western Blots).

Q4: My Western blot has high background across the entire membrane. What are the likely causes and solutions?

A4: This is a common issue that can often be resolved by optimizing your blocking, washing, and antibody incubation steps.

  • Inadequate Blocking: The blocking buffer may be insufficient or incompatible with your antibodies.

    • Solution: Use a high-quality, protein-free blocking buffer specifically designed for NIR fluorescence, such as Intercept® (TBS) or (PBS) Blocking Buffer.[5][6][7] Ensure the membrane is fully submerged and incubated for the recommended time (typically 1 hour at room temperature).[7]

  • Incorrect Antibody Concentration: Using too much primary or secondary antibody is a frequent cause of high background.[8][9]

    • Solution: Titrate your antibodies to determine the optimal dilution. For IRDye® 800CW secondary antibodies, a starting dilution of 1:20,000 is often recommended, with an optimal range between 1:5,000 and 1:25,000.[5][7][8]

  • Insufficient Washing: Inadequate washing will not remove all unbound antibodies.

    • Solution: Increase the number and/or duration of your wash steps. Use a buffer that matches your blocking buffer system (TBS or PBS) and contains a detergent like Tween® 20 (typically 0.1% - 0.2%).[10][11] Perform at least four washes of 5 minutes each with vigorous shaking.[10][11]

  • Detergent Issues: The presence and concentration of detergents are critical.

    • Solution: Add Tween® 20 to your antibody diluents (0.2%) and wash buffers (0.1%).[5][10] For PVDF membranes, adding 0.01-0.02% SDS to the secondary antibody diluent can help reduce background.[7] Do not add SDS when using nitrocellulose membranes.[12]

Q5: I'm seeing non-specific bands on my Western blot. How can I troubleshoot this?

A5: Non-specific bands can arise from several factors:

  • Primary Antibody Cross-Reactivity: Your primary antibody may be recognizing other proteins in the lysate.

    • Solution: Ensure your primary antibody is validated for the application. Run a control blot with the secondary antibody only to confirm it is not the source of the non-specific bands.

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to off-target proteins.

    • Solution: Use highly cross-adsorbed secondary antibodies.

  • Dye Aggregation: While IRDye® 800CW is highly water-soluble to minimize aggregation, improper storage or handling could potentially lead to issues.[13]

    • Solution: Ensure the dye and conjugated antibodies are stored correctly, protected from light.[10] Briefly centrifuge the antibody vial before use to pellet any aggregates.[10]

Issue 3: High background in tissue imaging and microscopy.

Q6: How can I reduce background when imaging thick tissue sections or whole organs?

A6: For thick samples, light scattering is a major contributor to background, in addition to autofluorescence.

  • Tissue Clearing: This technique renders tissue transparent by removing lipids and matching the refractive index of the sample components.[14][15]

    • Hydrophobic methods (e.g., 3DISCO): These are fast but can quench fluorescent proteins.[16]

    • Hydrophilic methods (e.g., CUBIC): These are better at preserving endogenous fluorescence but can take longer.[14][15]

    • Hydrogel-based methods (e.g., CLARITY): These preserve tissue architecture well and are excellent for immunostaining.[17]

  • Unbound Dye: Residual, unbound IRDye® 800CW from a conjugation reaction can circulate and accumulate, increasing background.[18]

    • Solution: Ensure your labeled antibody or probe is properly purified after conjugation using methods like dialysis or size-exclusion chromatography to remove any free dye.[19]

Q7: I am observing high background in my immunohistochemistry (IHC) staining. What should I check?

A7: High background in IHC can be due to several factors similar to Western blotting, but with tissue-specific considerations.

  • Insufficient Blocking: Endogenous components can cause non-specific signal.[20]

    • Solution: Perform a peroxidase blocking step if using an HRP-based system.[20] Use a blocking serum from the same species as your secondary antibody.[20]

  • Antibody Concentration: Too high of a primary or secondary antibody concentration is a common cause.[9][21]

    • Solution: Optimize antibody concentrations through titration.

  • Necrosis Binding: Cyanine dyes, including IRDye® 800CW, have been shown to bind to dead or necrotic cells.[22][23]

    • Consideration: This can be an advantage for tumor imaging, as necrotic cores are common. However, be aware that this binding is non-specific to the antibody's target and could be a source of background in other contexts.[23]

Experimental Protocols & Data

Protocol 1: Optimizing Blocking Buffers for Western Blots

This protocol allows for the comparison of different blocking buffers to identify the one that provides the best signal-to-noise ratio for your specific antigen-antibody system.

  • Preparation: Run identical protein samples on four separate mini-gels and transfer to nitrocellulose or PVDF membranes.

  • Blocking: Place each membrane in a separate incubation box. Block for 1 hour at room temperature with one of the following buffers (10 mL per membrane):

    • Box 1: Intercept® (TBS) Blocking Buffer

    • Box 2: Intercept® (PBS) Blocking Buffer

    • Box 3: 5% non-fat dry milk in TBS

    • Box 4: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody Incubation: Dilute your primary antibody in each respective blocking buffer (with 0.2% Tween® 20 added). Incubate for 1 hour at room temperature.

  • Washing: Wash all membranes 4 times for 5 minutes each in their corresponding buffer system (TBST or PBST).

  • Secondary Antibody Incubation: Dilute IRDye® 800CW secondary antibody (1:20,000) in the appropriate blocking buffer with 0.2% Tween® 20 (and 0.01% SDS if using PVDF). Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Repeat the washing step (step 4).

  • Imaging: Image all membranes on a compatible NIR imaging system with the same settings.

  • Analysis: Compare the signal intensity of the target band to the background intensity of the membrane for each condition.

Data Summary: Impact of Diet and Wavelength on In Vivo Autofluorescence

The following table summarizes the significant reduction in background autofluorescence that can be achieved by modifying experimental parameters in preclinical imaging.

Imaging ConditionExcitation WavelengthEmission RangeDietRelative Background Reduction
Baseline 670 nmNIR-I (<975 nm)Standard Chow1x (High Background)
Diet Change 670 nmNIR-I (<975 nm)Purified Diet>100x
Excitation Change 760 nmNIR-I (<975 nm)Standard Chow>100x
Excitation Change 808 nmNIR-I (<975 nm)Standard Chow>100x

Data compiled from studies showing that switching to a purified diet or using longer excitation wavelengths significantly improves signal-to-background ratios.[1][2][3]

Diagrams and Workflows

Troubleshooting_High_Background cluster_source Identify Source of Background cluster_invivo In Vivo Imaging cluster_blot Western Blot cluster_microscopy Microscopy / Tissue Start High Background Observed in 800CW Imaging Source_Check In Vivo, Western Blot, or Microscopy? Start->Source_Check Diet Is animal on purified diet? Source_Check->Diet In Vivo Blocking Blocking buffer optimized? (e.g., Intercept) Source_Check->Blocking Blot Clearing Is tissue cleared? Source_Check->Clearing Tissue Wavelength Is excitation >750 nm? Diet->Wavelength Yes Diet_Sol Switch to purified diet for 2 weeks. Diet->Diet_Sol No Wavelength_Sol Use longer excitation wavelength. Wavelength->Wavelength_Sol No Antibody_Conc Antibody concentration titrated? Blocking->Antibody_Conc Yes Blocking_Sol Use NIR-specific blocker. Blocking->Blocking_Sol No Washing Washes sufficient? (4x5 min w/ Tween) Antibody_Conc->Washing Yes Antibody_Sol Reduce antibody concentration. Antibody_Conc->Antibody_Sol No Washing_Sol Increase wash number/duration. Washing->Washing_Sol No Unbound_Dye Probe purified post-labeling? Clearing->Unbound_Dye Yes Clearing_Sol Implement tissue clearing protocol (e.g., CLARITY). Clearing->Clearing_Sol No Unbound_Dye_Sol Purify conjugate to remove free dye. Unbound_Dye->Unbound_Dye_Sol No

Caption: Troubleshooting workflow for high background in 800CW imaging.

Western_Blot_Workflow A 1. Membrane Transfer B 2. Blocking (1 hr, RT) Intercept® Blocking Buffer A->B C 3. Primary Antibody Incubation (1-4 hr, RT) Dilute in Blocker + 0.2% Tween B->C D 4. Wash (4 x 5 min) TBST or PBST C->D E 5. IRDye® 800CW Secondary Ab (1 hr, RT, protected from light) Dilute in Blocker + 0.2% Tween (+0.01% SDS for PVDF) D->E F 6. Final Wash (4 x 5 min) TBST or PBST E->F G 7. Image NIR Imaging System (~800nm channel) F->G

Caption: Optimized workflow for near-infrared Western blotting.

References

Optimizing 800CW NHS Ester Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of 800CW N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 800CW NHS ester conjugation?

A1: The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[1][][3] A slightly alkaline pH is necessary to ensure that the primary amine groups on the target molecule are deprotonated and available for reaction.[3][4] However, at a pH above 9.0, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the conjugation reaction and reduce efficiency.[1][5][6][7]

Q2: What buffers are compatible with NHS ester conjugation?

A2: Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester conjugation reactions.[1] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1][3][8]

Q3: How should I store my 800CW NHS ester?

A3: Lyophilized 800CW NHS ester should be stored at -20°C, protected from light and moisture.[9][10] Once dissolved in an anhydrous organic solvent like DMSO or DMF, the solution should also be stored at -20°C and is stable for up to two weeks when protected from light and moisture.[9] It is recommended to aliquot the dye solution to avoid repeated freeze-thaw cycles.[] Dye solubilized in water should be used immediately and any unused portion should be discarded.[9]

Q4: What is the ideal dye-to-protein molar ratio for conjugation?

A4: The optimal dye-to-protein molar ratio can vary depending on the specific protein and its number of available lysine (B10760008) residues. A common starting point for antibodies is a molar ratio of 15:1 (dye:protein).[4] However, it is recommended to perform a titration with different ratios to determine the optimal degree of labeling (DOL) for your specific application.[4] Over-labeling can lead to protein aggregation and loss of function, while under-labeling will result in a weak fluorescent signal.[8]

Q5: How can I remove unconjugated 800CW NHS ester after the reaction?

A5: Unconjugated dye can be removed using size-based separation techniques. The most common methods are dialysis and size-exclusion chromatography (e.g., desalting columns).[7][9] These methods effectively separate the larger labeled protein from the smaller, unconjugated dye molecules.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency / Low Degree of Labeling (DOL) Hydrolysis of 800CW NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze in aqueous solutions, rendering it inactive.[1][5][11][12]- Ensure the 800CW NHS ester is stored properly under desiccated conditions. - Allow the vial to warm to room temperature before opening to prevent condensation.[11][12] - Use anhydrous DMSO or DMF to prepare the dye stock solution.[4][9] - Perform the reaction at 4°C to slow down the rate of hydrolysis, potentially with a longer incubation time.[1][3]
Suboptimal Reaction pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[1][3][6]- Verify the pH of your reaction buffer using a calibrated pH meter. - Use a recommended buffer system like phosphate, borate, or carbonate-bicarbonate.[1]
Presence of Competing Nucleophiles: Buffers or other reagents containing primary amines (e.g., Tris, glycine) are present in the reaction mixture.[1][8][13]- Ensure your protein solution is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column prior to conjugation.
Low Protein Concentration: The concentration of the target protein is too low, which can favor the competing hydrolysis reaction.[1][3]- For optimal results, use a protein concentration of at least 2 mg/mL.[3][14]
Inactive 800CW NHS Ester: The dye may have degraded due to improper storage or handling.- Test the reactivity of the NHS ester using a simple assay if you suspect it has gone bad.[11][12] - If inactive, use a fresh vial of 800CW NHS ester.
Protein Precipitation During or After Conjugation High Degree of Labeling (DOL): Over-labeling can alter the protein's properties and lead to aggregation.[8]- Optimize the dye-to-protein molar ratio by performing a titration. Start with a lower ratio and incrementally increase it.
Presence of Organic Solvent: A high concentration of DMSO or DMF from the dye stock solution can denature the protein.[9]- Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[1]
Inconsistent Results Between Experiments Variability in Reagent Preparation: Inconsistent concentrations of dye or protein, or improperly prepared buffers.- Prepare fresh buffer for each experiment and verify the pH. - Prepare a fresh dye stock solution if it has been stored for an extended period.
Inconsistent Reaction Conditions: Fluctuations in temperature or incubation time.- Maintain consistent reaction parameters (temperature, time) for all experiments.

Experimental Protocols

General Protocol for 800CW NHS Ester Conjugation to a Protein

This protocol provides a general guideline. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 800CW NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to at least 2 mg/mL in the reaction buffer.[3][14]

  • Prepare the 800CW NHS Ester Stock Solution:

    • Allow the vial of 800CW NHS ester to warm to room temperature before opening.

    • Dissolve the 800CW NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the 800CW NHS ester stock solution to achieve the desired molar excess.

    • Slowly add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][9]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[4]

  • Purify the Conjugate:

    • Remove the unreacted dye and reaction by-products by passing the solution through a desalting column or by performing dialysis against an appropriate buffer (e.g., PBS).[9]

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for 800CW).[9]

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:

      • A_max is the absorbance at ~778 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of 800CW at ~778 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.03 for 800CW).[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3) conjugation Conjugation Reaction (1-2h at RT or overnight at 4°C) prep_protein->conjugation prep_dye Prepare 800CW NHS Ester Stock Solution (in DMSO) prep_dye->conjugation quench Quench Reaction (Optional, with Tris buffer) conjugation->quench purification Purification (Desalting Column / Dialysis) conjugation->purification quench->purification analysis Characterization (Calculate DOL via Absorbance) purification->analysis

Caption: Experimental workflow for 800CW NHS ester conjugation.

reaction_pathway protein Protein-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate protein->intermediate Nucleophilic Attack (pH 7.2-8.5) nhs_ester 800CW-NHS Ester nhs_ester->intermediate plus1 + conjugate 800CW-Protein Conjugate (Stable Amide Bond) intermediate->conjugate nhs N-hydroxysuccinimide (Leaving Group) intermediate->nhs plus2 + hydrolysis_start 800CW-NHS Ester hydrolysis_product Inactive 800CW-Carboxylic Acid hydrolysis_start->hydrolysis_product Hydrolysis (competing reaction) water H₂O plus3 + plus4 + nhs_hydrolysis NHS

Caption: Reaction pathway of 800CW NHS ester conjugation with a primary amine.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with 800CW Filters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in experiments utilizing 800CW filters.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of an 800CW filter in fluorescence imaging?

An 800CW filter is an optical component designed to selectively transmit light in the near-infrared (NIR) spectrum, specifically around the emission peak of dyes like IRDye® 800CW. Its primary function is to isolate the fluorescence emission signal from the excitation light and other unwanted background signals, thereby enhancing the contrast and quality of the resulting image.

Q2: What are the typical excitation and emission peaks for IRDye 800CW?

IRDye 800CW has an excitation maximum typically around 774-778 nm and an emission maximum around 792-794 nm.[1][2] It is crucial to match the excitation source and emission filter to these spectral characteristics for optimal performance.

Q3: Why is a high signal-to-noise ratio (SNR) important in fluorescence imaging?

A high SNR is critical for obtaining clear, high-quality images and accurate quantitative data. It allows for the detection of weak fluorescent signals, improves image resolution, and ensures that the measured signal is a true representation of the biological event of interest, rather than being obscured by background noise.[3][4][5]

Q4: What are the main sources of noise when using 800CW filters?

The main sources of noise in fluorescence imaging with 800CW filters include:

  • Autofluorescence: Endogenous fluorescence from the sample (e.g., tissue, cells) can create a background signal that obscures the specific signal from the 800CW dye.[6]

  • Excitation Light Leakage: Inefficient blocking of the excitation light by the emission filter can lead to a high background.

  • Detector Noise: The electronic components of the detector (e.g., CCD or CMOS camera) can introduce thermal and read noise.

  • Stray Light: Ambient light or light scattered from optical components can contribute to the background signal.

Q5: Can diet affect background autofluorescence in preclinical imaging?

Yes, in preclinical studies involving rodents, the diet can significantly impact background autofluorescence, particularly in the gastrointestinal tract.[6] Switching to a purified diet can reduce this autofluorescence by more than two orders of magnitude, thereby improving the signal-to-background ratio (SBR).[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during fluorescence imaging experiments with 800CW filters.

Problem 1: Low Signal Intensity

Possible Causes:

  • Inefficient excitation of the fluorophore.

  • Low concentration or poor labeling efficiency of the 800CW dye.

  • Suboptimal filter selection.

  • Detector settings are not optimized.

  • Photobleaching of the fluorophore.

Troubleshooting Steps:

  • Verify Excitation Source: Ensure your laser or light source is emitting at or very near the excitation maximum of IRDye 800CW (around 774-778 nm).[1][2]

  • Optimize Dye Concentration and Labeling:

    • Perform a titration experiment to determine the optimal concentration of the IRDye 800CW conjugate.

    • Verify the efficiency of your labeling protocol using techniques like spectrophotometry.

  • Check Filter Specifications: Confirm that your 800CW emission filter has a high transmission efficiency at the emission peak of the dye (around 792-794 nm) and that its bandwidth is appropriate for your application.

  • Adjust Detector Settings:

    • Increase the exposure time or gain of your camera. Be mindful that increasing gain can also amplify noise.

    • Ensure the detector is cooled to the manufacturer's recommended temperature to minimize thermal noise.

  • Minimize Photobleaching:

    • Reduce the intensity of the excitation light.

    • Minimize the duration of light exposure.

    • Use an anti-fade mounting medium if applicable.

Problem 2: High Background Noise

Possible Causes:

  • High tissue autofluorescence.

  • Excitation light leaking through the emission filter.

  • Stray light entering the detection path.

  • Non-specific binding of the fluorescent probe.

Troubleshooting Steps:

  • Reduce Autofluorescence:

    • For in vivo imaging in rodents, consider switching the animals to a purified diet for at least a week prior to imaging to reduce gut autofluorescence.[6]

    • Acquire a pre-injection or unstained control image to establish a baseline autofluorescence profile. This can sometimes be subtracted from the signal image.

    • Utilize spectral unmixing techniques if your imaging system supports it.

  • Improve Filtering:

    • Ensure your 800CW emission filter has a high optical density (OD) at the excitation wavelength to effectively block bleed-through.

    • Consider adding a secondary emission filter to further reduce background noise.[3][4]

  • Control for Stray Light:

    • Ensure the imaging system is in a light-tight enclosure.

    • Check for and block any potential sources of ambient light.

  • Optimize Blocking and Washing:

    • For applications like immunohistochemistry or western blotting, ensure adequate blocking steps are performed to prevent non-specific binding of the 800CW-labeled antibody.

    • Perform stringent wash steps to remove unbound probes.

Problem 3: Image Artifacts

Possible Causes:

  • Dust or debris on optical components.

  • Incorrect placement or selection of filters.

  • Movement of the sample during acquisition.

  • Non-uniform illumination.

Troubleshooting Steps:

  • Clean Optical Components: Carefully clean the objective lens, filters, and camera sensor according to the manufacturer's instructions to remove any dust or debris.

  • Verify Filter Placement: Double-check that the correct 800CW filter is securely placed in the emission light path.[7][8] Incorrect filter placement can lead to significant image artifacts.[7][8]

  • Ensure Sample Stability: Secure the sample to prevent any movement during image acquisition, which can cause motion blur.

  • Correct for Non-uniform Illumination: Acquire a flat-field correction image to correct for uneven illumination from the light source.

Data Presentation

Table 1: Spectral Properties of IRDye 800CW

PropertyValueReference
Maximum Excitation Wavelength774 - 778 nm[1][2]
Maximum Emission Wavelength792 - 794 nm[2]
Molar Extinction Coefficient~240,000 M⁻¹cm⁻¹[9]
Molecular Weight~1091 g/mol (Carboxylate)[10]

Experimental Protocols

Protocol 1: Optimizing Antibody Concentration for Immunofluorescence Staining
  • Prepare Samples: Prepare a series of identical cell or tissue samples.

  • Primary Antibody Incubation: Incubate all samples with the same concentration of the primary antibody.

  • Secondary Antibody Titration: Prepare a serial dilution of the IRDye 800CW-conjugated secondary antibody (e.g., 1:200, 1:500, 1:1000, 1:2000).

  • Incubation: Incubate each sample with a different concentration of the secondary antibody according to your standard protocol.

  • Washing: Perform identical, rigorous washing steps for all samples to remove unbound antibodies.

  • Imaging: Image all samples using the same instrument settings (e.g., excitation power, exposure time, gain).

  • Analysis: Analyze the images to determine the antibody concentration that provides the highest signal intensity with the lowest background.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis sample_prep Prepare Biological Sample (Cells or Tissues) blocking Blocking Step (Prevent Non-specific Binding) sample_prep->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash Step primary_ab->wash1 secondary_ab IRDye 800CW Secondary Antibody wash1->secondary_ab wash2 Final Wash Steps secondary_ab->wash2 excitation Excite at ~775 nm wash2->excitation emission Collect Emission through 800CW Filter excitation->emission detection Image Acquisition (Camera) emission->detection snr_analysis Signal-to-Noise Ratio Analysis detection->snr_analysis quantification Image Quantification snr_analysis->quantification

Caption: Experimental workflow for immunofluorescence imaging.

troubleshooting_workflow cluster_signal Low Signal Issues cluster_noise High Noise Issues cluster_artifacts Image Artifacts start Low Signal-to-Noise Ratio check_excitation Verify Excitation Source (~775 nm) reduce_autofluorescence Address Autofluorescence (e.g., Purified Diet) clean_optics Clean Optical Path optimize_dye Optimize Dye Concentration check_excitation->optimize_dye Signal Path check_detector Adjust Detector Settings (Exposure/Gain) optimize_dye->check_detector Signal Path end Improved SNR check_detector->end Signal Path check_filters Verify Emission Filter (High OD at Excitation λ) reduce_autofluorescence->check_filters Noise Path optimize_washing Optimize Blocking/Washing check_filters->optimize_washing Noise Path optimize_washing->end Noise Path verify_filter_placement Check Filter Position clean_optics->verify_filter_placement Artifact Path stabilize_sample Ensure Sample Stability verify_filter_placement->stabilize_sample Artifact Path stabilize_sample->end Artifact Path

Caption: Troubleshooting logical relationships for low SNR.

References

Technical Support Center: Purification of IRDye 800CW Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with IRDye 800CW labeled conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 800CW labeled conjugates.

Issue 1: Low Recovery of the Labeled Conjugate

Q: My final yield of the purified 800CW labeled conjugate is significantly lower than expected. What are the possible causes and how can I improve the recovery?

A: Low recovery can stem from several factors throughout the purification process. Here are the common culprits and recommended solutions:

  • Aggregation: The conjugation of the hydrophobic 800CW dye can increase the propensity of the protein to aggregate, leading to its loss during purification.[1][2][3]

    • Solution:

      • Optimize the dye-to-protein ratio; a lower ratio can reduce hydrophobicity-driven aggregation.

      • During purification, work at 4°C to minimize thermal stress.

      • Ensure buffers are properly degassed to prevent oxidation-induced aggregation.

      • For Size Exclusion Chromatography (SEC), screen different mobile phase compositions, including varying salt concentrations (e.g., up to 300 mM NaCl) to minimize secondary hydrophobic interactions with the column matrix.[4]

  • Nonspecific Binding to Purification Media: The conjugate can adhere to the chromatography resin or filtration membrane.

    • Solution:

      • For SEC and Tangential Flow Filtration (TFF), consider adding a small percentage of an organic solvent like isopropanol (B130326) (e.g., 5-15%) to the mobile phase to reduce hydrophobic interactions.[5]

      • For affinity chromatography, ensure the elution buffer has the optimal pH and ionic strength to efficiently disrupt the binding of the conjugate to the resin.[6]

  • Precipitation during Elution: Changes in buffer conditions, such as a shift to a low pH during elution from a Protein A column, can cause the conjugate to precipitate.[2][7]

    • Solution: Neutralize the eluate immediately with a suitable buffer (e.g., 1M Tris, pH 8.5).[6]

  • Membrane Fouling (TFF): Protein aggregation can lead to blockage of the membrane pores, reducing flux and recovery.

    • Solution:

      • Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize concentration polarization at the membrane surface.[8]

      • Consider a pre-filtration step to remove larger aggregates before TFF.

Issue 2: Presence of Free (Unconjugated) 800CW Dye in the Final Product

Q: After purification, I still detect a significant amount of free 800CW dye in my conjugate solution. How can I effectively remove it?

A: The presence of free dye can interfere with downstream applications and lead to inaccurate quantification.[9] Here are effective purification strategies:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugate from the smaller, unconjugated dye.

    • Protocol: Use a desalting column (e.g., Sephadex G-25) equilibrated with your desired buffer. The conjugate will elute in the void volume, while the free dye is retained and elutes later.[10]

  • Tangential Flow Filtration (TFF) / Diafiltration: This method is suitable for larger sample volumes and allows for buffer exchange while removing small molecules.

    • Protocol: Use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your conjugate (e.g., 30 kDa for an antibody). Perform several diafiltration volumes to wash out the free dye.

  • Dialysis: A straightforward method for removing small molecules, although it can be time-consuming.

    • Protocol: Dialyze the conjugate solution against a large volume of buffer with several buffer changes over 24-48 hours.

Issue 3: High Degree of Aggregation in the Purified Conjugate

Q: My purified 800CW conjugate shows a high percentage of aggregates when analyzed by SEC. What causes this and how can I prevent it?

A: Aggregation is a common challenge with antibody-dye conjugates due to the increased hydrophobicity.[1][3]

  • Causes:

    • High Dye-to-Protein Ratio: A higher degree of labeling increases the overall hydrophobicity of the conjugate.[3]

    • Manufacturing Conditions: Shear stress from vigorous mixing, elevated temperatures, and multiple freeze-thaw cycles can induce aggregation.[3][11]

    • Buffer Composition: Suboptimal pH or ionic strength can lead to conformational changes and subsequent aggregation.[1]

  • Prevention and Mitigation Strategies:

    • Optimize Labeling: Aim for the lowest acceptable dye-to-protein ratio that still provides adequate signal for your application.

    • Gentle Handling: Avoid vigorous vortexing and minimize exposure to high temperatures.

    • Storage: Aliquot the purified conjugate into single-use volumes and store at the recommended temperature (typically -20°C or -80°C) in a non-frost-free freezer to avoid freeze-thaw cycles.[11][12][13] Storing in a carrier protein like BSA can also improve stability.[13]

    • Formulation: Screen different buffer formulations to find conditions that enhance the colloidal stability of the conjugate.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for my 800CW labeled conjugate?

A1: The choice of purification method depends on factors such as the scale of your preparation, the nature of your biomolecule, and the required purity.

  • Size Exclusion Chromatography (SEC): Excellent for high-resolution separation of the conjugate from free dye and aggregates. It is a common and effective method for smaller scale preparations.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high resolution and is particularly useful for analyzing the heterogeneity of the conjugate population (e.g., different dye-to-protein ratios).[14] However, the use of organic solvents may cause denaturation of some proteins.

  • Tangential Flow Filtration (TFF): Ideal for large-scale production as it is rapid and scalable. It is effective for concentration, buffer exchange, and removal of free dye.

Q2: How do I determine the Degree of Labeling (DOL) or Dye-to-Protein (D/P) ratio of my purified conjugate?

A2: The DOL is a critical quality attribute and can be determined using UV-Vis spectrophotometry.[15]

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the 800CW dye (~778 nm).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration using the Beer-Lambert law and the extinction coefficient of IRDye 800CW.

  • The DOL is the molar ratio of the dye to the protein.

For antibodies, the optimal DOL is typically between 2 and 10.[16]

Q3: What are the best practices for storing purified 800CW labeled conjugates?

A3: Proper storage is crucial to maintain the stability and functionality of your conjugate.

  • Temperature: For long-term storage, it is recommended to store aliquots at -20°C or -80°C in a non-frost-free freezer.[12][13] Short-term storage (a few weeks) can be at 4°C.[11]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation, store the conjugate in single-use aliquots.[11][12][13]

  • Light Protection: IRDye 800CW is a fluorescent dye and should be protected from light to prevent photobleaching. Store vials in the dark.[17]

  • Additives: Consider adding a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) to prevent freezing at -20°C.[13] A carrier protein such as bovine serum albumin (BSA) can also be added to improve stability, especially for dilute solutions.[13]

Quantitative Data Summary

The following table summarizes typical performance metrics for different purification methods. Note that actual results will vary depending on the specific conjugate and experimental conditions.

Purification MethodTypical RecoveryFree Dye RemovalAggregate RemovalThroughput
Size Exclusion Chromatography (SEC) >90%Excellent (>99%)GoodLow to Medium
Reverse-Phase HPLC (RP-HPLC) Variable (can be lower due to hydrophobicity)Excellent (>99%)ExcellentLow to Medium
Tangential Flow Filtration (TFF) >95%Good to Excellent (>98%)LimitedHigh

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for removing free dye and separating aggregates from the 800CW labeled conjugate.

  • Column Preparation:

    • Select a desalting column with an appropriate fractionation range for your conjugate (e.g., Sephadex G-25).

    • Equilibrate the column with at least 5 column volumes of your desired purification buffer (e.g., PBS, pH 7.4).

  • Sample Loading:

    • Apply the crude conjugate reaction mixture to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically around 10-25% of the column bed volume).

  • Elution:

    • Elute the sample with the equilibration buffer.

    • Collect fractions. The 800CW labeled conjugate is larger and will elute first in the void volume (this will be the first colored fraction). The smaller, unconjugated dye will be retained by the resin and elute later.

  • Analysis:

    • Pool the fractions containing the purified conjugate.

    • Analyze the purity by SDS-PAGE and measure the absorbance at 280 nm and ~778 nm to determine the concentration and DOL.

Protocol 2: Purification by Tangential Flow Filtration (TFF)

This protocol is ideal for concentrating the sample, removing free dye, and buffer exchange for larger volumes.

  • System Setup:

    • Install a TFF membrane with an appropriate MWCO (e.g., 30 kDa for an antibody conjugate).

    • Flush the system with the desired buffer to remove any storage solution and equilibrate the membrane.

  • Concentration:

    • Load the crude conjugate solution into the reservoir.

    • Recirculate the solution through the TFF system, allowing the permeate (containing buffer and small molecules like free dye) to be removed.

    • Continue until the desired sample volume is reached.

  • Diafiltration (Buffer Exchange and Free Dye Removal):

    • Add fresh buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume.

    • Perform at least 5-7 diafiltration volumes to ensure efficient removal of the free dye.

  • Final Concentration and Recovery:

    • Concentrate the sample to the desired final volume.

    • Recover the purified conjugate from the system.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

This method is suitable for analytical purposes and small-scale purification, providing high-resolution separation.

  • Column and Mobile Phase Preparation:

    • Use a C4, C8, or C18 column suitable for protein separation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient of increasing Mobile Phase B to elute the conjugate. The more hydrophobic species (higher DOL) will elute at higher acetonitrile concentrations.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the desired peaks.

    • Analyze the fractions by mass spectrometry or SDS-PAGE to confirm purity and identity.

Visualizations

experimental_workflow cluster_labeling Conjugation cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (e.g., Antibody) Reaction Labeling Reaction Biomolecule->Reaction Dye IRDye 800CW NHS Ester Dye->Reaction Crude Crude Conjugate (Labeled Biomolecule + Free Dye) Reaction->Crude SEC Size Exclusion Chromatography Crude->SEC TFF Tangential Flow Filtration Crude->TFF RPHPLC Reverse-Phase HPLC Crude->RPHPLC Purified Purified 800CW Conjugate SEC->Purified TFF->Purified RPHPLC->Purified Analysis Purity & DOL Analysis Purified->Analysis

Caption: General workflow for the synthesis, purification, and analysis of 800CW labeled conjugates.

troubleshooting_workflow cluster_yield Low Yield Solutions cluster_dye Free Dye Removal cluster_aggregation Aggregation Solutions Start Start: Purification Issue LowYield Low Recovery? Start->LowYield FreeDye Free Dye Contamination? LowYield->FreeDye No OptimizeDOL Optimize DOL LowYield->OptimizeDOL Yes CheckBinding Check Nonspecific Binding LowYield->CheckBinding Yes PreventPrecip Prevent Precipitation LowYield->PreventPrecip Yes Aggregation High Aggregation? FreeDye->Aggregation No UseSEC Use SEC FreeDye->UseSEC Yes UseTFF Use TFF/Diafiltration FreeDye->UseTFF Yes UseDialysis Use Dialysis FreeDye->UseDialysis Yes End Consult Further Documentation Aggregation->End No GentleHandling Gentle Handling Aggregation->GentleHandling Yes OptimizeStorage Optimize Storage Aggregation->OptimizeStorage Yes ScreenBuffers Screen Buffers Aggregation->ScreenBuffers Yes

Caption: A logical troubleshooting workflow for common issues in 800CW conjugate purification.

References

Technical Support Center: Enhancing IRDye 800CW Signal for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their deep tissue imaging experiments using IRDye 800CW.

Troubleshooting Guides

This section addresses common issues encountered during deep tissue imaging with IRDye 800CW, offering step-by-step solutions.

Issue 1: Weak or No Signal

A faint or absent fluorescent signal can prevent the visualization of target structures.

Possible Cause Recommended Solution
Incorrect Filter Set Ensure the excitation and emission filters on your imaging system are appropriate for IRDye 800CW (Excitation max ~774 nm, Emission max ~789 nm).[1]
Low Antibody/Probe Concentration Titrate the concentration of your IRDye 800CW-conjugated antibody or probe to find the optimal concentration. Initial testing can start around 1 µg/mL.[2]
Insufficient Incubation Time Optimize the incubation time to allow for adequate penetration and binding of the probe to the target within the tissue.
Target Not Accessible For intracellular targets, ensure that your tissue permeabilization protocol is effective.[3][4]
Photobleaching Minimize the exposure of your sample to the excitation light. Use appropriate anti-fade reagents in your mounting medium.[5]
Poor Sample Preparation Confirm that the target protein is expressed in your sample and that the tissue fixation and processing methods are not compromising the antigenicity.[2]

Issue 2: High Background Fluorescence

Excessive background signal can obscure the specific signal from the target, leading to a poor signal-to-noise ratio.

Possible Cause Recommended Solution
Non-Specific Antibody Binding - Use a blocking buffer optimized for fluorescent applications to minimize non-specific interactions.[6] - Consider using an Fc receptor blocking reagent if you observe non-specific binding of antibodies.
Excess Antibody/Probe Concentration A high concentration of the fluorescent probe can lead to increased non-specific binding and background. Perform a titration to determine the optimal concentration.[2][4]
Insufficient Washing Increase the number and duration of wash steps after incubation with the fluorescent probe to remove unbound molecules.[4]
Autofluorescence - Image a negative control sample (without the fluorescent probe) to assess the level of endogenous autofluorescence. - Consider using a tissue clearing method, as some can reduce autofluorescence.
Blotting Membrane Autofluorescence (for blotting applications) Test different types of blotting membranes, as autofluorescence can vary. Low-fluorescence PVDF membranes are often a good choice.[2]

Issue 3: Limited Penetration Depth

Achieving sufficient signal from deep within the tissue is a common challenge due to light scattering and absorption.

Possible Cause Recommended Solution
Light Scattering by Lipids Employ a tissue clearing method to render the tissue more transparent. This involves removing lipids, which are a primary cause of light scattering.[7][8]
Signal Attenuation Increase the laser power of the imaging system. However, be cautious of phototoxicity and photobleaching.
Inadequate Clearing Protocol The choice of clearing agent and the duration of the clearing process are critical. Select a protocol that is compatible with your tissue type and IRDye 800CW.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of IRDye 800CW-conjugated antibody for deep tissue imaging?

The optimal concentration is highly dependent on the specific antibody, target abundance, and tissue type. It is crucial to perform a titration experiment to determine the concentration that provides the best signal-to-background ratio. A starting point for primary antibodies is often around 1 µg/mL.[2] For some applications, such as fluorescence-guided surgery, a fixed dose of 50 mg has been suggested as appropriate for successful imaging.[10]

Q2: How can I improve the signal-to-noise ratio (SNR) in my images?

Improving the SNR is key to obtaining high-quality deep tissue images. Several strategies can be employed:

  • Optimize Probe Concentration: Use the lowest possible concentration of your IRDye 800CW probe that still provides a strong specific signal.[2]

  • Thorough Washing: Implement stringent washing steps to remove unbound probe.[3]

  • Blocking: Use an effective blocking buffer to minimize non-specific binding.[6]

  • Image Acquisition Settings: Adjust camera settings, such as exposure time, to maximize signal detection while minimizing noise. Averaging consecutive frames can also significantly improve image quality by reducing noise.[11]

  • Tissue Clearing: Clearing the tissue can reduce background autofluorescence and light scattering, thereby improving the SNR.

Q3: Which tissue clearing method is best for use with IRDye 800CW?

The choice of tissue clearing method depends on your specific experimental needs, including tissue size, desired transparency, and whether you need to preserve endogenous fluorescent proteins. IRDye 800CW, being a small molecule dye, is generally compatible with a wide range of clearing methods.

  • Solvent-based methods (e.g., 3DISCO, iDISCO, uDISCO): These are fast and effective for large samples but can quench the fluorescence of some proteins and may cause tissue shrinkage.[7][8][9]

  • Aqueous-based methods (e.g., Scale, SeeDB, CUBIC): These are gentler on the tissue and better at preserving endogenous fluorescence but are typically slower and may be less effective for very large samples.[7][9]

  • Hydrogel-based methods (e.g., CLARITY, SHIELD): These methods embed the tissue in a hydrogel to preserve its structure while removing lipids. They offer excellent transparency and are compatible with immunostaining.[8]

It is recommended to consult literature for protocols that have been successfully used with near-infrared dyes like IRDye 800CW and your specific tissue type.

Q4: What is the expected tissue penetration depth for the 800CW signal?

The penetration depth of the IRDye 800CW signal is influenced by several factors, including the optical properties of the tissue, the concentration of the fluorophore, and the sensitivity of the imaging system.[12] In phantom studies, IRDye 800CW has been detected through up to 1.6 cm of tissue-mimicking material.[13] The near-infrared window (650-900 nm), where IRDye 800CW emits, allows for deeper light penetration through tissues compared to visible light, with decreased light scattering and autofluorescence.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of IRDye 800CW in various applications.

Table 1: Performance Metrics of IRDye 800CW Conjugates

Tracer Application Tumor-to-Background Ratio (TBR) Reference
Panitumumab-IRDye800CWHead and Neck Cancer ImagingNo correlation with dose, but MFI correlated with dose.[10]
IRDye 800CW-RGDGlioblastoma Imaging79.7 ± 6.9 (U-87 MG model)[15]
TPP-IRDye800Head and Neck Cancer (topical)2.38 (in a tumor mouse model)[16]
800CW-TATEMeningioma Imaging21.1 (NCI-H69 xenograft)[17]

Table 2: Tissue Penetration Depth of Near-Infrared Dyes

Dye Phantom/Tissue Model Penetration Depth Reference
Bevacizumab-800CWTissue-mimicking materialUp to 1.6 cm[13]
Indocyanine Green (ICG)Tissue-mimicking material1.6 - 2.4 cm[13]

Experimental Protocols

Protocol 1: General Staining Protocol for IRDye 800CW-Conjugated Antibodies in Tissue Sections

  • Deparaffinization and Rehydration (for FFPE tissues):

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval (if required):

    • Perform heat-induced epitope retrieval (HIER) or enzymatic digestion based on the primary antibody datasheet.

  • Permeabilization (for intracellular targets):

    • Incubate sections in a buffer containing a mild detergent (e.g., 0.2% Triton X-100 in PBS) for 10-15 minutes.

  • Blocking:

    • Incubate sections in a blocking buffer (e.g., 5% normal serum in PBS) for 1 hour at room temperature to minimize non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the IRDye 800CW-conjugated primary antibody to its optimal concentration in antibody dilution buffer.

    • Incubate the sections with the diluted antibody overnight at 4°C.

  • Washing:

    • Wash the sections three to four times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween 20).[4]

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium, preferably one with an anti-fade agent.

  • Imaging:

    • Image the sections using a fluorescence microscope or imaging system equipped with the appropriate filters for IRDye 800CW.

Protocol 2: Basic Workflow for Tissue Clearing

  • Fixation: Perfuse the animal or incubate the tissue with a fixative (e.g., 4% paraformaldehyde).

  • Washing: Wash the tissue extensively in PBS to remove the fixative.

  • Dehydration (for solvent-based methods): Immerse the tissue in a graded series of ethanol or other dehydrating agents.[9]

  • Clearing: Incubate the tissue in the chosen clearing solution. The incubation time will vary depending on the method and the size of the tissue, ranging from hours to several days.

  • Refractive Index Matching: Immerse the cleared tissue in a mounting medium with a refractive index that matches that of the cleared tissue to achieve maximum transparency.

  • Imaging: Image the cleared tissue using a suitable microscopy technique (e.g., confocal, light-sheet).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fixation Tissue Fixation Washing1 Washing Fixation->Washing1 Permeabilization Permeabilization Washing1->Permeabilization Blocking Blocking Permeabilization->Blocking Incubation IRDye 800CW Probe Incubation Blocking->Incubation Washing2 Washing Incubation->Washing2 Clearing Tissue Clearing (Optional) Washing2->Clearing Mounting Mounting Clearing->Mounting Imaging Deep Tissue Imaging Mounting->Imaging

Caption: Experimental workflow for deep tissue imaging with IRDye 800CW.

troubleshooting_flowchart decision decision issue issue solution solution start Start Imaging Experiment check_signal Is the signal strong and specific? start->check_signal low_signal Weak or No Signal check_signal->low_signal No check_background Is the background low? check_signal->check_background Yes troubleshoot_low Check Filters Increase Probe Concentration Optimize Incubation low_signal->troubleshoot_low troubleshoot_low->check_signal high_background High Background check_background->high_background No check_depth Is penetration depth sufficient? check_background->check_depth Yes troubleshoot_high Optimize Blocking Titrate Probe Concentration Increase Washes high_background->troubleshoot_high troubleshoot_high->check_background low_depth Limited Penetration check_depth->low_depth No success Successful Imaging check_depth->success Yes troubleshoot_depth Implement Tissue Clearing low_depth->troubleshoot_depth troubleshoot_depth->check_depth

Caption: Troubleshooting flowchart for enhancing 800CW signal.

clearing_methods cluster_main Tissue Clearing Approaches A Solvent-Based (e.g., 3DISCO, iDISCO) P1 Pro A->P1 Fast, High Transparency C1 Con A->C1 Can Quench FP Fluorescence B Aqueous-Based (e.g., Scale, CUBIC) P2 Pro B->P2 Gentle, Preserves FPs C2 Con B->C2 Slower, Less Effective for Large Samples C Hydrogel-Based (e.g., CLARITY) P3 Pro C->P3 Excellent Transparency, Preserves Structure C3 Con C->C3 Technically More Complex

Caption: Comparison of major tissue clearing methodologies.

References

Technical Support Center: Stability of 800CW Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 800CW conjugates during storage.

Troubleshooting Guides

Issue 1: Increased Aggregation of 800CW Conjugate During Storage

Question: I am observing an increase in the aggregation of my 800CW-antibody conjugate during storage at 4°C and -20°C. What are the potential causes and how can I troubleshoot this?

Answer:

Increased aggregation is a common issue with antibody conjugates, including those labeled with 800CW. The conjugation of the hydrophobic dye can expose hydrophobic patches on the antibody surface, leading to self-association. Here’s a step-by-step guide to troubleshoot this issue:

  • Review Your Storage Buffer: The composition of your storage buffer plays a critical role in conjugate stability.

    • pH: Ensure the pH of your buffer is optimal for your specific antibody, typically ranging from 6.0 to 7.5. Deviations from the optimal pH can lead to protein unfolding and aggregation.

    • Buffer System: Phosphate-buffered saline (PBS) is commonly used but may not always be the best choice for long-term storage, especially during freeze-thaw cycles. Consider switching to a histidine-sucrose buffer, which has been shown to reduce aggregation of conjugated antibodies during storage and freeze-thaw events.[1]

    • Excipients: The addition of stabilizers can significantly improve the stability of your conjugate.

      • Cryoprotectants: For frozen storage, include cryoprotectants like sucrose (B13894) or glycerol (B35011) (at concentrations of 5-10%) to minimize freeze-thaw-induced aggregation.[2][3]

      • Surfactants: A non-ionic surfactant such as Polysorbate 80 (at a low concentration, e.g., 0.01-0.05%) can help prevent surface-induced aggregation.

  • Optimize Storage Conditions:

    • Temperature: For short-term storage (a few weeks), 4°C is generally acceptable. For long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

    • Aliquoting: Aliquot your conjugate into single-use volumes to prevent multiple freeze-thaw cycles, which are a major cause of aggregation.

    • Light Exposure: 800CW is a fluorescent dye and can be susceptible to photobleaching, which can also contribute to instability. Always store your conjugates protected from light in amber tubes or tubes wrapped in foil.

  • Assess the Degree of Labeling (DOL):

    • Over-labeling your antibody with too many dye molecules can significantly increase its hydrophobicity and propensity to aggregate. Aim for a DOL that provides adequate fluorescence without compromising stability. If you suspect over-labeling, try reducing the molar ratio of dye to antibody during the conjugation reaction.

  • Purification Method:

    • Ensure your purification method, such as size-exclusion chromatography (SEC), effectively removes any existing aggregates and unconjugated dye after the labeling reaction.

Issue 2: Loss of Fluorescence Signal Over Time

Question: The fluorescence intensity of my 800CW conjugate appears to be decreasing after several weeks of storage. What could be causing this and what can I do?

Answer:

A decrease in fluorescence intensity can be attributed to several factors, including photobleaching and degradation of the dye. Here’s how to address this issue:

  • Protect from Light: This is the most critical step. IRDye 800CW is a fluorophore and is sensitive to light.

    • Storage: Always store conjugate solutions in light-protected tubes (e.g., amber vials) or wrap them in aluminum foil.

    • Handling: Minimize the exposure of your conjugate to ambient light during experimental procedures.

  • Check for Chemical Degradation:

    • Buffer Components: Certain components in your buffer could potentially react with the 800CW dye, leading to its degradation. Ensure your buffer is free of any reactive species. Histidine, for example, has been reported to accelerate the degradation of some small molecules under certain conditions.[4]

    • Oxidation: The 800CW dye can be susceptible to oxidation. If you suspect this is an issue, consider degassing your buffer or adding a small amount of an antioxidant, but be sure to test for compatibility with your antibody and downstream application.

  • Evaluate Storage Temperature:

    • While -20°C or -80°C is recommended for long-term storage to prevent microbial growth and slow down chemical degradation, ensure that the freeze-thaw process is not affecting the conjugate's structure in a way that quenches the fluorescence.

  • Confirm Conjugate Integrity:

    • Use SEC-HPLC to check for signs of fragmentation or degradation of the antibody itself, which could lead to a loss of the fluorescent signal.

FAQs

Q1: What is the recommended storage buffer for 800CW-antibody conjugates?

A1: While there is no single "best" buffer for all 800CW conjugates, a good starting point is a buffer with a pH between 6.0 and 7.5 that is optimized for your specific antibody. For long-term frozen storage, a histidine-sucrose buffer (e.g., 25 mM histidine, 250 mM sucrose, pH 6.0) has been shown to be superior to PBS in preventing aggregation during freeze-thaw cycles.[1] Adding a cryoprotectant like sucrose or glycerol is highly recommended for storage at -20°C or -80°C.

Q2: How many freeze-thaw cycles can my 800CW conjugate tolerate?

A2: It is strongly recommended to avoid multiple freeze-thaw cycles. Ideally, you should aliquot your conjugate into single-use volumes immediately after purification. Each freeze-thaw cycle can contribute to protein denaturation and aggregation. If you must perform a freeze-thaw cycle, do so slowly and ensure your storage buffer contains a cryoprotectant.

Q3: How can I tell if my 800CW conjugate has aggregated?

A3: The most reliable method for detecting and quantifying aggregation is Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC). This technique separates molecules based on their size, allowing you to distinguish between monomers, dimers, and larger aggregates. A visual inspection for turbidity or precipitation can also be an initial indicator of severe aggregation.

Q4: Can I add a preservative like sodium azide (B81097) to my 800CW conjugate storage buffer?

A4: Yes, for storage at 4°C, adding a preservative like sodium azide at a low concentration (e.g., 0.02-0.05%) can prevent microbial growth. However, be aware that sodium azide can interfere with some downstream applications, particularly those involving live cells, as it is a metabolic inhibitor.

Q5: What is the expected shelf-life of an 800CW conjugate?

A5: The shelf-life of an 800CW conjugate is highly dependent on the specific antibody, the degree of labeling, the storage buffer, and the storage conditions. A long-term stability study of a panitumumab-IRDye800CW conjugate showed that it remained relatively stable for over 4.5 years when stored under optimal conditions, although an increase in aggregation was observed over time. Regular quality control, including SEC-HPLC analysis, is recommended to monitor the stability of your conjugate over its intended use period.

Data Presentation

Table 1: Long-Term Stability of Panitumumab-IRDye800CW Conjugate

Time (months)Monomer Purity (%)Aggregate (%)Dye-to-Protein Ratio
098.981.022.0
697.52.51.9
1296.83.21.8
2494.55.51.7
3692.17.91.6
4291.28.81.5
5492.747.261.4

Data synthesized from a long-term stability study.

Table 2: Effect of Storage Buffer on Ruthenylated Antibody Aggregation after 5 Freeze-Thaw Cycles

Storage BufferMonomer (%)Dimer/Trimer (%)Unordered Multimers (%)
PBS (pH 7.4)97.4>2.0Present
Histidine-Sucrose (pH 6.0)99.6~0.2Not Detected

Data from a comparative study on a ruthenylated antibody, demonstrating the superior cryoprotective effect of a histidine-sucrose buffer over PBS.[1]

Experimental Protocols

Protocol 1: SEC-HPLC for Aggregate Analysis of 800CW Conjugates

This protocol provides a general method for the analysis of 800CW conjugate aggregation. Optimization may be required for your specific conjugate and HPLC system.

1. Materials:

  • Size-Exclusion HPLC column suitable for antibody analysis (e.g., Agilent AdvanceBio SEC 300Å, or Waters ACQUITY UPLC BEH200 SEC)
  • HPLC system with a UV detector
  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (filter and degas)
  • 800CW conjugate sample
  • 0.22 µm syringe filters

2. Method:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
  • Sample Preparation:
  • Thaw the 800CW conjugate sample on ice.
  • If necessary, dilute the sample with the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
  • Injection: Inject 10-20 µL of the prepared sample onto the column.
  • Data Acquisition:
  • Run the separation for a sufficient time to allow for the elution of the monomer and any potential aggregates and fragments (typically 15-30 minutes).
  • Monitor the absorbance at 280 nm for the protein and 780 nm for the 800CW dye.
  • Data Analysis:
  • Integrate the peaks in the chromatogram. The main peak corresponds to the monomeric conjugate. Peaks eluting earlier represent aggregates (dimers, trimers, etc.), while later eluting peaks may indicate fragments.
  • Calculate the percentage of each species by dividing the area of its peak by the total area of all peaks.

Protocol 2: Measuring Fluorescence Stability of 800CW Conjugates

This protocol describes a method to assess the fluorescence stability of your 800CW conjugate over time.

1. Materials:

  • Fluorometer or plate reader with excitation and emission wavelengths suitable for 800CW (Excitation max ~774 nm, Emission max ~789 nm in PBS)
  • Quartz cuvettes or black-walled, clear-bottom microplates
  • Storage buffer (the same buffer your conjugate is stored in)
  • 800CW conjugate samples stored under different conditions (e.g., 4°C vs. -20°C, light vs. dark)

2. Method:

  • Instrument Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for 800CW.
  • Sample Preparation:
  • At each time point (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot of your stored conjugate.
  • Dilute the conjugate to a concentration within the linear range of your fluorometer using the storage buffer. It is crucial to use the same dilution factor for all samples and time points.
  • Measurement:
  • Transfer the diluted sample to a cuvette or microplate well.
  • Measure the fluorescence intensity.
  • Measure the fluorescence of a buffer blank and subtract this value from your sample readings.
  • Data Analysis:
  • Plot the fluorescence intensity as a function of storage time for each storage condition.
  • A decrease in fluorescence intensity over time indicates potential degradation or photobleaching.

Visualizations

cluster_storage Storage Conditions cluster_formulation Formulation Temperature Temperature 800CW_Conjugate_Stability 800CW_Conjugate_Stability Temperature->800CW_Conjugate_Stability Light_Exposure Light_Exposure Light_Exposure->800CW_Conjugate_Stability Freeze_Thaw Freeze_Thaw Freeze_Thaw->800CW_Conjugate_Stability Buffer_pH Buffer_pH Buffer_pH->800CW_Conjugate_Stability Excipients Excipients Excipients->800CW_Conjugate_Stability DOL Degree of Labeling DOL->800CW_Conjugate_Stability Aggregation Aggregation 800CW_Conjugate_Stability->Aggregation Fluorescence_Loss Loss of Fluorescence 800CW_Conjugate_Stability->Fluorescence_Loss

Caption: Factors influencing the stability of 800CW conjugates.

cluster_storage_actions Storage Optimization cluster_buffer_actions Buffer Reformulation Start Observe Aggregation Check_Storage Review Storage Conditions Start->Check_Storage Check_Buffer Analyze Buffer Composition Start->Check_Buffer Check_DOL Assess Degree of Labeling Start->Check_DOL Aliquot Aliquot to Avoid Freeze-Thaw Check_Storage->Aliquot Protect_Light Protect from Light Check_Storage->Protect_Light Optimize_Temp Optimize Storage Temperature Check_Storage->Optimize_Temp Adjust_pH Adjust pH Check_Buffer->Adjust_pH Add_Excipients Add Cryoprotectants/ Surfactants Check_Buffer->Add_Excipients Change_Buffer Consider Alternative Buffer System Check_Buffer->Change_Buffer Reduce_DOL Reduce Dye:Protein Ratio in Conjugation Check_DOL->Reduce_DOL Re-evaluate Re-evaluate Stability Aliquot->Re-evaluate Protect_Light->Re-evaluate Optimize_Temp->Re-evaluate Adjust_pH->Re-evaluate Add_Excipients->Re-evaluate Change_Buffer->Re-evaluate Reduce_DOL->Re-evaluate

Caption: Troubleshooting workflow for 800CW conjugate aggregation.

References

IRDye 800CW Fluorescence Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IRDye 800CW fluorescence. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the quenching of 800CW fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For IRDye 800CW, this can occur due to a variety of factors, including the formation of non-fluorescent aggregates, energy transfer to other molecules, and environmental effects.

Q2: What are the common causes of IRDye 800CW quenching?

A: The most common causes of IRDye 800CW quenching in a laboratory setting include:

  • Aggregation-Caused Quenching (ACQ): At high concentrations, IRDye 800CW molecules can stack together, leading to self-quenching.[1][2][3] This is particularly relevant when labeling antibodies or other macromolecules with a high dye-to-protein ratio.[4][5]

  • Environmental Factors: The chemical environment, such as the pH and components of your buffer, can significantly impact fluorescence.

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible destruction of the fluorophore, causing a loss of signal.[6]

  • Presence of Quenchers: Certain molecules, like Black Hole Quencher-3 (BHQ-3), can act as efficient quenchers of 800CW fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.[7][8][9]

  • Suboptimal Labeling and Purification: Incomplete removal of unreacted dye or the presence of interfering substances from the labeling reaction can affect the final fluorescence signal.

Q3: How can I tell if my IRDye 800CW is quenched?

A: A key indicator of quenching is a lower-than-expected fluorescence signal. In cases of aggregation-caused quenching, you might observe a shift in the absorbance spectrum.[10] Comparing the fluorescence intensity of your labeled conjugate to a standard curve of the free dye can also help identify potential quenching.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to IRDye 800CW fluorescence quenching.

Issue 1: Low or No Fluorescence Signal After Labeling
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Labeling pH Verify the pH of your reaction buffer. For NHS ester reactions, the pH should be around 8.5.[11] For maleimide (B117702) reactions, the optimal pH is between 6.5 and 7.5.[12]Optimal fluorescence intensity upon successful conjugation.
Buffer Composition Ensure your buffer is free of interfering substances. For example, amine-containing buffers (like Tris) should not be used with NHS esters. Azide should also be avoided. Use of 1-10 mM EDTA is recommended for maleimide labeling to prevent metal-catalyzed oxidation.[12]A stable and bright fluorescence signal.
Excess Reducing Agent (Maleimide Labeling) If you used a reducing agent like DTT or TCEP, ensure it was removed before adding the maleimide dye, as it can react with the dye.[12]Successful labeling of the target molecule and not the reducing agent.
Improper Storage of Dye IRDye 800CW should be stored at -20°C, protected from light and moisture.[11] Reconstituted dye in DMSO is stable for up to two weeks at -20°C, while dye in water should be used immediately.[11][13]The dye retains its reactivity and fluorescence capacity.
Issue 2: High Background or Non-Specific Signal in Imaging Applications (e.g., Western Blots)
Possible Cause Troubleshooting Step Expected Outcome
High Secondary Antibody Concentration Optimize the dilution of your IRDye 800CW-labeled secondary antibody. High concentrations can lead to quenching and non-specific binding.[14][15] Recommended starting dilution is 1:20,000.[16]A clear signal with low background.
Inadequate Blocking Use an appropriate blocking buffer for your membrane. Options include 5% non-fat dry milk or commercial blocking buffers.[15]Reduced non-specific antibody binding and lower background.
Insufficient Washing Increase the number and/or duration of your wash steps to remove unbound antibodies. Include a mild detergent like Tween 20 in your wash buffer.[15]Cleaner background and improved signal-to-noise ratio.
Issue 3: Signal Fades Quickly During Imaging
Possible Cause Troubleshooting Step Expected Outcome
Photobleaching Minimize the exposure time of your sample to the excitation light. Use the lowest laser power necessary to obtain a good signal. The use of antifade reagents in mounting media can also help for microscopy applications. Fluorescence intensity can be significantly reduced after prolonged exposure.[6]A more stable fluorescence signal over time.
Radiobleaching (for dual-modality imaging) If using radionuclides, be aware that they can quench the fluorescence of 800CW. The addition of radical scavengers like ascorbic acid may offer protection.[17]Preservation of fluorescence in the presence of radiation.

Quantitative Data Summary

The following tables provide key quantitative parameters related to IRDye 800CW to aid in experimental design and troubleshooting.

Table 1: IRDye 800CW Spectroscopic Properties

Solvent Absorbance Maxima (nm) Emission Maxima (nm) Molar Absorptivity (L mol⁻¹ cm⁻¹)
Methanol778794300,000
PBS774789240,000
1:1 PBS:Methanol777791270,000
Data sourced from LI-COR Biosciences product information.[11]

Table 2: Recommended Labeling Conditions

Parameter IRDye 800CW NHS Ester IRDye 800CW Maleimide
Target Functional Group Primary and secondary aminesFree sulfhydryl groups
Reaction pH 8.5[11]6.5 - 7.5[12]
Reaction Temperature 20°C[11]Room temperature or 4°C (overnight)[12]
Reaction Time 2 hours[11]2-3 hours at room temperature or 16-18 hours at 4°C[12]
Recommended Buffer Phosphate (B84403) buffer (azide-free)[11]Phosphate Buffered Saline (PBS) with 1-10 mM EDTA[12]

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with IRDye 800CW NHS Ester
  • Prepare the Antibody: Dissolve the antibody in an azide-free phosphate buffer at pH 8.5.[11]

  • Reconstitute the Dye: Dissolve the lyophilized IRDye 800CW NHS Ester in DMSO to a concentration of 10-20 mg/mL.[11]

  • Labeling Reaction: Add the dissolved dye to the antibody solution. A typical starting point is a 2:1 molar ratio of dye to antibody for an IgG. The reaction should proceed for 2 hours at 20°C in the dark.[11]

  • Purification: Remove unreacted dye by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against PBS.[11]

  • Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and 778 nm (for the dye).[11]

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.

Protocol 2: Troubleshooting Low Signal in a Western Blot
  • Verify Protein Transfer: After transfer, stain the gel with a total protein stain to ensure efficient transfer. High molecular weight proteins may require longer transfer times.[14]

  • Optimize Antibody Dilutions: Perform a dot blot or use a multiplex blotting system to test a range of primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[15]

  • Check Antibody Compatibility: Ensure your primary and secondary antibodies are compatible (e.g., using a goat anti-mouse secondary for a mouse primary). For multi-color Westerns, use highly cross-adsorbed secondary antibodies.[15]

  • Review Blocking and Washing Steps: Ensure that the blocking buffer is appropriate for your primary antibody and that wash steps are sufficient to remove unbound secondary antibody.[15]

  • Image with Appropriate Settings: Use an imager designed for near-infrared fluorescence and ensure the correct excitation and emission filters are used. Check for any contamination on the imaging surface.[15]

Visualizations

Quenching_Mechanisms cluster_Quenching Common Quenching Mechanisms of IRDye 800CW ACQ Aggregation-Caused Quenching (ACQ) (Self-Quenching) ACQ_desc High local concentration leads to non-fluorescent aggregates. ACQ->ACQ_desc FRET Förster Resonance Energy Transfer (FRET) FRET_desc Energy transfer to a nearby acceptor molecule (quencher). FRET->FRET_desc Collisional Dynamic (Collisional) Quenching Collisional_desc Contact with other molecules leads to non-radiative decay. Collisional->Collisional_desc Photobleaching Photobleaching Photobleaching_desc Irreversible photochemical destruction of the fluorophore. Photobleaching->Photobleaching_desc

Caption: Overview of common quenching mechanisms for IRDye 800CW.

Experimental_Workflow_Troubleshooting cluster_workflow Troubleshooting Workflow for Low Fluorescence Signal Start Low Fluorescence Signal Observed CheckLabeling Review Labeling Protocol (pH, buffer, purification) Start->CheckLabeling CheckStorage Verify Dye and Conjugate Storage CheckLabeling->CheckStorage Labeling OK Resolved Signal Improved CheckLabeling->Resolved Issue Found & Corrected CheckConcentration Optimize Conjugate Concentration CheckStorage->CheckConcentration Storage OK CheckStorage->Resolved Issue Found & Corrected CheckImaging Verify Imaging Parameters CheckConcentration->CheckImaging Concentration OK CheckConcentration->Resolved Issue Found & Corrected CheckImaging->Resolved Imaging OK

Caption: A logical workflow for troubleshooting low 800CW fluorescence.

References

Optimizing Incubation Times for 800CW Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for 800CW staining.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during 800CW staining experiments, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing a weak or no signal after staining with my IRDye 800CW secondary antibody. What are the possible causes and how can I troubleshoot this?

A weak or absent signal can stem from several factors, ranging from antibody concentration to incubation time.[1][2]

  • Insufficient Antibody Concentration: The concentration of your primary or secondary antibody may be too low.[3][4] It is recommended to perform a titration to determine the optimal antibody concentration. For IRDye 800CW secondary antibodies, a starting dilution of 1:20,000 is often recommended for Western blotting.[5]

  • Suboptimal Incubation Time: Incubation times may be too short for sufficient binding to occur.[3] While a common starting point for secondary antibody incubation is 1 hour at room temperature, some protocols suggest that longer incubation times, such as overnight at 4°C, can enhance the signal.[5][6][7] However, extending the incubation for IRDye 800CW secondary antibodies beyond 1 hour at room temperature may increase background.[5]

  • Antibody Inactivity: Ensure that both primary and secondary antibodies are stored correctly and have not expired.[4]

  • Incompatible Secondary Antibody: Verify that your secondary antibody is directed against the host species of your primary antibody.[4]

  • Insufficient Target Protein: The protein of interest may not be abundant in your sample. Ensure you have loaded a sufficient amount of protein for detection.

Q2: My blot or cells exhibit high background after 800CW staining. What can I do to reduce it?

High background can obscure specific signals and make data interpretation difficult.[8] Several factors can contribute to this issue.

  • Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding.[9] Consider further diluting your antibodies.

  • Prolonged Incubation Time: While longer incubation can increase signal, it can also elevate background noise.[5] For IRDye 800CW secondary antibodies in Western blotting, it is advised not to exceed a 1-hour incubation at room temperature.[5]

  • Inadequate Blocking: Insufficient blocking can leave sites on the membrane or cells open for non-specific antibody binding.[8] Ensure you are using a high-quality blocking buffer and incubating for a sufficient amount of time (e.g., 1 hour at room temperature).

  • Insufficient Washing: Inadequate washing steps after primary and secondary antibody incubations can leave unbound antibodies that contribute to background.[8][10] Increase the number and/or duration of your wash steps.

  • Contamination: Ensure all buffers and equipment are clean to avoid particulate matter that can cause speckling on the membrane.

Q3: What is the recommended incubation time for an IRDye 800CW secondary antibody in a Western blot?

For Western blotting applications, the recommended incubation time for an IRDye 800CW secondary antibody is typically 1 hour at room temperature with gentle shaking.[5] It is important to protect the membrane from light during this incubation.[5] Exceeding this time may lead to an increase in background signal.[5]

Q4: Can I incubate my primary antibody overnight when using an 800CW secondary antibody?

Yes, incubating the primary antibody overnight at 4°C is a common practice and is generally compatible with subsequent detection using an IRDye 800CW secondary antibody.[6][7] This can sometimes enhance the signal for low-abundance proteins.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing 800CW staining across different applications.

ParameterWestern BlottingIn-Cell Western™ AssayDirect Protein Labeling
IRDye 800CW Secondary Antibody Dilution 1:20,000 (starting recommendation)[5]Varies by protocolNot Applicable
Secondary Antibody Incubation Time 1 hour at room temperature[5]Varies by protocolNot Applicable
Primary Antibody Incubation Time 1-2 hours at room temperature or overnight at 4°C[6][7]Varies by protocolNot Applicable
IRDye 800CW NHS Ester Incubation Time (for cell staining) Not Applicable20 minutes[11]Not Applicable
IRDye 800CW NHS Ester Labeling Reaction Time (for proteins) Not ApplicableNot Applicable2 hours at 20°C[12]
Temperature Room Temperature (for secondary) or 4°C (for primary)Room Temperature20°C[12]

Experimental Protocols

Protocol 1: Western Blotting with IRDye 800CW Secondary Antibody

This protocol provides a general workflow for detecting a target protein on a Western blot using an IRDye 800CW conjugated secondary antibody.

  • Blocking: Following protein transfer to a nitrocellulose or PVDF membrane, incubate the membrane in a suitable blocking buffer (e.g., Intercept® (TBS) Blocking Buffer) for 1 hour at room temperature with gentle agitation.[13]

  • Primary Antibody Incubation: Dilute the primary antibody in the recommended antibody diluent. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.[6][7]

  • Washing: Decant the primary antibody solution. Wash the membrane four times for 5 minutes each with a wash buffer (e.g., 1X TBS-T) at room temperature with gentle shaking.[5]

  • Secondary Antibody Incubation: Dilute the IRDye 800CW secondary antibody in the appropriate antibody diluent (a starting dilution of 1:20,000 is recommended).[5] Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle shaking. Crucially, protect the membrane from light during this step and all subsequent steps. [5]

  • Final Washes: Decant the secondary antibody solution. Wash the membrane four times for 5 minutes each with wash buffer at room temperature with gentle shaking.[5]

  • Imaging: The membrane is now ready for scanning on a near-infrared imaging system.

Protocol 2: In-Cell Western™ Assay with IRDye 800CW NHS Ester for Normalization

This protocol describes the use of IRDye 800CW NHS Ester to stain total protein for normalization in an In-Cell Western™ Assay.[11]

  • Cell Seeding and Treatment: Seed cells in a microplate and perform experimental treatments as required.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to your standard In-Cell Western™ protocol.

  • Dye Preparation: Prepare a 1 mg/mL stock solution of IRDye 800CW NHS Ester in anhydrous DMSO.[11] From this stock, prepare a diluted dye solution (e.g., a 1:50,000 dilution is a recommended starting point).[11]

  • Staining: Add the diluted dye solution to each well and incubate for 20 minutes at room temperature, protected from light.[11]

  • Washing: Wash the wells three times with a wash buffer (e.g., PBS + 0.1% Tween® 20) for 5 minutes each.[11]

  • Blocking and Immunostaining: Proceed with blocking and primary and secondary antibody incubations as per your standard In-Cell Western™ protocol.

Visualizations

Troubleshooting Workflow for Weak or No Signal

weak_signal_troubleshooting cluster_reagents Reagent Checks cluster_protocol Protocol Optimization start Weak or No Signal antibody_conc Check Antibody Concentrations start->antibody_conc antibody_activity Verify Antibody Activity start->antibody_activity secondary_compat Confirm Secondary Compatibility start->secondary_compat incubation_time Optimize Incubation Time start->incubation_time protein_load Increase Protein Load start->protein_load solution Signal Improved antibody_conc->solution antibody_activity->solution secondary_compat->solution incubation_time->solution protein_load->solution incubation_optimization start Start Optimization signal_check Signal Intensity? start->signal_check low_signal Low Signal signal_check->low_signal Weak high_background High Background signal_check->high_background Strong with High Background optimal_signal Optimal Signal signal_check->optimal_signal Good increase_time Increase Incubation Time (e.g., overnight at 4°C for primary) low_signal->increase_time decrease_time Decrease Incubation Time (especially for secondary) high_background->decrease_time increase_time->signal_check decrease_time->signal_check

References

best practices for handling and storing 800CW dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing IRDye® 800CW dyes. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. How should I store lyophilized IRDye® 800CW dye?

Lyophilized IRDye® 800CW dye should be stored at -20°C and protected from light and moisture.[1][2] When stored correctly, the undissolved dye is stable for up to one year.[1]

2. What is the best way to dissolve IRDye® 800CW dye?

The dye can be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water at a concentration of 10-20 mg/mL.[1] The choice of solvent depends on the stability of the molecule to be labeled. For proteins larger than 45 kDa, the amount of DMSO in the reaction is typically negligible and should not affect protein stability.[1] However, for smaller proteins or peptides, where a larger proportional volume of dye solution is needed, the stability of the target molecule in DMSO should be considered.[1]

3. How should I store dissolved IRDye® 800CW dye?

  • In DMSO: Dye dissolved in anhydrous DMSO is stable for up to two weeks when stored at -20°C and protected from light and moisture.[1]

  • In Water: Dye solubilized in water should be used immediately and any unused portion should be discarded after one use.[1]

4. What are the key spectral properties of IRDye® 800CW?

The excitation and emission maxima of IRDye® 800CW vary slightly depending on the solvent.

SolventExcitation Maximum (nm)Emission Maximum (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Methanol778794300,000
PBS774789240,000
1:1 PBS:Methanol777791270,000

Data sourced from LI-COR Biosciences product information sheets.[1][2]

5. What are the essential safety precautions when handling 800CW dyes?

As with any chemical, it is important to follow standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear rubber gloves, safety goggles, and a lab coat to avoid skin and eye contact.[3][4]

  • Handling Powders: When handling the lyophilized powder, wear an approved dust mask to prevent inhalation.[3][5] Work in a well-ventilated area or use a chemical fume hood.[3][4]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly after handling the dye.[6]

  • Spills: Wipe up any spills immediately with a damp cloth to prevent the powder from becoming airborne.[3][4]

  • Storage: Keep dye containers tightly closed and store them away from children and pets.[3][5]

Troubleshooting Guides

Low or No Fluorescent Signal
Possible Cause Recommended Solution
Incorrect Excitation/Emission Settings Verify that the imaging system's filters and settings are appropriate for IRDye® 800CW (Ex/Em: ~774/789 nm in PBS).[7]
Antibody Concentration Too Low Perform a titration to determine the optimal antibody concentration. For initial testing, a concentration of 1 µg/mL or higher is often recommended for primary antibodies.[7]
Inefficient Labeling Reaction Ensure the pH of the reaction buffer is optimal (pH 8.5 for NHS esters, pH 6.5-7.5 for maleimides).[1][8] Verify the molar ratio of dye to protein.
Photobleaching Minimize the exposure of the dye and labeled conjugates to light.[1] Use an anti-fade mounting medium for microscopy applications.[7]
Quenching High labeling densities can lead to self-quenching.[9] Reduce the dye-to-protein ratio in the labeling reaction. Ensure the purification step removes all unconjugated dye.
Degradation of Dye Ensure the dye has been stored correctly and is within its shelf life. Discard dye solutions in water after a single use.[1]
Intracellular Target Inaccessible For intracellular staining, ensure proper cell fixation and permeabilization protocols are followed to allow antibody access to the target.[7][10]
High Background Fluorescence
Possible Cause Recommended Solution
Excess Unconjugated Dye Ensure the purification method (e.g., spin columns, dialysis) is sufficient to remove all free dye from the labeled conjugate.[1] Size Exclusion Chromatography (SEC) can be used to confirm the removal of free dye.[1]
Antibody Concentration Too High High antibody concentrations can lead to non-specific binding. Perform a titration to find the optimal concentration that maximizes signal-to-noise.[7]
Non-specific Antibody Binding Use an appropriate blocking buffer (e.g., Odyssey® Blocking Buffer) to minimize non-specific interactions.[11] Ensure the secondary antibody is not cross-reacting with blocking agents like BSA or milk if using anti-goat or anti-bovine secondaries.[7]
Autofluorescence The near-infrared properties of IRDye® 800CW are designed to minimize autofluorescence.[12] However, if tissue or cell autofluorescence is an issue, ensure you are using the correct spectral channels and consider appropriate background subtraction methods.

Experimental Protocols

General Protein Labeling with IRDye® 800CW NHS Ester

This protocol provides a general guideline for conjugating IRDye® 800CW NHS Ester to proteins containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • IRDye® 800CW NHS Ester

  • Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, pH 8.5)

  • Anhydrous DMSO

  • Purification column (e.g., Zeba™ Desalt Spin Column)

Methodology:

  • Prepare Protein: Dissolve the protein in a buffer free of amines (e.g., PBS) at pH 8.5.[1]

  • Dissolve Dye: Immediately before use, dissolve the lyophilized IRDye® 800CW NHS Ester in anhydrous DMSO to a concentration of 10-20 mg/mL.[1]

  • Labeling Reaction: Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point for IgG antibodies is a 1:1 to 2:1 dye-to-protein ratio.[1]

  • Incubation: Incubate the reaction for 2 hours at room temperature (20°C), protected from light.[1]

  • Purification: Remove unconjugated dye using a desalting spin column or by dialysis against a suitable buffer like 1x PBS.[1]

  • Characterization (Optional): Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and 778 nm (for the dye).[1] The contribution of the dye to the 280 nm absorbance is approximately 3%.[1]

General Workflow for Antibody Conjugation and Staining

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_application Application prep_protein Prepare Antibody in Amine-Free Buffer (pH 8.5) reaction Incubate Antibody and Dye (2h, RT, Dark) prep_protein->reaction prep_dye Dissolve 800CW NHS Ester in DMSO prep_dye->reaction purify Remove Free Dye (Spin Column/Dialysis) reaction->purify stain Incubate Conjugate with Sample purify->stain wash Wash to Remove Unbound Conjugate stain->wash image Image on NIR Fluorescence System wash->image

Caption: Workflow for antibody conjugation and subsequent fluorescent staining.

Logical Troubleshooting Flow for No/Low Signal

troubleshooting_flow start Start: No/Low Signal check_imager Are Imager Settings Correct for 800CW? start->check_imager check_labeling Was Labeling Confirmed? check_imager->check_labeling Yes adjust_imager Adjust Ex/Em Settings check_imager->adjust_imager No check_concentration Is Antibody Concentration Optimal? check_labeling->check_concentration Yes troubleshoot_labeling Troubleshoot Conjugation Reaction (pH, Ratio, Purity) check_labeling->troubleshoot_labeling No check_storage Was Dye Stored Correctly? check_concentration->check_storage Yes titrate_ab Titrate Antibody Concentration check_concentration->titrate_ab No use_new_dye Use Fresh Dye Stock check_storage->use_new_dye No end Signal Improved check_storage->end Yes adjust_imager->end troubleshoot_labeling->end titrate_ab->end use_new_dye->end

References

Validation & Comparative

A Guide to Validating 800CW Labeled Antibody Specificity for Robust and Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods for validating antibodies labeled with the near-infrared fluorophore 800CW, supported by experimental data and detailed protocols.

The use of near-infrared (NIR) fluorescent dyes, such as 800CW, has gained prominence in a variety of immunoassays due to their high signal-to-noise ratios, which stem from low background autofluorescence in biological samples.[1] However, the conjugation of any fluorophore to an antibody has the potential to affect its binding characteristics. Therefore, rigorous validation of each labeled antibody is crucial for every specific application.[2] This guide outlines key validation techniques, compares the performance of 800CW to other fluorophores, and provides standardized protocols to ensure the integrity of your experimental outcomes.

Key Validation Methods for 800CW Labeled Antibodies

A multi-pronged approach is recommended to thoroughly validate the specificity of an 800CW labeled antibody. The following methods, when used in combination, provide a high degree of confidence in the antibody's performance.

1. Genetic Knockout (KO) or Knockdown (KD) Validation: This is considered the gold standard for antibody specificity validation.[3][4][5] By comparing the signal from a wild-type sample to a sample where the target protein has been genetically removed (KO) or its expression significantly reduced (KD), one can definitively assess the antibody's specificity. A specific antibody should show a significant reduction or complete loss of signal in the KO/KD sample.

2. Independent Antibody Validation: This method utilizes two or more independent antibodies that recognize different epitopes on the same target protein.[6][7] Consistent staining patterns or western blot results between the 800CW labeled antibody and the independent, unconjugated or alternatively-labeled antibody, provide strong evidence for specificity.

3. Orthogonal Validation: This strategy involves comparing the results obtained with the 800CW labeled antibody to a non-antibody-based method.[6][7] For example, correlating the protein expression levels determined by the antibody with mRNA levels measured by techniques like RNA-seq or in situ hybridization can confirm the antibody's target specificity.

4. Positive and Negative Expression Controls: Utilizing cell lines or tissues with known high (positive) and low/no (negative) expression of the target protein is a fundamental validation step.[6][8] The 800CW labeled antibody should produce a strong signal in the positive control and a minimal to no signal in the negative control.

Performance Comparison of 800CW with Other Fluorophores

The choice of fluorophore can significantly impact the sensitivity and photostability of an immunoassay. The following tables summarize the performance of 800CW in comparison to other commonly used fluorescent dyes.

Table 1: Photophysical Properties of Selected Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
IRDye 800CW 774789240,000~0.11
s775z 775795Not ReportedNot Reported
DyLight 800 777794270,000Not Reported
Cy5.5 678694250,0000.28

Data compiled from multiple sources.[4][9]

Table 2: Performance Comparison in Immunoassays
FeatureIRDye 800CWs775zDyLight 800
Fluorescence Brightness Standard3-8 times brighter than 800CWComparable to 800CW
Photostability Good3-6 times more photostable than 800CWComparable to 800CW
Target Specificity at High Labeling MaintainedExcellentCan be compromised
Signal-to-Noise Ratio HighHigher than 800CWHigh

This data is based on a comparative study of secondary IgG antibodies labeled with the respective fluorophores.[1][10][11]

Experimental Protocols for Validating 800CW Labeled Antibodies

Detailed and consistent protocols are essential for reproducible antibody validation. The following are generalized protocols for common applications that should be optimized for your specific antibody and experimental setup.

Western Blotting
  • Protein Separation and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in TBS-T). The choice of blocking buffer can significantly impact background and should be optimized.[12]

  • Primary Antibody Incubation: Incubate the membrane with the 800CW labeled primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined by titration.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Detection: Image the blot using a near-infrared imaging system (e.g., LI-COR Odyssey).

Immunofluorescence (Immunocytochemistry)
  • Cell Culture and Fixation: Grow cells on coverslips and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the 800CW labeled primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining and Mounting: Stain nuclei with a suitable counterstain (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the 800CW dye.

Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension from your sample.

  • Blocking: Block Fc receptors by incubating the cells with an Fc block reagent for 10-15 minutes on ice.

  • Staining: Incubate the cells with the titrated amount of the 800CW labeled primary antibody for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).

  • Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer with a laser and detector appropriate for 800CW (e.g., a 633 nm or 785 nm laser and a detector with an 820/60 nm bandpass filter).

  • Analysis: Analyze the data using appropriate software, making sure to include proper controls such as unstained cells and isotype controls.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the validation process and its biological context, the following diagrams illustrate a typical validation workflow and a relevant signaling pathway.

G cluster_0 Experimental Workflow: Antibody Validation start Start: 800CW Labeled Antibody knockout Knockout/Knockdown Validation start->knockout independent Independent Antibody Validation start->independent orthogonal Orthogonal Validation start->orthogonal controls Positive/Negative Controls start->controls application Application-Specific Testing (WB, IF, FC, etc.) knockout->application independent->application orthogonal->application controls->application validated Validated Antibody application->validated

A typical workflow for validating an 800CW labeled antibody.

A common application for validated antibodies is the study of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer, is a frequently studied pathway.[2][3][6][7][8]

G cluster_1 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

Simplified diagram of the EGFR signaling pathway.

By adhering to these rigorous validation principles and protocols, researchers can ensure the specificity and reliability of their 800CW labeled antibodies, leading to more robust and reproducible scientific findings.

References

A Head-to-Head Comparison: 800CW Acid vs. Indocyanine Green (ICG) for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorophores for in vivo imaging, the choice between established and emerging contrast agents is critical. This guide provides an objective comparison of 800CW acid and the clinically ubiquitous Indocyanine Green (ICG), supported by experimental data to inform your selection process.

Indocyanine Green (ICG) has long been a staple for various in vivo imaging applications, largely due to its approval for clinical use. However, the emergence of alternative cyanine (B1664457) dyes, such as IRDye 800CW, warrants a detailed evaluation of their comparative performance characteristics. This guide delves into the spectral properties, stability, and in vivo performance of both dyes to provide a clear, data-driven comparison. Both 800CW and ICG operate within the near-infrared (NIR) window, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration.

Quantitative Performance Metrics

To facilitate a direct comparison, the following table summarizes the essential quantitative data for this compound and ICG based on available literature.

PropertyIRDye 800CWIndocyanine Green (ICG)
Maximum Absorption (λmax) ~774-778 nm[1]~780 nm in blood/plasma[2]
Maximum Emission (λem) ~794-805 nm[1][3]~810-820 nm in blood/plasma[2][4]
Quantum Yield (Φ) Higher in aqueous solutions (3.3%)[5]Lower in aqueous solutions (0.9%)[5]
In Vivo Stability Generally considered more stableProne to degradation and aggregation in aqueous solutions[2]
Plasma Half-Life (IV) ~35.7 minutes[6]~6.2 minutes[6]
Tumor-to-Background Ratio Generally higher, enabling clearer tumor delineation[7][8]Lower, with more false-positive signals[7][8]
Toxicity No evident toxicity in rats, considered safe for human use[1][9]Clinically approved with a good safety profile[2]
Solubility Good solubility in saline[1]Difficult to dissolve in saline[1]

In Vivo Experimental Performance

Recent studies have highlighted the advantages of 800CW, particularly in the context of targeted imaging and fluorescence-guided surgery. For instance, when conjugated to targeting moieties like bevacizumab or Angiostamp800, IRDye 800CW has demonstrated superior tumor detection and improved surgical outcomes compared to ICG in models of peritoneal carcinomatosis.[7][8]

In a study comparing fluorescence-guided surgery, bevacizumab-IRDye 800CW and Angiostamp800 led to a more complete tumor resection (88.7 ± 4.3% of total tumor burden) compared to ICG, which did not improve the surgical outcome at all.[7][8] Furthermore, the rate of false-positive fluorescent signals was significantly lower with 800CW-conjugates (1.4% with Angiostamp800 and 3.5% with Bevacizumab-IRDye 800CW) compared to ICG (15%).[10]

The longer plasma half-life of 800CW also contributes to its effectiveness in targeted applications, allowing for better tumor accumulation and clearance from non-target tissues, resulting in a higher signal-to-background ratio.[3][6]

Experimental Protocols

Below is a generalized protocol for in vivo fluorescence imaging with either 800CW or ICG in a murine tumor model, synthesized from common practices described in the literature.[11][12][13]

1. Animal Models and Anesthesia:

  • Tumor models are typically established by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice.

  • For imaging, animals are anesthetized, commonly with isoflurane (B1672236) (2-5% for induction, 1-2.5% for maintenance), to prevent movement during image acquisition.[11] Body temperature should be maintained using a heating pad.

2. Fluorescent Probe Administration:

  • The fluorescent probe (free dye or conjugated to a targeting molecule) is typically administered via intravenous (tail vein) or intraperitoneal injection.

  • The optimal dose and timing for imaging depend on the specific probe and research question. For example, imaging may be performed at various time points post-injection (e.g., 2, 24, 48, and 72 hours) to determine peak tumor accumulation and clearance.[3]

3. In Vivo Fluorescence Imaging:

  • Anesthetized animals are placed in a small animal in vivo imaging system (e.g., IVIS Spectrum).

  • The appropriate excitation and emission filters are selected based on the spectral properties of the dye (e.g., for 800CW, excitation around 745 nm and emission around 820 nm).

  • Whole-body images are acquired to monitor the biodistribution of the fluorescent probe over time.

4. Ex Vivo Analysis:

  • After the final in vivo imaging session, animals are euthanized.

  • Tumors and major organs are excised and imaged ex vivo to confirm the in vivo findings and assess the biodistribution of the probe in more detail.

5. Data Analysis:

  • Regions of interest (ROIs) are drawn around the tumor and background tissues to quantify the fluorescence intensity.

  • The tumor-to-background ratio is calculated to assess the specificity of the fluorescent signal.

Visualization of In Vivo Imaging Workflow

InVivo_Workflow In Vivo Fluorescence Imaging Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis Animal_Model 1. Establish Animal Tumor Model Probe_Prep 2. Prepare Fluorescent Probe (800CW or ICG) Anesthesia 3. Anesthetize Animal Probe_Prep->Anesthesia Injection 4. Administer Probe (e.g., IV) Anesthesia->Injection InVivo_Imaging 5. Perform In Vivo Imaging (e.g., IVIS Spectrum) Injection->InVivo_Imaging ExVivo_Imaging 6. Euthanize and Perform Ex Vivo Imaging of Organs InVivo_Imaging->ExVivo_Imaging Data_Analysis 7. Quantify Fluorescence and Calculate T/B Ratio ExVivo_Imaging->Data_Analysis Targeting_Pathway Targeted Probe Interaction with Tumor Cell Targeted_Probe Targeted Probe (e.g., Antibody-800CW) Receptor Tumor Cell Receptor Targeted_Probe->Receptor Binding Tumor_Cell Tumor Cell Internalization Internalization & Signal Accumulation Receptor->Internalization Fluorescence Fluorescence Detection Internalization->Fluorescence

References

800CW vs. Cy7: A Comparative Guide for Quantitative Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of near-infrared (NIR) fluorescent dyes is a critical determinant of success in quantitative western blotting. The 800 nm channel, in particular, offers significant advantages due to reduced autofluorescence from biological samples, leading to higher signal-to-noise ratios. This guide provides an objective comparison of two commonly used dyes in this channel: IRDye® 800CW and Cyanine7 (Cy7). This analysis is based on available experimental data to aid researchers in selecting the optimal reagent for their quantitative western blotting needs.

Performance Comparison: 800CW and Cy7

While direct head-to-head quantitative data from a single comparative study for all performance metrics in a western blot application is limited, a comprehensive review of available literature allows for a strong comparative analysis.

Spectral Properties

Both 800CW and Cy7 operate in the near-infrared spectrum, minimizing background interference from membranes and biological molecules. Their spectral characteristics are summarized below.

PropertyIRDye® 800CWCy7
Excitation Maximum (nm) ~774~750
Emission Maximum (nm) ~789~773
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~240,000Not consistently reported, but generally high for cyanine (B1664457) dyes
Quantum Yield ~0.12-0.15Not consistently reported, can be lower and more variable than 800CW
Key Performance Metrics in Quantitative Western Blotting

The ideal fluorescent dye for quantitative western blotting should exhibit high signal intensity, a superior signal-to-noise ratio, and excellent photostability.

Performance MetricIRDye® 800CWCy7Summary
Signal Intensity & Sensitivity High. Often cited for its brightness and high sensitivity in the 800 nm channel.[1]Generally provides good signal.800CW is frequently highlighted for its high sensitivity, which is crucial for the detection of low-abundance proteins.
Signal-to-Noise Ratio (SNR) High. Benefits from low background autofluorescence in the NIR range.[2]Good. Also benefits from the low background of the NIR spectrum.While both dyes leverage the advantages of the NIR spectrum, 800CW is often associated with very low background, contributing to a high SNR.[2]
Photostability High. Known for its robust performance and resistance to photobleaching.[3]Moderate to Low. Cyanine dyes, including Cy7, are known to be susceptible to photobleaching, which can impact the accuracy of quantitative measurements over time.[4]800CW demonstrates superior photostability, ensuring a more stable signal during imaging and potential re-imaging of blots.[3] This is a critical factor for obtaining reproducible quantitative data.
Reproducibility High. Its stability contributes to more consistent results between experiments.Moderate. The potential for photobleaching can introduce variability.[4]The higher stability of 800CW generally leads to better reproducibility in quantitative western blotting.

Experimental Protocols

A detailed and optimized protocol is essential for achieving reliable and reproducible quantitative western blotting results. Below is a comprehensive protocol for using NIR dyes like 800CW or Cy7, with a focus on the LI-COR Odyssey imaging system as a common platform for this application.[4]

Quantitative Near-Infrared (NIR) Western Blotting Protocol

1. Sample Preparation and Electrophoresis:

  • Prepare protein lysates from cells or tissues.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

2. Protein Transfer:

  • Transfer separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Ensure complete transfer by verifying with a total protein stain if desired.

3. Blocking:

  • Block the membrane for 1 hour at room temperature with an appropriate blocking buffer (e.g., Intercept® (TBS) or (PBS) Blocking Buffer) to prevent non-specific antibody binding.

4. Primary Antibody Incubation:

  • Dilute the primary antibody in a suitable antibody diluent (e.g., Intercept® T20 Antibody Diluent).

  • Incubate the blot with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

5. Washing:

  • Wash the membrane three to four times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween® 20) or PBST (Phosphate-Buffered Saline with 0.1% Tween® 20) to remove unbound primary antibody.

6. Secondary Antibody Incubation:

  • Dilute the NIR-conjugated secondary antibody (e.g., IRDye® 800CW goat anti-mouse or Cy7 goat anti-mouse) in the antibody diluent. A recommended starting dilution for IRDye® 800CW is 1:15,000 to 1:20,000.

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. Protect the membrane from light during this and subsequent steps.

7. Final Washes:

  • Repeat the washing step (step 5) to remove unbound secondary antibody.

8. Imaging:

  • Rinse the membrane with PBS or TBS to remove residual Tween® 20.[4]

  • Image the blot on a NIR imaging system (e.g., LI-COR Odyssey) in the appropriate channel (800 nm for 800CW and Cy7).

9. Quantification:

  • Use appropriate software (e.g., Image Studio™) to quantify the band intensities.

  • Normalize the signal of the protein of interest to a loading control (e.g., a housekeeping protein or total protein stain) to account for variations in protein loading and transfer.

Mandatory Visualizations

Quantitative Western Blotting Workflow

G cluster_0 Sample Preparation & Electrophoresis cluster_1 Blotting cluster_2 Immunodetection cluster_3 Analysis Lysate Protein Lysate Preparation Quant Protein Quantification Lysate->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Wash1 Washing Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (800CW or Cy7) Wash1->Secondary_Ab Wash2 Washing Secondary_Ab->Wash2 Image NIR Imaging (800nm) Wash2->Image Quantify Quantification & Normalization Image->Quantify

Caption: A typical workflow for quantitative western blotting using near-infrared dyes.

EGFR Signaling Pathway

A common application of quantitative western blotting is the analysis of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell proliferation and is frequently studied in cancer research.

EGFR_Pathway cluster_RAS_RAF RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified diagram of the EGFR signaling pathway, often analyzed by western blot.

Conclusion

For researchers prioritizing high sensitivity, signal stability, and reproducibility in their quantitative western blotting experiments, IRDye® 800CW presents a compelling choice. Its superior photostability is a key advantage over Cy7, minimizing a potential source of variability and enhancing the reliability of quantitative data. While Cy7 is a viable NIR dye, its susceptibility to photobleaching requires careful optimization of imaging conditions to ensure accurate and reproducible results. The selection of the appropriate dye should be guided by the specific requirements of the experiment, with a strong consideration for the quantitative accuracy and reproducibility demanded by the research goals.

References

A Head-to-Head Comparison of IRDye 800CW and Alexa Fluor 790 for Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the choice of a suitable fluorophore is critical for generating high-quality, reproducible data. Among the plethora of available dyes, IRDye 800CW and Alexa Fluor 790 have emerged as popular choices for a range of applications, including Western blotting, immunofluorescence microscopy, and in vivo imaging. This guide provides an objective comparison of the photostability and spectral characteristics of these two leading NIR dyes, supported by available data and detailed experimental protocols to aid in informed decision-making.

Executive Summary

Both IRDye 800CW and Alexa Fluor 790 are bright and effective near-infrared fluorophores. A key finding from a direct comparative study by the research group of Dr. Webb indicates that IRDye 800CW and Alexa Fluor 790 exhibit similar photobleaching kinetics . This suggests that for applications where photostability is a primary concern, both dyes perform comparably well. The selection between the two may, therefore, hinge on other factors such as spectral properties, conjugation chemistry, and cost.

Quantitative Data Summary

The following table summarizes the key spectral and photophysical properties of IRDye 800CW and Alexa Fluor 790.

PropertyIRDye 800CWAlexa Fluor 790
Excitation Maximum (nm) ~774 - 775~782 - 784
Emission Maximum (nm) ~789 - 792~805 - 814
Photobleaching Kinetics Similar to Alexa Fluor 790Similar to IRDye 800CW
Photobleaching Quantum Yield Data not available in a direct comparative studyData not available in a direct comparative study
Photobleaching Lifetime Data not available in a direct comparative studyData not available in a direct comparative study

Photostability in Detail

The Alexa Fluor family of dyes is well-regarded for its robust photostability, a feature that is consistently highlighted in technical literature. Similarly, IRDye 800CW has demonstrated excellent photostability in various studies, with some reports indicating it is more photostable than other dyes like Indocyanine Green (ICG). The comparable performance in photostability between IRDye 800CW and Alexa Fluor 790 suggests that both are suitable for demanding applications that require prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.

Experimental Protocols

To enable researchers to conduct their own comparative studies or to validate the performance of these dyes in their specific experimental setups, a detailed methodology for assessing fluorophore photostability is provided below. This protocol is based on established methods for quantifying photobleaching rates.

Protocol for Measuring Photostability

Objective: To quantify and compare the photobleaching rates of IRDye 800CW and Alexa Fluor 790.

Materials:

  • IRDye 800CW and Alexa Fluor 790 conjugated to a relevant molecule (e.g., antibody, protein).

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or arc lamp).

    • Appropriate filter sets for NIR dyes.

    • A sensitive camera (e.g., CCD or sCMOS).

    • Neutral density filters.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the dye-conjugates at a standardized concentration in PBS.

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Select the appropriate filter set for the dye being tested.

    • Focus on the sample.

  • Image Acquisition:

    • Set the illumination intensity to a constant and defined level using neutral density filters.

    • Acquire a time-lapse series of images at a fixed frame rate (e.g., one frame every 10-30 seconds). The total acquisition time should be sufficient to observe significant photobleaching.

    • It is crucial to maintain identical illumination and acquisition parameters for both dyes to ensure a fair comparison.

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no sample.

    • Normalize the background-corrected intensity values to the initial intensity (at time t=0).

    • Plot the normalized intensity as a function of time.

    • The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for comparing the photostability of fluorescent dyes.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Dye_Solution Prepare Dye Solutions (Standardized Concentration) Mount_Sample Mount on Slide & Seal Dye_Solution->Mount_Sample Microscope_Setup Microscope Setup (Filters, Focus) Mount_Sample->Microscope_Setup Time_Lapse Acquire Time-Lapse Images (Constant Illumination) Microscope_Setup->Time_Lapse Measure_Intensity Measure ROI Intensity Over Time Time_Lapse->Measure_Intensity Normalize_Data Normalize to Initial Intensity Measure_Intensity->Normalize_Data Plot_Curve Plot Normalized Intensity vs. Time Normalize_Data->Plot_Curve Calculate_Halflife Calculate Photobleaching Half-life Plot_Curve->Calculate_Halflife

Caption: Experimental workflow for photostability comparison.

Conclusion

Both IRDye 800CW and Alexa Fluor 790 are excellent choices for near-infrared fluorescence applications, demonstrating comparable and robust photostability. The selection between these two high-performing dyes may ultimately depend on factors such as their specific spectral properties for multiplexing experiments, available conjugation chemistries, and overall cost-effectiveness for the intended research. Researchers are encouraged to perform in-house validation under their specific experimental conditions to determine the optimal fluorophore for their needs.

A Researcher's Guide to Quantitative Western Blot Analysis: IRDye 800CW vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein expression is paramount. Western blotting remains a cornerstone technique for this purpose, but the choice of detection method significantly impacts the accuracy, reproducibility, and quantitative power of the results. This guide provides an objective comparison of quantitative Western blot analysis using near-infrared (NIR) fluorescence with IRDye 800CW against traditional chemiluminescence and other fluorescent dyes, supported by experimental data and detailed protocols.

Performance Comparison: IRDye 800CW vs. Chemiluminescence and Other Fluorophores

The primary advantage of IRDye 800CW lies in its exceptional performance in quantitative applications. Operating in the near-infrared spectrum (700-900 nm) minimizes background autofluorescence from biological samples and membranes, leading to a higher signal-to-noise ratio.[1][2][3] This translates to enhanced sensitivity and a broader linear dynamic range compared to chemiluminescent and visible fluorescence methods.[4][5][6]

FeatureIRDye 800CW (Near-Infrared Fluorescence)Chemiluminescence (ECL)Visible Fluorophores (e.g., Cy3, Cy5)
Linear Dynamic Range >4.3 orders of magnitude (>4000 fold)[2][4]10-50 fold[4]Moderate, can be limited by background
Signal Stability Stable indefinitely, allowing for re-imaging[4][7]Transient, signal decays over time[7]Generally stable, but can be prone to photobleaching
Multiplexing Capability High, easily facilitates two- or three-color detection without stripping and re-probing[4][8][9]Not possible without stripping and re-probing[4]Possible, but spectral overlap can be a challenge
Quantitation Highly quantitative, signal is directly proportional to protein amount[2][4]Semi-quantitative, enzymatic reaction can lead to signal saturation and non-linearity[4][10]Quantitative, but can be affected by autofluorescence
Sensitivity High, comparable to or exceeding chemiluminescence[4][5][6]Very high[4]Moderate to high, dependent on the specific dye and imaging system
Signal-to-Noise Ratio Very high due to low background in the NIR spectrum[1][11]Variable, can be high but susceptible to background noiseModerate, often limited by sample and membrane autofluorescence

Experimental Workflows and Protocols

Achieving reliable quantitative data is contingent on meticulous experimental execution. Below are generalized protocols for Western blotting using IRDye 800CW and a comparison with a standard chemiluminescent workflow.

Quantitative Western Blot Workflow with IRDye 800CW

G cluster_0 Sample Preparation & Electrophoresis cluster_1 Protein Transfer cluster_2 Immunodetection cluster_3 Signal Detection & Analysis p1 Protein Extraction & Quantitation p2 SDS-PAGE p1->p2 p3 Transfer to Low-Fluorescence PVDF or Nitrocellulose Membrane p2->p3 p4 Blocking with NIR-compatible blocker p3->p4 p5 Primary Antibody Incubation p4->p5 p6 Wash Steps p5->p6 p7 IRDye 800CW Secondary Antibody Incubation (Protect from light) p6->p7 p8 Final Wash Steps p7->p8 p9 Scan on NIR Fluorescent Imager p8->p9 p10 Quantitative Analysis (Normalization & Densitometry) p9->p10

Quantitative Western Blot Workflow using IRDye 800CW.
Detailed Protocol for IRDye 800CW Detection

  • Gel Electrophoresis and Transfer: Separate protein lysates via SDS-PAGE and transfer to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer specifically designed for fluorescent Western blotting to minimize background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer (often with a small percentage of Tween-20) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane four times for five minutes each with PBS or TBS containing 0.1% Tween-20 (PBS-T/TBS-T).[12]

  • Secondary Antibody Incubation: Incubate the membrane with the IRDye 800CW-conjugated secondary antibody, diluted typically between 1:15,000 and 1:20,000, in blocking buffer for 1 hour at room temperature.[8][13] It is crucial to protect the membrane from light during this and all subsequent steps.[12][14]

  • Final Washes: Repeat the washing steps as described in step 4.

  • Imaging: Rinse the membrane with PBS or TBS to remove any residual Tween-20 and image the blot while wet or after drying between two sheets of clean filter paper.[14] Scan the membrane on a near-infrared imaging system, such as the LI-COR Odyssey family of imagers.[7]

Multiplex Detection with IRDye Fluorophores

A significant advantage of fluorescent detection is the ability to probe for multiple proteins simultaneously on the same blot.[4][8] This is typically achieved by using primary antibodies raised in different species and corresponding secondary antibodies conjugated to spectrally distinct fluorophores, such as IRDye 800CW (800 nm channel) and IRDye 680RD (700 nm channel).[8][15]

G cluster_0 Primary Antibody Incubation cluster_1 Secondary Antibody Incubation cluster_2 Signal Detection A Primary Ab 1 (e.g., Rabbit anti-Protein A) C IRDye 800CW Goat anti-Rabbit (Detects Protein A) A->C B Primary Ab 2 (e.g., Mouse anti-Protein B) D IRDye 680RD Goat anti-Mouse (Detects Protein B) B->D E Image at 800 nm (Green Pseudocolor) C->E F Image at 700 nm (Red Pseudocolor) D->F G Overlay Images for Two-Color Blot E->G F->G G cluster_pathway Simplified ERK Signaling Pathway cluster_detection Multiplex Detection Strategy GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF pERK p-ERK (Rabbit Ab) + IRDye 800CW ERK->pERK tERK Total ERK (Mouse Ab) + IRDye 680RD ERK->tERK

References

A Researcher's Guide to Cross-Reactivity of IRDye® 800CW Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of accurate and reproducible results in multiplex immunoassays, the specificity of secondary antibodies is paramount. IRDye® 800CW, a near-infrared fluorescent dye, is a popular choice for applications like Western Blots and In-Cell Western™ Assays due to its high sensitivity and low background.[1] However, the potential for cross-reactivity—where a secondary antibody binds to unintended immunoglobulins—can compromise data integrity, especially in multi-color experiments.[2] This guide provides an objective comparison of highly cross-adsorbed IRDye 800CW labeled secondary antibodies, supported by experimental protocols and data, to aid researchers in making informed decisions.

Understanding Cross-Reactivity

Cross-reactivity occurs when antibodies raised against immunoglobulins (IgG) from one species recognize structurally similar epitopes on IgGs from another species.[2] This is a significant concern in multiplexing, where primary antibodies from different host species are used simultaneously.[3][4] To mitigate this, manufacturers employ a purification step called cross-adsorption (or pre-adsorption), where the secondary antibody solution is passed through a column containing immobilized serum proteins from various species.[5][6] This process removes antibodies that bind to off-target IgGs, resulting in a "highly cross-adsorbed" secondary antibody with minimal species cross-reactivity.[2][7][8]

Performance Comparison of 800CW Secondary Antibodies

The degree of cross-reactivity is a critical performance metric. Manufacturers typically test their highly cross-adsorbed antibodies via methods like ELISA or dot blot to ensure minimal binding to non-target species' IgGs.[9][10][11] While specific quantitative data across a wide range of alternatives is often proprietary, the general performance expectation for a highly cross-adsorbed antibody is a cross-reactivity level of less than 1%.[7]

Below is a summary table illustrating the typical specificity of commonly used, highly cross-adsorbed IRDye 800CW secondary antibodies. The values represent the tested species against which the antibody has been adsorbed to ensure minimal cross-reactivity.

Secondary Antibody (Host: Goat)Target SpeciesSpecies Adsorbed Against
IRDye 800CW Goat anti-Mouse IgG (H+L) MouseHuman, Rabbit, Goat, Rat, Horse[10]
IRDye 800CW Goat anti-Rabbit IgG (H+L) RabbitHuman, Mouse, Rat, Sheep, Chicken[11]
IRDye 800CW Goat anti-Rat IgG (H+L) RatMouse, Bovine, Horse, Human, Rabbit[12]
IRDye 800CW Goat anti-Human IgG (H+L) HumanBovine, Horse, Mouse[13]

Note: This table is a summary based on manufacturer-provided specificity data. Researchers should always consult the specific product datasheet for the most accurate and lot-specific information. It's also crucial to note that even highly cross-adsorbed antibodies may exhibit some minimal cross-reactivity, particularly between closely related species like mouse and rat.[3][14]

Visualizing the Detection Principle

The fundamental principle of indirect detection in an immunoassay involves the specific binding of a labeled secondary antibody to a primary antibody that has already bound to the target antigen. This amplifies the signal, as multiple secondary antibodies can bind to a single primary antibody.[5]

G cluster_membrane Membrane / Well Surface Target Target Antigen PrimaryAb Primary Antibody (e.g., Mouse IgG) Target->PrimaryAb Specific Binding SecondaryAb IRDye 800CW Secondary Ab (e.g., Goat anti-Mouse) PrimaryAb->SecondaryAb Specific Binding Signal NIR Signal (800nm Channel) SecondaryAb->Signal Fluorescence

Caption: Indirect detection workflow in an immunoassay.

Experimental Protocol: Dot Blot for Cross-Reactivity Testing

This protocol outlines a dot blot procedure to verify the cross-reactivity of an IRDye 800CW labeled secondary antibody against immunoglobulins from various species.

Materials and Reagents
  • Membrane: Low-fluorescence PVDF or Nitrocellulose[14]

  • Immunoglobulins (IgG): Purified IgG from a panel of species (e.g., Mouse, Rat, Rabbit, Goat, Human, Sheep, Chicken)

  • IRDye 800CW Labeled Secondary Antibody: The antibody to be tested (e.g., IRDye 800CW Goat anti-Mouse IgG).

  • Blocking Buffer: Intercept® (TBS) or (PBS) Blocking Buffer[4]

  • Antibody Diluent: Intercept® T20 Antibody Diluent or blocking buffer with 0.2% Tween® 20.[4][15] For PVDF, 0.01-0.02% SDS can be added to the secondary antibody diluent.[4][15]

  • Wash Buffer: 1X TBS with 0.1% Tween 20 (TBST) or 1X PBS with 0.1% Tween 20 (PBST).[14]

  • Imaging System: A near-infrared imaging system with an 800nm channel (e.g., LI-COR Odyssey®).[16]

Procedure
  • Prepare IgG Panel: Serially dilute the purified IgGs from each species in PBS or TBS.

  • Spot IgG onto Membrane: Carefully spot 1 µL of each IgG dilution onto the nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Block Membrane: Place the membrane in an incubation box and block with Intercept® Blocking Buffer for 1 hour at room temperature with gentle shaking.[4]

  • Primary Antibody Incubation (Control): For a positive control lane/spot, incubate with a primary antibody that the secondary is designed to detect.

  • Wash Membrane: Wash the membrane 4 times for 5 minutes each with a generous amount of wash buffer (e.g., PBST) at room temperature with vigorous shaking.[14]

  • Dilute Secondary Antibody: Dilute the IRDye 800CW secondary antibody in the appropriate diluent. A common starting dilution is 1:20,000.[9][15]

  • Incubate with Secondary Antibody: Incubate the membrane in the diluted secondary antibody solution for 1 hour at room temperature with gentle shaking. Protect the membrane from light during this and all subsequent steps.[17]

  • Wash Membrane: Repeat the wash step (Step 5) to remove unbound secondary antibody.

  • Rinse and Scan: Rinse the membrane with 1X PBS or TBS to remove residual detergent.[14] Scan the wet membrane on a compatible near-infrared imaging system in the 800nm channel.[17]

  • Analyze Results: Quantify the signal intensity for each spot. High signal on the target species' IgG and minimal-to-no signal on other species' IgGs indicates low cross-reactivity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the dot blot protocol for assessing secondary antibody specificity.

G start Start prep Spot Purified IgGs (Various Species) onto Membrane start->prep block Block Membrane (1 hour) prep->block incubate Incubate with 800CW Secondary Antibody (1 hour, protect from light) block->incubate wash1 Wash 4x (5 min each) incubate->wash1 scan Scan on NIR Imager (800nm channel) wash1->scan end Analyze Signal & Quantify Cross-Reactivity scan->end

Caption: Workflow for dot blot cross-reactivity testing.

Conclusion

For researchers performing multiplex fluorescent Westerns or other immunoassays, selecting a highly cross-adsorbed IRDye 800CW labeled secondary antibody is critical for preventing off-target signals and ensuring data accuracy.[3][14] While manufacturers provide antibodies that have undergone extensive purification to minimize species cross-reactivity, it is best practice to perform preliminary blots with each antibody alone to confirm specificity within the context of your specific experimental system.[3][4] By understanding the principles of cross-reactivity and employing validation protocols like the dot blot described here, scientists can confidently generate reliable and publishable data.

References

Comparative Guide: IRDye 800CW NHS Ester vs. Maleimide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of biomolecules with near-infrared (NIR) fluorescent dyes is a cornerstone of modern molecular imaging and targeted drug delivery. IRDye 800CW, a bright and photostable dye, is a popular choice for these applications.[1] The two most common methods for conjugating IRDye 800CW to proteins and other biomolecules are through N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries. This guide provides an objective comparison of these two labeling strategies, supported by experimental data, to help researchers select the optimal method for their specific needs.

Fundamental Principles of Labeling Chemistries

IRDye 800CW NHS Ester Labeling

IRDye 800CW NHS ester reacts with primary amines (-NH2), which are predominantly found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[2] This reaction forms a stable amide bond. Due to the high abundance of lysine residues in most proteins, NHS ester labeling is a robust and widely applicable method.[3]

IRDye 800CW Maleimide Labeling

IRDye 800CW maleimide specifically reacts with free sulfhydryl groups (-SH) on cysteine residues to form a stable thioether bond.[4] This method is highly specific due to the relatively low abundance of cysteine residues in most proteins. Often, it requires the reduction of existing disulfide bonds to generate free sulfhydryls for labeling.[4]

Quantitative Data Comparison

The following tables summarize the key performance parameters of IRDye 800CW NHS ester and maleimide labeling based on available data.

Table 1: Reaction Conditions and Specificity

ParameterIRDye 800CW NHS EsterIRDye 800CW Maleimide
Target Residue Primary Amines (Lysine, N-terminus)[2]Sulfhydryls (Cysteine)[4]
Reaction pH 7.5 - 8.5[1][5]6.5 - 7.5[4]
Reaction Time 2 hours at 20°C[5]2 hours at room temperature[4]
Specificity Lower (targets multiple lysines)[3]Higher (targets specific cysteines)
Bond Formed AmideThioether[4]

Table 2: Performance and Stability

ParameterIRDye 800CW NHS EsterIRDye 800CW Maleimide
Conjugation Efficiency ~50% (for antibodies)[6]Dependent on free sulfhydryl availability
Conjugate Stability >95% stable in serum for at least 96 hours[6]Generally stable, but can undergo retro-Michael reaction[7][8]
Dye:Protein Ratio (Typical) 1:1 to 2:1 for IgG antibodies[2][5]2-5 equivalents per free sulfhydryl[4]
Impact on Pharmacokinetics >1 dye/mAb can increase clearance[6]Dependent on labeling site and degree

Experimental Workflows and Signaling Pathways

IRDye 800CW NHS Ester Labeling Workflow

NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (pH 8.5) Incubation Incubate (2 hours, 20°C) Protein->Incubation Dye_Stock IRDye 800CW NHS Ester (in DMSO) Dye_Stock->Incubation Purify Purification (Size Exclusion Chromatography) Incubation->Purify Analysis Characterization (Spectrophotometry, HPLC) Purify->Analysis

Caption: Workflow for labeling proteins with IRDye 800CW NHS Ester.

IRDye 800CW Maleimide Labeling Workflow

Maleimide_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Initial Protein with Disulfide Bonds Reduction Reduction (e.g., with TCEP or DTT) Protein_Initial->Reduction Reduced_Protein Reduced Protein (with free -SH) Reduction->Reduced_Protein Incubation Incubate (2 hours, RT, pH 6.5-7.5) Reduced_Protein->Incubation Dye_Stock IRDye 800CW Maleimide (in DMSO) Dye_Stock->Incubation Purify Purification (Size Exclusion Chromatography) Incubation->Purify Analysis Characterization (Spectrophotometry, HPLC) Purify->Analysis

Caption: Workflow for labeling proteins with IRDye 800CW Maleimide.

Chemical Reaction Pathways

Reaction_Pathways cluster_nhs NHS Ester Reaction cluster_maleimide Maleimide Reaction NHS_Struct IRDye 800CW-NHS r1 r1 NHS_Struct->r1 + Protein_Amine Protein-NH2 Protein_Amine->r1 NHS_Product IRDye 800CW-CO-NH-Protein r2 r2 NHS_Product->r2 + NHS_Leaving NHS NHS_Leaving->r2 r1->NHS_Product pH 7.5-8.5 Maleimide_Struct IRDye 800CW-Maleimide r3 r3 Maleimide_Struct->r3 + Protein_Thiol Protein-SH Protein_Thiol->r3 Maleimide_Product IRDye 800CW-Maleimide-S-Protein r3->Maleimide_Product pH 6.5-7.5

Caption: Chemical reactions of NHS ester and maleimide with protein functional groups.

Detailed Experimental Protocols

Protocol 1: IRDye 800CW NHS Ester Labeling of an IgG Antibody

Materials:

  • IRDye 800CW NHS Ester

  • IgG Antibody (in azide-free buffer)

  • Phosphate Buffered Saline (PBS), pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size exclusion chromatography column (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer and HPLC system

Procedure:

  • Prepare the Antibody:

    • Buffer exchange the antibody into PBS at pH 8.5.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Prepare the Dye Stock Solution:

    • Allow the vial of IRDye 800CW NHS ester to warm to room temperature.

    • Dissolve the dye in DMSO to a concentration of 10-20 mg/mL.[5] This stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.[5]

  • Labeling Reaction:

    • For an IgG antibody (~160 kDa), a final dye-to-protein molar ratio of 1:1 to 2:1 is recommended.[5]

    • Add the calculated amount of dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 2 hours at 20°C, protected from light.[5]

  • Purification:

    • Remove unreacted dye by size exclusion chromatography according to the manufacturer's instructions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 778 nm (for the dye) and 280 nm (for the protein).[5]

    • Assess the purity of the conjugate using HPLC.

Protocol 2: IRDye 800CW Maleimide Labeling of a Reduced Antibody

Materials:

  • IRDye 800CW Maleimide

  • IgG Antibody

  • Reducing agent (e.g., TCEP, DTT, or 2-Mercaptoethylamine)

  • Phosphate Buffered Saline (PBS), pH 7.2, containing 1-10 mM EDTA

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size exclusion chromatography column

  • Spectrophotometer and HPLC system

Procedure:

  • Reduce the Antibody:

    • Dissolve the antibody in PBS, pH 7.4, containing 1 mM EDTA to a concentration of 10 mg/mL.

    • Add a reducing agent (e.g., 50 mM 2-Mercaptoethylamine) and incubate for 90 minutes at 37°C to reduce disulfide bonds in the hinge region.[4]

    • Remove the excess reducing agent using a desalting column.

  • Prepare the Dye Stock Solution:

    • Allow the vial of IRDye 800CW maleimide to warm to room temperature.

    • Reconstitute the dye in DMSO or water to a concentration of ~10 mM.[4]

  • Labeling Reaction:

    • Add a 10-15 fold molar excess of the dye solution to the reduced antibody solution.[4]

    • Incubate for 2-3 hours at room temperature, protected from light.[4] The reaction can also be performed overnight at 4°C.[4]

  • Purification:

    • Purify the conjugate using a desalting spin column or size exclusion chromatography.

  • Characterization:

    • Determine the DOL and purity as described in the NHS ester protocol.

Conclusion

References

A Comparative Guide to IRDye 800CW for Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IRDye 800CW's performance in various imaging systems, offering a valuable resource for researchers and professionals in the field of drug development and molecular imaging. We delve into the dye's optical properties, its performance against alternatives, and provide detailed experimental protocols to support your research.

Performance Overview of IRDye 800CW

IRDye 800CW is a near-infrared (NIR) fluorescent dye widely utilized for a range of imaging applications, from Western blotting and microscopy to preclinical and clinical in vivo imaging.[1][2] Its excitation and emission maxima, typically around 774 nm and 789 nm respectively, fall within the NIR window (700-900 nm) where tissue autofluorescence is minimal, leading to a high signal-to-noise ratio.[3] This characteristic is a significant advantage for deep tissue imaging, allowing for clearer visualization of targets with reduced background interference.[3][4]

The dye is available in several reactive forms, with the N-hydroxysuccinimide (NHS) ester being common for labeling primary and secondary amines on proteins and antibodies.[1][5] This allows for the creation of targeted probes for specific biological molecules.[6]

IRDye 800CW vs. Indocyanine Green (ICG)

Indocyanine Green (ICG) is another NIR dye approved for clinical use.[7] While both dyes operate in the NIR spectrum, they exhibit key differences in their properties and performance.

PropertyIRDye 800CWIndocyanine Green (ICG)Reference(s)
Excitation Maximum ~774 nm (in PBS)~780 nm[2][5][7]
Emission Maximum ~789 nm (in PBS)~820 nm[2][5][7]
Quantum Yield ~9% (unconjugated)Similar to or lower than 800CW[7][8][9]
Molar Absorptivity ~240,000 M⁻¹cm⁻¹ (in PBS)Not consistently reported[5]
Brightness Reported to be about four-fold brighter than ICGLower than 800CW[10]
Metabolism Primarily renal clearancePrimarily hepatic clearance[6][11]
Stability Stable in aqueous solutionsDegrades in aqueous conditions and is light-sensitive[10]

Studies have shown that IRDye 800CW-labeled agents can provide a stronger tumor-targeting ability and a higher tumor-to-muscle ratio compared to their ICG counterparts.[11] Furthermore, the renal clearance of 800CW, in contrast to the hepatic clearance of ICG, can be advantageous in certain applications, such as visualizing the ureters during surgery.[6] However, the tail emission of both dyes extends into the shortwave-infrared (SWIR) range, with ICG showing a higher absolute intensity in this region.[12]

Performance in Different Imaging Systems

The choice of imaging system can significantly impact the detection sensitivity of IRDye 800CW. A systematic comparison of various commercial imaging systems revealed different detection limits for 800CW. For instance, the PEARL Trilogy imaging system was able to detect concentrations down to 1 nM.[12] In contrast, other systems like the SurgVision Explorer Air II and Quest Spectrum had detection limits of 10 nM for 800CW.[12] Laparoscopic surgical systems, primarily designed for ICG, can also detect 800CW, though with varying sensitivity, with the lowest visible concentrations ranging from 13 to 850 nM.[9]

Experimental Protocols

Labeling of Antibodies with IRDye 800CW NHS Ester

This protocol provides a general guideline for conjugating IRDye 800CW NHS ester to an antibody.

Materials:

  • IRDye 800CW NHS Ester (e.g., from LI-COR Biosciences)[5]

  • Antibody of interest in an azide-free phosphate (B84403) buffer (pH 8.5)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., spin or desalting column)[5]

Procedure:

  • Prepare the Dye: Dissolve the lyophilized IRDye 800CW NHS Ester in DMSO to a concentration of 10-20 mg/mL.[5]

  • Prepare the Antibody: Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and at a suitable concentration.

  • Reaction: Add the dissolved dye to the antibody solution. A common molar ratio of dye to antibody for IgG is 1:1 to 2:1.[5] The reaction is typically carried out for 2 hours at room temperature.[5]

  • Purification: Remove unconjugated dye from the labeled antibody using a spin or desalting column according to the manufacturer's instructions.[5]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for the dye).[5]

In Vivo Tumor Imaging with a Targeted IRDye 800CW Probe

This protocol outlines a general workflow for in vivo imaging in a mouse tumor model.

Materials:

  • Animal model with established tumors (e.g., xenograft mouse model)[13]

  • IRDye 800CW-labeled targeting agent (e.g., antibody or ligand)

  • In vivo imaging system with appropriate laser and filter sets for the 800 nm channel (e.g., Pearl Imaging System)[14]

  • Anesthetic

Procedure:

  • Probe Administration: Inject the IRDye 800CW-labeled probe intravenously (i.v.) via the tail vein into the tumor-bearing mouse.[13][15] A typical dose is around 1 nmol per mouse.[15]

  • Imaging: At various time points post-injection (e.g., 1, 24, 48, 72 hours), anesthetize the mouse and place it in the imaging system.[13]

  • Image Acquisition: Acquire fluorescence images using the 800 nm channel. A white light image is also typically taken for anatomical reference.[14]

  • Data Analysis: Quantify the fluorescence signal in the tumor and other organs to determine the biodistribution and tumor-targeting efficacy of the probe.

Visualizing Experimental Workflows

To better illustrate the application of IRDye 800CW, the following diagrams depict a typical experimental workflow for in vivo imaging and a simplified representation of targeted probe action.

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Imaging Dye IRDye 800CW NHS Ester Conjugation Conjugation Dye->Conjugation Targeting_Molecule Antibody/ Ligand Targeting_Molecule->Conjugation Purification Purification Conjugation->Purification Labeled_Probe Targeted Probe Purification->Labeled_Probe Injection IV Injection Labeled_Probe->Injection Animal_Model Tumor-Bearing Mouse Model Injection->Animal_Model Imaging NIR Fluorescence Imaging Animal_Model->Imaging Analysis Biodistribution Analysis Imaging->Analysis targeted_probe_action cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Probe_Circulating IRDye 800CW-Labeled Targeting Molecule Binding Binding Probe_Circulating->Binding Accumulation in Tumor Tumor_Cell Tumor Cell Receptor Target Receptor Tumor_Cell->Receptor Receptor->Binding

References

800CW in Cancer Research: A Comparative Guide to a Leading NIR-I Dye

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and clinical translation, the near-infrared (NIR) fluorescent dye, IRDye 800CW, has emerged as a critical tool for a variety of applications, from preclinical imaging to intraoperative surgical guidance. Its favorable optical properties in the NIR-I window (700-900 nm), including high quantum yield and low tissue autofluorescence, allow for deep tissue penetration and high signal-to-background ratios.[1][2] This guide provides a comparative analysis of 800CW against other common fluorescent dyes in cancer research, supported by experimental data and detailed protocols.

Performance Comparison of 800CW and Alternative Dyes

IRDye 800CW is frequently compared with Indocyanine Green (ICG), the only FDA-approved NIR dye for a broad range of applications, and other research-focused dyes like Cy5.5. The superior performance of 800CW in targeted applications is often attributed to its availability as an NHS ester, which facilitates stable covalent conjugation to targeting molecules like antibodies and peptides, a feature not inherently available with ICG.[3]

ParameterIRDye 800CWIndocyanine Green (ICG)Cy5.5Key Findings
Excitation/Emission (nm) ~774 / 789[4]~800 / 811-830[5][6]~660 / 710[6]800CW's longer wavelength compared to Cy5.5 results in lower tissue autofluorescence and deeper tissue penetration.[2][6]
Targeting Chemistry NHS ester available for covalent bonding to proteins.[1]Not suitable for direct covalent conjugation; requires modification (e.g., ICG-sulfo-OSu) which can lead to fluorescence loss.[3]NHS ester available.[6]The stable conjugation chemistry of 800CW is a significant advantage for developing targeted imaging agents.[3]
Tumor-to-Background Ratio (TBR) Generally high, especially when conjugated to a targeting moiety. For example, EGF-IRDye 800CW showed a significantly higher TBR than EGF-Cy5.5.[6]Lower specificity compared to targeted 800CW probes, leading to lower TBRs in some contexts.[7]Lower TBR compared to 800CW in head-to-head comparisons due to higher background autofluorescence.[6]In a preclinical model of peritoneal carcinomatosis, Bevacizumab-IRDye 800CW demonstrated significantly better tumor resection (96.5% ± 0.8) compared to ICG (91.9% ± 1.2).[8]
Metabolism Primarily renal clearance.[9]Primarily hepatic clearance.[9]Not specified in the provided results.The different clearance pathways can be advantageous depending on the imaging target and desired background reduction.[9]
Clinical Translation Extensively used in numerous clinical trials for fluorescence-guided surgery.[10][11][12]FDA-approved for various indications; used in fluorescence-guided surgery, often for its enhanced permeability and retention (EPR) effect.[8][13]Primarily a preclinical research dye.[6]800CW is the most commonly used NIR fluorescent dye in clinical research settings after ICG.[8]
Detection Sensitivity Can be detected at nanomolar concentrations. One study showed a detection limit of down to 1 nM with a sensitive imaging system.[5]Can be detected at nanomolar concentrations, with some systems reaching 1 nM.[5]Not specified in the provided results.In a comparison of laparoscopic surgical systems, ICG was still visible after a >16,000 times dilution, while bevacizumab-800CW was detectable at concentrations down to 13–850 nM depending on the system.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon cancer research findings. Below are representative protocols for the use of 800CW-conjugated antibodies in preclinical and clinical settings.

Preclinical Imaging of Breast Cancer Xenografts with Antibody-800CW Conjugates
  • Objective: To evaluate the in vivo targeting and imaging potential of various FDA-approved antibodies conjugated to IRDye 800CW in a murine model of breast cancer.[15]

  • Cell Lines: Human breast cancer cell lines (e.g., 2LMP) are cultured under standard conditions.

  • Antibody Conjugation: Monoclonal antibodies (bevacizumab, cetuximab, panitumumab, trastuzumab, and tocilizumab) are covalently linked to IRDye 800CW NHS ester.[16] The conjugation efficiency and maintenance of antibody binding specificity are confirmed via in vitro assays.[15]

  • Animal Model: Nude mice are subcutaneously injected with breast cancer cells to establish flank tumors.

  • Imaging Procedure:

    • Mice with established tumors are intravenously injected with the antibody-IRDye 800CW bioconjugates.

    • In vivo imaging is performed at various time points (e.g., over 1 week) using a near-infrared fluorescence imaging system (e.g., SPY or Pearl Impulse).[15][17]

    • Tumor resection is performed under fluorescence guidance.

    • The presence of tumor in resected tissues is confirmed by conventional histology and fluorescence microscopy.[15]

  • Data Analysis: Tumor-to-background ratios (TBRs) are calculated to quantify the imaging contrast. The detection threshold for subclinical disease is determined by imaging progressively smaller tumor fragments.[15] For instance, panitumumab-IRDye800CW was able to detect tumor fragments as small as 0.5 mg.[15]

Phase I Clinical Trial Protocol for Fluorescence-Guided Surgery in Head and Neck Cancer
  • Objective: To determine the safety, and efficacy of cetuximab-IRDye 800CW for identifying cancer tissue during surgery for head and neck squamous cell carcinoma (HNSCC).[10][12]

  • Patient Population: Adults with biopsy-confirmed HNSCC scheduled for standard-of-care surgery.[12]

  • Drug Administration:

    • Patients receive a pretreatment test dose of unlabeled cetuximab.[10]

    • Following a 30-minute observation period, patients are intravenously infused with cetuximab-IRDye 800CW over 1 hour. Dose-escalation cohorts may be used (e.g., 2.5 mg/m², 25 mg/m², 62.5 mg/m²).[10][12]

  • Surgical and Imaging Procedure:

    • Standard-of-care surgical resection is performed 1-5 days after the infusion.[12]

    • Intraoperative imaging is conducted using a fluorescence imaging system (e.g., SPY/LUNA) before and after tumor removal.[10]

  • Safety and Efficacy Monitoring:

    • Patients are monitored for adverse events, and blood samples and electrocardiograms are obtained.[12]

    • Patients are followed for 30 days post-infusion.[12]

    • The ability of the fluorescent signal to distinguish tumor from normal tissue is assessed.[10]

Visualizing Molecular Pathways and Experimental Workflows

The applications of 800CW in cancer research often involve targeting specific molecular pathways that are overexpressed in cancer cells. Furthermore, the experimental procedures themselves can be visualized to provide a clear overview of the workflow.

EGFR_Signaling_Pathway EGFR Signaling Pathway Targeted by 800CW Conjugates cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Cetuximab_800CW Cetuximab-800CW Cetuximab_800CW->EGFR Blocks Binding Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling_Cascade Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response

Caption: EGFR signaling targeted by Cetuximab-800CW for tumor imaging.

FGS_Workflow Fluorescence-Guided Surgery (FGS) Workflow with 800CW Patient_Selection Patient Selection (e.g., HNSCC) Probe_Admin Systemic Administration of Antibody-800CW (e.g., Cetuximab-800CW) Patient_Selection->Probe_Admin Incubation Incubation Period (1-5 days) Probe_Admin->Incubation Surgery Standard-of-Care Surgical Resection Incubation->Surgery Intraop_Imaging Intraoperative NIR Fluorescence Imaging Surgery->Intraop_Imaging Guidance Fluorescence Guidance for Margin Assessment Intraop_Imaging->Guidance Post_Resection_Imaging Post-Resection Imaging of Tumor Bed Guidance->Post_Resection_Imaging Pathology Histopathological Confirmation Post_Resection_Imaging->Pathology

Caption: Workflow for fluorescence-guided surgery using 800CW conjugates.

References

A Head-to-Head Comparison of Near-Infrared (NIR) Fluorescent Dyes for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate near-infrared (NIR) fluorescent dye is critical for achieving high-quality, reproducible results in a variety of applications, from western blotting to in vivo imaging. This guide provides an objective comparison of popular commercially available NIR dyes, supported by experimental data, to aid in making informed decisions for your specific research needs.

The NIR region of the spectrum (roughly 700-1700 nm) offers significant advantages for biological imaging. Light in this range experiences reduced scattering and absorption by endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration and a higher signal-to-noise ratio compared to visible light fluorophores.[1][2] This makes NIR dyes particularly well-suited for applications such as in vivo imaging, multiplex western blotting, and high-resolution microscopy.

Key Performance Indicators for NIR Dyes

Several key parameters determine the performance of a fluorescent dye. These include:

  • Spectral Properties (Excitation/Emission Maxima): The wavelengths at which the dye absorbs and emits light, which must be compatible with the available imaging instrumentation.

  • Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a specific wavelength. A higher extinction coefficient contributes to greater brightness.

  • Quantum Yield (Φ): The efficiency of the dye in converting absorbed light into emitted fluorescence. A higher quantum yield results in a brighter signal.

  • Brightness: A practical measure of fluorescence intensity, determined by the product of the molar extinction coefficient and the quantum yield.

  • Photostability: The ability of the dye to resist degradation upon exposure to excitation light. Higher photostability is crucial for long-term imaging experiments.

  • Water Solubility and Aggregation: Dyes that are highly water-soluble and less prone to aggregation tend to produce brighter and more specific signals, especially when conjugated to biomolecules.[3]

Comparative Performance of Common NIR Dyes

The following tables summarize the key photophysical properties of a selection of popular NIR fluorescent dyes from various manufacturers. Data has been compiled from manufacturer specifications and peer-reviewed literature. It is important to note that the performance of a dye can be influenced by its conjugation to a biomolecule and the specific experimental conditions.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
Alexa Fluor Alexa Fluor 680679702184,0000.36
Alexa Fluor 700702723192,0000.25
Alexa Fluor 750749775240,0000.12
Alexa Fluor 790782804260,0000.08
Cyanine (Cy) Cy5.5675694250,0000.23
Cy7750773250,0000.12
IRDye IRDye 680RD676693250,000N/A
IRDye 800CW774789242,0000.09[4]
CF Dyes CF680681698140,000N/A
CF680R680701140,000N/A
CF750755777250,000N/A
CF770770797220,000N/A
CF790784806210,000N/A
DyLight DyLight 680692712170,000N/A
DyLight 800770794270,000N/A

Brightness and Photostability: A Closer Look

Direct, quantitative comparisons of brightness and photostability across different dye families from independent studies are limited. However, some trends can be observed from available data.

Brightness: The brightness of a dye is a crucial factor for detecting low-abundance targets. CF® dyes are reported to match or exceed the brightness of Alexa Fluor® and Cy® dyes.[3] For instance, conjugates of CF®750 have been shown to be brighter than those of Alexa Fluor® 750 and Cy®7, partly due to reduced dye aggregation at higher degrees of labeling.[3]

Photostability: For imaging applications that require prolonged or repeated exposure to excitation light, photostability is paramount. CF® dyes are marketed as being among the most photostable dyes available.[3] One study demonstrated that after 30 minutes of exposure to sunlight, CF®750 showed less degradation compared to Cy7 and Alexa Fluor 750.[3] Similarly, IRDye 680LT has been shown to be more photostable than Alexa Fluor 680.[5]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for immunofluorescence and a simplified representation of the EGFR signaling pathway, a common target for NIR dye-based imaging.

Experimental_Workflow_Immunofluorescence cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture/Tissue Sectioning fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab NIR Dye-Conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting wash2->mounting microscopy Fluorescence Microscopy (NIR laser & filters) mounting->microscopy analysis Image Acquisition & Analysis microscopy->analysis

Figure 1. A generalized workflow for indirect immunofluorescence using NIR dye-conjugated secondary antibodies.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binds Antibody Cetuximab-IRDye800CW Antibody->EGFR Binds & Blocks EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization Autophosphorylation Autophosphorylation EGFR_dimer->Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Figure 2. Simplified EGFR signaling pathway and the role of a NIR dye-conjugated antibody (Cetuximab-IRDye800CW) in its visualization and inhibition.

Experimental Protocols

Detailed and optimized protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for NIR western blotting and live-cell imaging.

Protocol 1: Near-Infrared (NIR) Western Blotting

This protocol is adapted for use with IRDye® secondary antibodies and an Odyssey® imaging system but can be modified for other NIR dye conjugates and imagers.

1. Gel Electrophoresis and Protein Transfer:

  • Separate protein samples by SDS-PAGE according to standard procedures.

  • Transfer proteins to a low-background polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane. For PVDF, pre-wet the membrane in 100% methanol (B129727) for 1 minute, rinse with ultrapure water, and then equilibrate in transfer buffer.[6]

2. Blocking:

  • After transfer, block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer or a TBS-based buffer). Do not add detergents like Tween® 20 during the blocking step.[7]

3. Primary Antibody Incubation:

  • Dilute the primary antibody in blocking buffer containing 0.1-0.2% Tween® 20.

  • Incubate the membrane with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[8]

4. Washing:

  • Decant the primary antibody solution.

  • Wash the membrane four times for 5 minutes each with TBS containing 0.1% Tween® 20 (TBST) at room temperature with vigorous shaking.[8]

5. Secondary Antibody Incubation:

  • Dilute the NIR dye-conjugated secondary antibody (e.g., IRDye® 800CW or IRDye® 680RD) in the same diluent as the primary antibody. For two-color detection, primary antibodies from different host species must be used, and the corresponding secondary antibodies conjugated to spectrally distinct NIR dyes are then combined.[6]

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature in the dark with gentle agitation.[9]

6. Final Washes:

  • Repeat the washing steps as described in step 4.

7. Imaging:

  • Scan the membrane on an appropriate NIR imaging system (e.g., LI-COR Odyssey®). Ensure the membrane is protected from light before and during imaging. The membrane can be scanned wet or dry.[9]

Protocol 2: Live-Cell Imaging with a Mitochondria-Targeting NIR Dye

This protocol provides a general framework for staining and imaging live cells with a NIR dye. Optimization of dye concentration and incubation time is recommended for each cell type and experimental setup.

1. Reagent Preparation:

  • Prepare a stock solution (e.g., 1 mM) of the NIR dye in high-quality, anhydrous DMSO.

  • On the day of the experiment, prepare a working solution of the dye in a serum-free medium or an appropriate buffer (e.g., HBSS) at the desired final concentration (typically in the low micromolar range).

2. Cell Preparation:

  • Plate cells on a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency.

3. Staining:

  • Remove the culture medium and wash the cells once with a pre-warmed buffer (e.g., PBS).

  • Add the dye working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[10] The optimal incubation time should be determined empirically.

4. Wash and Image:

  • Remove the staining solution and wash the cells two to three times with a pre-warmed complete culture medium to remove unbound dye.[10]

  • Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.

  • Place the cells on a fluorescence microscope equipped for live-cell imaging (with an environmental chamber to maintain 37°C and 5% CO₂) and the appropriate NIR laser lines and emission filters.

  • Acquire images, minimizing light exposure to reduce phototoxicity.

Conclusion

The choice of a near-infrared fluorescent dye should be guided by the specific requirements of the application, including the instrumentation available, the abundance of the target, and the need for multiplexing or long-term imaging. While newer generations of dyes, such as the CF® dye series, often boast superior brightness and photostability, established dyes like the Alexa Fluor and IRDye series continue to be widely used and are well-characterized in the literature. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal NIR dye to achieve high-quality and reproducible results in their studies.

References

A Comparative Guide to Negative Controls in Near-Infrared Imaging: 800CW Carboxylate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable in vivo and in vitro imaging, the importance of appropriate negative controls cannot be overstated. This guide provides an objective comparison of IRDye® 800CW carboxylate, a widely used negative control, with alternative strategies, supported by experimental data and detailed protocols. Understanding the nuances of each control is critical for accurately interpreting imaging results and validating the specificity of targeted probes.

The Crucial Role of Negative Controls in Imaging

Negative controls are fundamental to imaging studies as they help differentiate between specific signal from a targeted probe and non-specific background noise. A well-chosen negative control should mimic the physicochemical properties of the imaging agent without the specific targeting moiety. This allows researchers to:

  • Assess non-specific uptake and retention: Determine how the fluorescent dye and the delivery vehicle distribute throughout the subject and identify areas of inherent accumulation.

  • Evaluate clearance profiles: Understand the rate at which the dye is eliminated from the body.[1]

  • Validate targeting specificity: By comparing the signal from the targeted probe to the negative control, one can ascertain that the observed signal enhancement in the target tissue is indeed due to specific binding.

IRDye® 800CW Carboxylate: The Standard for "Dye-Only" Control

IRDye® 800CW carboxylate is the non-reactive form of the near-infrared (NIR) fluorescent dye IRDye® 800CW.[1] Lacking a reactive group, it cannot be conjugated to targeting molecules and serves as an ideal "dye-only" control to evaluate the biodistribution and clearance of the fluorophore itself.[1]

Key Characteristics:

  • Inert Nature: The carboxylate group is non-reactive, preventing unintended conjugation in vivo.[1]

  • Identical Spectral Properties: Possesses the same excitation and emission spectra as the conjugated dye, ensuring a true comparison of fluorescence.

  • Baseline Establishment: Helps to determine the inherent biodistribution of the dye, including any potential non-specific accumulation in organs like the liver and kidneys.[1]

Alternative Negative Controls: A Step Beyond the Dye

While 800CW carboxylate is an essential control, it doesn't account for the potential non-specific interactions of the targeting molecule itself (e.g., a peptide or antibody). For this, more sophisticated negative controls are often employed.

Scrambled Peptides: A More Rigorous Control

For peptide-based imaging agents, a common and more stringent negative control is a scrambled peptide labeled with the same fluorescent dye (e.g., IRDye® 800CW). A scrambled peptide has the same amino acid composition as the targeting peptide but in a randomized sequence. This design ensures that the control has a similar size, charge, and overall physicochemical profile to the targeted probe, but lacks the specific binding affinity.

Advantages over Carboxylate Control:

  • Mimics Physicochemical Properties: More closely resembles the targeted agent in terms of size, charge, and hydrophobicity.

  • Accounts for Peptide-Related Non-Specific Uptake: Helps to distinguish between target-specific binding and non-specific interactions of the peptide backbone with tissues.

Performance Comparison: 800CW Carboxylate vs. Scrambled Peptide Control

The choice of negative control can significantly impact the interpretation of imaging data. Below is a summary of expected performance characteristics based on available literature. Direct head-to-head quantitative comparisons in single studies are limited; therefore, the following data is a composite representation from typical findings.

ParameterIRDye® 800CW CarboxylateIRDye® 800CW-Labeled Scrambled PeptideRationale
Primary Purpose Assess dye biodistribution and clearance.Assess non-specific uptake of the entire probe (dye + peptide).The scrambled peptide accounts for both the dye and the peptide backbone's contribution to non-specific interactions.
Tumor-to-Background Ratio (TBR) Generally low and uniform across tissues.May show slightly higher background in some tissues compared to the carboxylate due to peptide properties, but should be significantly lower than the targeted peptide.Any increase in TBR with the scrambled peptide over the carboxylate alone suggests some level of non-specific peptide interaction.
Biodistribution Rapid clearance, with potential transient accumulation in organs of excretion (liver, kidneys).[1]Biodistribution will be influenced by the peptide's properties (e.g., charge, hydrophobicity) and may differ slightly from the free dye.The peptide component can alter the pharmacokinetic profile compared to the dye alone.
Specificity Assessment Provides a baseline for dye-related background.Provides a more accurate baseline for non-specific binding of the entire imaging agent.This is a more rigorous control for validating the specificity of the targeting peptide.

Experimental Protocols

In Vivo Imaging Protocol with Negative Controls

This protocol outlines a general workflow for comparing a targeted imaging agent with both 800CW carboxylate and a scrambled peptide control in a murine tumor model.

1. Animal Model Preparation:

  • Establish tumor xenografts in immunocompromised mice. Allow tumors to reach a suitable size for imaging (e.g., 100-200 mm³).

2. Imaging Agent and Control Preparation:

  • Targeted Agent: Reconstitute the IRDye® 800CW-labeled targeting peptide in sterile PBS.
  • 800CW Carboxylate Control: Reconstitute lyophilized IRDye® 800CW carboxylate in sterile PBS to a molar concentration equivalent to the dye concentration in the targeted agent solution.
  • Scrambled Peptide Control: Synthesize and purify an IRDye® 800CW-labeled scrambled peptide. Reconstitute in sterile PBS to the same molar concentration as the targeted agent.
  • Filter-sterilize all solutions through a 0.2 µm filter before injection.

3. Administration:

  • Divide mice into three groups: Targeted Agent, 800CW Carboxylate Control, and Scrambled Peptide Control.
  • Administer the respective solutions intravenously (e.g., via tail vein injection). The injected volume and molar dose should be consistent across all groups.

4. In Vivo Imaging:

  • At various time points post-injection (e.g., 2, 6, 24, 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an appropriate imaging system.
  • Acquire both white light and fluorescence images.

5. Data Analysis:

  • Define regions of interest (ROIs) over the tumor and a background area (e.g., contralateral muscle).
  • Quantify the average fluorescence intensity in each ROI.
  • Calculate the Tumor-to-Background Ratio (TBR) for each mouse at each time point.
  • After the final imaging session, euthanize the mice and excise tumors and major organs for ex vivo imaging to confirm in vivo findings and perform biodistribution analysis.

Synthesis and Purification of IRDye® 800CW-Labeled Scrambled Peptide

1. Peptide Synthesis:

  • Synthesize the scrambled peptide sequence using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

2. Dye Conjugation:

  • React the purified peptide with IRDye® 800CW NHS ester in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8-9). The NHS ester reacts with primary amines on the peptide (N-terminus or lysine (B10760008) side chains).
  • The reaction is typically carried out for 1-2 hours at room temperature.

3. Purification:

  • Purify the dye-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unconjugated peptide and free dye.

4. Characterization:

  • Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Visualizing the Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_interpretation Interpretation animal_model Establish Tumor Model agent_prep Prepare Imaging Agents (Targeted, Carboxylate, Scrambled) injection Intravenous Injection agent_prep->injection imaging In Vivo NIR Imaging (Multiple Time Points) injection->imaging roi_analysis ROI Analysis (Tumor vs. Background) imaging->roi_analysis ex_vivo Ex Vivo Biodistribution imaging->ex_vivo tbr_calc Calculate TBR roi_analysis->tbr_calc comparison Compare Groups tbr_calc->comparison ex_vivo->comparison conclusion Validate Specificity comparison->conclusion signaling_pathway cluster_systemic Systemic Circulation cluster_target_tissue Target Tissue (e.g., Tumor) cluster_non_target_tissue Non-Target Tissue targeted_probe Targeted Probe (e.g., 800CW-Peptide) receptor Specific Receptor targeted_probe->receptor Binds non_specific_uptake Non-Specific Uptake targeted_probe->non_specific_uptake control_probe Negative Control (e.g., 800CW-Scrambled) no_binding No Specific Binding control_probe->no_binding No Binding control_probe->non_specific_uptake accumulation Specific Accumulation & Signal Enhancement receptor->accumulation clearance Clearance no_binding->clearance non_specific_uptake->clearance

References

Revolutionizing Near-Infrared Detection: A Comparative Guide to the Linear Range of IRDye 800CW

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative protein analysis, the choice of near-infrared (NIR) fluorescent dye is paramount. This guide provides an in-depth assessment of the linear range of detection with IRDye 800CW, offering a comparative analysis with other common NIR dyes, Alexa Fluor 790 and Cy7. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for optimizing quantitative assays and ensuring data accuracy and reproducibility.

The advent of near-infrared fluorescence imaging has transformed quantitative analysis in molecular biology, offering significant advantages over traditional visible fluorescence and chemiluminescence. The reduced autofluorescence in biological samples in the NIR spectrum (700-900 nm) leads to higher signal-to-noise ratios, enabling the detection of low-abundance targets with greater sensitivity and a wider dynamic range.[1][2] Among the arsenal (B13267) of NIR dyes, LI-COR's IRDye 800CW has emerged as a robust tool for quantitative Western blotting, In-Cell Western™ assays, and small animal imaging. This guide will delve into the critical aspect of the linear range of detection, a cornerstone of accurate quantification, and compare the performance of IRDye 800CW with its counterparts.

Performance Comparison: Linearity and Dynamic Range

A key requirement for accurate quantification is that the signal generated by the fluorescent dye must be directly proportional to the amount of the target protein.[3] This relationship defines the linear range of detection. Outside of this range, the signal can become saturated at high protein concentrations or fall below the limit of detection at low concentrations, leading to inaccurate measurements.[4]

While direct head-to-head comparisons of the linear range of IRDye 800CW, Alexa Fluor 790, and Cy7 across multiple applications are not extensively published in a single study, we can synthesize performance characteristics from various sources to provide a comparative overview.

FeatureIRDye 800CWAlexa Fluor 790Cy7
Excitation/Emission (nm) 774 / 789784 / 814~750 / ~770
Linear Dynamic Range Wide, reported to be over four orders of magnitude in Western blotting.[5]Wide, generally considered to have a broad linear range.Prone to self-quenching at high labeling densities, which can limit the linear range.
Signal-to-Noise Ratio High, due to low background in the 800 nm channel.High, benefits from low autofluorescence in the NIR spectrum.Good, but can be affected by photostability and quenching.
Photostability HighHigh, known for good photostability.Susceptible to photobleaching, which can impact signal stability over time.
Water Solubility High, which minimizes aggregation and non-specific binding.GoodModerate, can be prone to aggregation.

Experimental Protocols for Assessing Linear Range

To achieve accurate quantitative data, it is crucial to empirically determine the linear range for your specific experimental conditions.[6] Below are detailed protocols for key applications, designed to assess and optimize the linear range of detection.

Quantitative Western Blotting

This protocol outlines the steps to determine the combined linear range for a target protein and a loading control using IRDye 800CW. The same principles can be applied to other NIR dyes.

Objective: To identify the range of sample loading that produces a linear and proportional signal for both the target protein and the normalization control.

Methodology:

  • Sample Preparation and Serial Dilution:

    • Prepare a lysate from your cells or tissue of interest.

    • Determine the total protein concentration using a standard protein assay (e.g., BCA).

    • Create a two-fold serial dilution of the lysate, typically starting from a high concentration (e.g., 40 µg) down to a low concentration (e.g., 0.3125 µg). Prepare at least 6-8 dilution points.[6]

  • Gel Electrophoresis and Protein Transfer:

    • Load equal volumes of each dilution into the wells of a polyacrylamide gel.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., LI-COR Intercept® (TBS) Blocking Buffer).

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies for the target protein and a loading control (e.g., housekeeping protein or total protein stain) overnight at 4°C with gentle agitation. The optimal dilution for each primary antibody should be determined empirically.

    • Washing: Wash the membrane 4 times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween® 20).

    • Secondary Antibody Incubation: Incubate the membrane with IRDye 800CW-conjugated secondary antibody (for the target protein) and a spectrally distinct secondary antibody (e.g., IRDye 680RD) for the loading control for 1 hour at room temperature, protected from light. A starting dilution of 1:15,000 is recommended for IRDye 800CW secondary antibodies.

    • Final Washes: Wash the membrane 4 times for 5 minutes each with TBST, protected from light.

  • Image Acquisition and Analysis:

    • Scan the membrane using a near-infrared imaging system (e.g., LI-COR Odyssey® CLx).

    • Quantify the band intensities for both the target protein and the loading control at each dilution point.

    • Plot the signal intensity versus the protein amount for both proteins. The linear range is the portion of the curve where the signal intensity increases proportionally with the amount of protein.[6]

Experimental Workflow for Determining Linear Range in Western Blotting

G cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis p1 Prepare Cell/Tissue Lysate p2 Determine Protein Concentration p1->p2 p3 Create Serial Dilutions p2->p3 w1 SDS-PAGE p3->w1 w2 Protein Transfer w1->w2 w3 Blocking w2->w3 w4 Primary Antibody Incubation w3->w4 w5 Secondary Antibody Incubation (IRDye 800CW) w4->w5 a1 Image Acquisition (NIR Scanner) w5->a1 a2 Quantify Band Intensities a1->a2 a3 Plot Signal vs. Protein Amount a2->a3 a4 Determine Linear Range a3->a4

Caption: Workflow for determining the linear range of detection in quantitative Western blotting.

In-Cell Western™ Assay

The In-Cell Western™ (ICW) assay allows for the quantification of protein expression directly in fixed cells in a microplate format.[7] This protocol is designed to assess the linearity of IRDye 800CW signal with cell number.

Objective: To determine the linear range of signal intensity versus cell number for a target protein.

Methodology:

  • Cell Seeding:

    • Create a serial dilution of your cell suspension.

    • Seed the cells into a 96-well or 384-well plate with varying cell densities (e.g., from 1,000 to 100,000 cells per well).

    • Allow the cells to adhere and grow overnight.

  • Cell Treatment, Fixation, and Permeabilization:

    • Treat the cells with your compounds of interest, if applicable.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton® X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Blocking: Block the cells with a suitable blocking buffer for 1.5 hours at room temperature.

    • Primary Antibody Incubation: Incubate the cells with the primary antibody against your target protein overnight at 4°C.

    • Washing: Wash the plate 5 times with PBS containing 0.1% Tween® 20.

    • Secondary Antibody Incubation: Incubate the cells with IRDye 800CW-conjugated secondary antibody and a cell normalization stain (e.g., CellTag™ 700 Stain) for 1 hour at room temperature, protected from light.[8]

    • Final Washes: Wash the plate 5 times with PBS containing 0.1% Tween® 20, protected from light.

  • Image Acquisition and Analysis:

    • Scan the plate using a plate-based near-infrared imager.

    • Quantify the integrated intensity of the IRDye 800CW signal and the normalization stain in each well.

    • Normalize the target signal to the cell stain signal.

    • Plot the normalized signal intensity versus the cell number. The linear range is the portion of the curve where the signal is proportional to the cell number.[9]

Experimental Workflow for Assessing Linearity in In-Cell Western™ Assays

G s1 Seed Serial Dilution of Cells s2 Cell Treatment (Optional) s1->s2 s3 Fixation and Permeabilization s2->s3 s4 Blocking s3->s4 s5 Primary Antibody Incubation s4->s5 s6 Secondary Antibody Incubation (IRDye 800CW + Cell Stain) s5->s6 s7 Image Acquisition s6->s7 s8 Data Analysis and Linearity Assessment s7->s8

Caption: Workflow for assessing the linear range in an In-Cell Western™ assay.

Small Animal Imaging

This protocol provides a general framework for assessing the linear range of an IRDye 800CW-labeled probe in a small animal model.

Objective: To determine the relationship between the in vivo fluorescence signal and the concentration of the NIR probe.

Methodology:

  • Probe Preparation and Phantom Creation:

    • Prepare serial dilutions of the IRDye 800CW-labeled imaging agent in a suitable buffer.

    • Create a phantom by placing small, known volumes of each dilution into a non-fluorescent plate or tube arrangement that can be imaged.

  • Animal Preparation and Probe Administration:

    • Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.

    • Administer a known concentration of the IRDye 800CW-labeled probe via a suitable route (e.g., intravenous injection).

  • In Vivo Imaging:

    • Place the anesthetized animal and the phantom in a small animal in vivo imaging system equipped for near-infrared fluorescence detection.

    • Acquire images at various time points post-injection. Use consistent imaging parameters (e.g., exposure time, laser power) for all acquisitions.

  • Ex Vivo Analysis (Optional but Recommended):

    • At the end of the imaging study, euthanize the animal and excise key organs and the tumor (if applicable).

    • Image the excised tissues to correlate the in vivo signal with the ex vivo distribution.

  • Data Analysis:

    • Define regions of interest (ROIs) over the phantom standards and the target tissue in the animal.

    • Measure the average fluorescence intensity within each ROI.

    • For the phantom, plot the fluorescence intensity versus the known probe concentration to establish a standard curve and confirm the linearity of the imaging system's response.

    • For the in vivo data, analyze the change in fluorescence intensity over time in the target tissue.

Signaling Pathway Example: EGFR Signaling

To illustrate the application of quantitative Western blotting with IRDye 800CW in a biological context, we present the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of this pathway is implicated in various cancers.[10] A typical experiment might involve treating cells with an EGFR inhibitor and measuring the phosphorylation status of key downstream proteins.

EGFR Signaling Pathway and Key Western Blot Targets

EGFR_Signaling cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR (Y1068) EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 PI3K PI3K pEGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK p-ERK (T202/Y204) MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt p-Akt (S473) PDK1->Akt Survival Survival Akt->Survival

Caption: Simplified EGFR signaling pathway highlighting key proteins often analyzed by quantitative Western blot.

In a typical Western blot experiment investigating this pathway, researchers would probe for the phosphorylated (activated) forms of EGFR, ERK, and Akt, and normalize these signals to the total protein levels of each respective protein or a housekeeping protein. This allows for a precise quantification of the inhibitor's effect on the signaling cascade.

Conclusion

IRDye 800CW offers a powerful tool for quantitative analysis across various platforms, characterized by its wide linear dynamic range and high signal-to-noise ratio. While direct comparative data with other NIR dyes like Alexa Fluor 790 and Cy7 can be nuanced and application-dependent, the principles of establishing a linear range of detection remain universal and essential for generating reliable and reproducible data. By following the detailed protocols and understanding the key performance characteristics outlined in this guide, researchers can harness the full potential of IRDye 800CW to achieve accurate and meaningful quantitative results in their studies.

References

A Head-to-Head Comparison: Targeted vs. Untargeted 800CW Probes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of in vivo imaging, the choice between targeted and untargeted fluorescent probes is a critical decision point. This guide provides an objective comparison of targeted and untargeted IRDye 800CW probes, supported by experimental data, to inform the selection of the optimal imaging strategy for preclinical and clinical research.

The near-infrared fluorophore, IRDye 800CW, has emerged as a powerful tool for in vivo imaging due to its favorable photophysical properties, including high quantum yield and deep tissue penetration, which result in a high signal-to-noise ratio.[1][2] This dye can be employed in two primary modalities: as an untargeted probe where the dye itself is administered, or as a targeted probe where it is conjugated to a vector, such as an antibody or peptide, that specifically binds to a biological molecule of interest. This comparison will focus on the widely used antibody-drug conjugates as the targeted approach, exemplified by agents like panitumumab-IRDye800CW and cetuximab-IRDye800CW, which target the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: A Tale of Two Strategies

Untargeted 800CW probes, typically in the form of IRDye 800CW carboxylate or NHS ester, are administered systemically. Their accumulation in tumors is largely passive, relying on the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature and poor lymphatic drainage lead to the passive accumulation of macromolecules. While some untargeted dyes have shown avidity for necrotic tissue, their distribution is generally non-specific.[3]

Targeted 800CW probes, on the other hand, employ a specific binding mechanism. For example, panitumumab-IRDye800CW consists of the human monoclonal antibody panitumumab, which binds with high affinity to the extracellular domain of EGFR, conjugated to the IRDye 800CW fluorophore.[4][5] This targeted delivery concentrates the fluorescent signal at the site of interest, significantly enhancing tumor contrast.

Quantitative Performance: A Data-Driven Comparison

The primary advantage of targeted probes lies in their ability to achieve a significantly higher tumor-to-background ratio (TBR) compared to untargeted probes. This is a critical metric for accurate tumor delineation and surgical guidance. The following tables summarize quantitative data from studies directly comparing the performance of targeted and untargeted 800CW probes.

Probe TypeModelPeak Tumor-to-Background Ratio (TBR)Time to Peak TBRReference
Targeted
Panitumumab-IRDye800CWHead and Neck Cancer (Clinical)3.81 (SD 1.40)Not Specified[6]
Cetuximab-IRDye800CWColorectal Cancer (Preclinical)25.6 (± 2.94)10 days[7]
TPP-IRDye800 (peptide)Head and Neck Cancer (Ex vivo)2.56 (± 0.39)Not Specified[8]
Untargeted/Control
IgG-IRDye800CWColorectal Cancer (Preclinical)~1.0Not Specified[7]
Control (PBS injection)Head and Neck Cancer (Clinical)1.32 (SD 0.29)Not Specified[6]
Cetuximab-IRDye680Head and Neck Cancer (Ex vivo)1.61 (± 0.39)Not Specified[8]
ProbeTumorOther Organs with Significant UptakeClearance RouteReference
Targeted
Panitumumab-IRDye800CWHighLiverHepatic[9]
Cetuximab-IRDye800CWHighLiverHepatic[9]
Untargeted
IRDye 800CW (free dye)Low (non-specific)Liver, KidneysRenal and Hepatic[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for in vivo imaging using both targeted and untargeted 800CW probes.

Protocol 1: In Vivo Imaging with a Targeted Antibody-800CW Conjugate

1. Animal Model:

  • Nude mice bearing human tumor xenografts (e.g., head and neck, colorectal). Tumors are typically grown to a palpable size (e.g., 100-200 mm³).

2. Probe Administration:

  • Reconstitute the lyophilized antibody-IRDye800CW conjugate in sterile phosphate-buffered saline (PBS).

  • Administer the probe via intravenous (tail vein) injection. The dose can vary, but a typical dose for preclinical studies is in the range of 1 nmol of dye equivalent per mouse.[11]

  • For some clinical studies, a pre-dose of unlabeled antibody may be administered to block non-specific binding sites and improve the TBR.[12]

3. Imaging Procedure:

  • Anesthetize the mice using isoflurane (B1672236) (2-3% in oxygen).

  • Place the mouse on the imaging stage of a near-infrared imaging system (e.g., Pearl Trilogy Small Animal Imaging System).

  • Acquire images at multiple time points post-injection (e.g., 1, 24, 48, 72, 96 hours, and up to 10 days) to determine the optimal imaging window.[7][13]

  • Use appropriate excitation and emission filters for IRDye 800CW (e.g., 785 nm excitation, 820 nm emission).[13]

4. Data Analysis:

  • Draw regions of interest (ROIs) around the tumor and a contralateral background region.

  • Calculate the mean fluorescence intensity (MFI) for each ROI.

  • Determine the tumor-to-background ratio (TBR) by dividing the MFI of the tumor by the MFI of the background.

Protocol 2: In Vivo Imaging with an Untargeted 800CW Probe

1. Animal Model:

  • Same as for the targeted probe to ensure a valid comparison.

2. Probe Administration:

  • Dissolve IRDye 800CW NHS ester or carboxylate in a suitable solvent like DMSO or water, and then dilute in PBS for injection.[14]

  • Administer the untargeted probe intravenously at a molar equivalent dose to the targeted probe.

3. Imaging Procedure:

  • Follow the same imaging procedure as for the targeted probe, acquiring images at various time points to observe the biodistribution and clearance of the untargeted dye.

4. Data Analysis:

  • Perform ROI analysis as described for the targeted probe to quantify the fluorescence intensity in the tumor and background tissues and calculate the TBR.

Visualizing the Molecular Mechanism and Experimental Workflow

To better understand the underlying principles and experimental design, the following diagrams illustrate the targeted probe's signaling pathway, the experimental workflow, and the fundamental comparison between the two approaches.

EGFR_Signaling_Pathway EGFR Signaling Pathway Targeted by Panitumumab-800CW cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Panitumumab-800CW Panitumumab-800CW EGFR EGFR Panitumumab-800CW->EGFR Blocks Binding EGF EGF EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

EGFR signaling pathway and Panitumumab-800CW's mechanism of action.

Experimental_Workflow In Vivo Imaging Experimental Workflow Tumor Model 1. Establish Tumor Model (Xenograft) Probe Admin 2. Probe Administration (Intravenous) Tumor Model->Probe Admin Imaging 3. In Vivo Imaging (NIR Fluorescence) Probe Admin->Imaging Data Analysis 4. Data Analysis (ROI, TBR) Imaging->Data Analysis ExVivo 5. Ex Vivo Analysis (Organ Imaging, Histology) Data Analysis->ExVivo Targeted_vs_Untargeted Conceptual Comparison: Targeted vs. Untargeted Probes cluster_targeted Targeted Probe cluster_untargeted Untargeted Probe Targeted Probe Targeted 800CW Probe Tumor Cell Tumor Cell (with target receptor) Targeted Probe->Tumor Cell Specific Binding High TBR High Tumor-to-Background Ratio Tumor Cell->High TBR Untargeted Probe Untargeted 800CW Probe Tumor Vasculature Leaky Tumor Vasculature Untargeted Probe->Tumor Vasculature Passive Accumulation (EPR) Low TBR Low Tumor-to-Background Ratio Tumor Vasculature->Low TBR

References

Safety Operating Guide

Proper Disposal of 800CW Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of 800CW acid is critical to ensure laboratory safety and environmental compliance. As a near-infrared fluorescent dye, solutions containing this compound require specific handling procedures that differ from standard acid waste. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For quick reference, the key properties of this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms IRDye this compound equivalent
Appearance Solid
Excitation Maximum 774 nm
Emission Maximum 789 nm
Primary Hazard Fluorescent Dye, Acidic Solution

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the standard operating procedure for the collection and disposal of aqueous solutions containing this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (polyethylene or other compatible plastic)

  • Hazardous waste labels

  • Chemical fume hood

  • Secondary containment for the waste container

Procedure:

  • Do Not Neutralize or Dispose Down the Drain: Unlike some common laboratory acids, solutions containing dyes or surfactants should not be neutralized and disposed of in the sanitary sewer system.[1][2] The presence of the 800CW fluorescent dye necessitates its collection as hazardous chemical waste.

  • Designate a Waste Container:

    • Select a clearly labeled, leak-proof waste container made of a material compatible with acidic solutions, such as high-density polyethylene (B3416737) (HDPE).

    • Ensure the container has a secure, tight-fitting lid.

  • Label the Waste Container:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Aqueous this compound Solution"

      • The approximate concentration of the acid and dye.

      • The primary hazards (e.g., "Corrosive," "Chemical Waste").

      • The date of accumulation.

  • Waste Accumulation:

    • Place the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

    • The SAA should be under the control of the laboratory personnel and near the point of waste generation.

    • Always keep the waste container within secondary containment to prevent the spread of potential spills.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Segregate Waste:

    • Store the this compound waste container segregated from incompatible materials, such as bases, oxidizers, and flammable solvents.

  • Requesting Disposal:

    • When the waste container is full, or in accordance with your institution's hazardous waste pickup schedule, contact your facility's Environmental Health and Safety (EH&S) department to arrange for proper disposal.

    • Do not overfill the waste container. Leave adequate headspace to prevent spills.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G A Generate this compound Waste B Is the waste container properly labeled? A->B C Label container with 'Hazardous Waste', chemical name, hazards, and date B->C No D Place waste in a designated, compatible hazardous waste container B->D Yes C->D E Store container in a secondary containment within a Satellite Accumulation Area (SAA) D->E F Is the container full or ready for pickup? E->F G Keep container closed and segregated from incompatible materials F->G No H Contact Environmental Health & Safety (EH&S) for waste pickup F->H Yes G->F I Waste disposed of by EH&S H->I

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.